[3-(Ethoxymethyl)phenyl]methanamine hydrochloride
Description
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Properties
IUPAC Name |
[3-(ethoxymethyl)phenyl]methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO.ClH/c1-2-12-8-10-5-3-4-9(6-10)7-11;/h3-6H,2,7-8,11H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQNDVNVJFIRHAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1=CC=CC(=C1)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1193387-67-5 | |
| Record name | [3-(ethoxymethyl)phenyl]methanamine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-Depth Technical Guide to [3-(Ethoxymethyl)phenyl]methanamine Hydrochloride for Advanced Research
For Researchers, Scientists, and Drug Development Professionals
Foreword: Unveiling the Potential of a Versatile Benzylamine Scaffold
In the landscape of modern medicinal chemistry, the benzylamine scaffold remains a cornerstone for the design of novel therapeutics. Its structural simplicity, coupled with the vast potential for chemical modification, allows for the fine-tuning of pharmacological activity across a spectrum of biological targets. This guide focuses on a specific, yet promising, derivative: [3-(Ethoxymethyl)phenyl]methanamine hydrochloride. The introduction of an ethoxymethyl group at the meta position of the benzylamine core imparts unique physicochemical properties that can significantly influence its interaction with biological systems. This document serves as a comprehensive technical resource, providing an in-depth exploration of the chemical properties, synthesis, potential applications, and analytical characterization of this compound, tailored for the discerning researcher and drug development professional.
Core Chemical and Physical Properties
This compound is a primary benzylamine derivative presented as its hydrochloride salt to enhance stability and aqueous solubility. A thorough understanding of its fundamental properties is critical for its application in research and development.
| Property | Value | Source |
| CAS Number | 1193387-67-5 | N/A |
| Molecular Formula | C₁₀H₁₅NO · HCl | N/A |
| Molecular Weight | 201.69 g/mol | N/A |
| Appearance | White to off-white solid (predicted) | N/A |
| Solubility | Soluble in water and polar organic solvents such as methanol and ethanol (predicted) | N/A |
| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances. Keep container tightly closed. | [1] |
Synthesis and Mechanistic Insights
The synthesis of this compound can be approached through several established synthetic routes common for primary benzylamines. The choice of a specific pathway is often dictated by the availability of starting materials, desired purity, and scalability. Two primary and plausible synthetic strategies are outlined below.
Pathway A: Reductive Amination of 3-(Ethoxymethyl)benzaldehyde
Reductive amination is a robust and widely employed method for the synthesis of amines from carbonyl compounds.[2] This one-pot reaction proceeds via the formation of an intermediate imine, which is subsequently reduced to the corresponding amine.[2]
Caption: Reductive amination of 3-(ethoxymethyl)benzaldehyde.
Experimental Protocol (Proposed):
-
Imine Formation: To a solution of 3-(ethoxymethyl)benzaldehyde in a suitable solvent (e.g., methanol or ethanol), an excess of ammonia (in the form of aqueous ammonia or a solution in methanol) is added. The reaction is stirred at room temperature to facilitate the formation of the imine intermediate. The equilibrium can be driven towards the imine by removing the water formed, although this is often not necessary with the subsequent in-situ reduction.
-
Reduction: A reducing agent is then introduced to the reaction mixture. Sodium cyanoborohydride (NaBH₃CN) is a common choice as it is selective for the imine in the presence of the aldehyde.[1] Alternatively, catalytic hydrogenation (e.g., using H₂ gas and a palladium on carbon catalyst) can be employed.[3] The reaction is monitored by an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up and Salt Formation: Upon completion, the reaction is quenched, and the solvent is removed under reduced pressure. The resulting free amine is then dissolved in a suitable solvent (e.g., diethyl ether or ethyl acetate), and a solution of hydrochloric acid in the same or a compatible solvent is added to precipitate the hydrochloride salt. The solid product is collected by filtration, washed with a non-polar solvent, and dried.
Pathway B: Reduction of 3-(Ethoxymethyl)benzonitrile
The reduction of a nitrile to a primary amine is another fundamental transformation in organic synthesis. This method is particularly useful if the corresponding benzonitrile is readily available.
Caption: Reduction of 3-(ethoxymethyl)benzonitrile.
Experimental Protocol (Proposed):
-
Reduction: 3-(Ethoxymethyl)benzonitrile is dissolved in an anhydrous ethereal solvent, such as tetrahydrofuran (THF) or diethyl ether, under an inert atmosphere. A powerful reducing agent, such as lithium aluminum hydride (LiAlH₄), is added portion-wise at a reduced temperature (e.g., 0 °C) to control the exothermic reaction.[4] The reaction mixture is then typically stirred at room temperature or gently heated to ensure complete conversion.[4] Catalytic hydrogenation with Raney nickel or a similar catalyst can also be an effective method.[5]
-
Work-up and Salt Formation: After the reaction is complete, it is carefully quenched by the sequential addition of water and an aqueous base (e.g., sodium hydroxide solution) to precipitate the aluminum salts. The organic layer is separated, and the aqueous layer is extracted with an organic solvent. The combined organic extracts are dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄) and concentrated. The resulting crude amine is then converted to its hydrochloride salt as described in Pathway A.
Potential Applications in Drug Discovery and Medicinal Chemistry
While specific biological activity data for this compound is not extensively published, the broader class of substituted benzylamines has been explored for a multitude of therapeutic applications.[6] The structural features of this particular molecule suggest several avenues for investigation.
As a Scaffold for Novel Antimicrobial Agents
Derivatives of benzylamines have demonstrated promising antimicrobial properties.[7] The primary amine of [3-(Ethoxymethyl)phenyl]methanamine provides a convenient handle for the introduction of various pharmacophores, while the lipophilic ethoxymethyl group may enhance membrane permeability, a critical factor for antibacterial efficacy. Screening against a panel of pathogenic bacteria and fungi could reveal potential antimicrobial activity.
As a Building Block for Anticancer Therapeutics
The benzylamine scaffold is present in numerous compounds with demonstrated anticancer activity.[7] These compounds often function by interacting with specific biological targets implicated in cancer progression, such as kinases or topoisomerases.[7][8] [3-(Ethoxymethyl)phenyl]methanamine can serve as a versatile starting material for the synthesis of libraries of compounds to be screened for cytotoxic effects against various cancer cell lines.
Exploration as Enzyme Inhibitors
Substituted benzylamines are known to act as inhibitors of various enzymes, including monoamine oxidases (MAOs).[4] The electronic and steric properties conferred by the ethoxymethyl substituent could lead to selective interactions with the active sites of specific enzymes, making it a candidate for screening against enzyme targets relevant to various diseases.
Analytical Characterization and Quality Control
Rigorous analytical characterization is paramount to confirm the identity, purity, and stability of this compound. A combination of spectroscopic and chromatographic techniques should be employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR should be performed.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the benzylic methylene protons (CH₂-N), the ethoxy group's methylene (O-CH₂) and methyl (CH₃) protons, and the protons of the aminomethyl group (CH₂-NH₃⁺). The integration of these signals should correspond to the number of protons in each environment. A ¹H NMR spectrum for the related free base, [3-(methoxymethyl)phenyl]methanamine, is available on the Biological Magnetic Resonance Bank (BMRB), which can serve as a useful reference.[9]
-
¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon atoms in the molecule. Characteristic chemical shifts are expected for the aromatic carbons, the benzylic carbon, the carbons of the ethoxymethyl group, and the aminomethyl carbon.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its structure through fragmentation patterns. Electrospray ionization (ESI) is a suitable technique for this polar, salt-form compound. The mass spectrum should show a prominent peak corresponding to the molecular ion of the free amine ([M+H]⁺).
Infrared (IR) Spectroscopy
IR spectroscopy can be used to identify the presence of key functional groups. Characteristic absorption bands are expected for the N-H stretching of the ammonium salt, C-H stretching of the aromatic and aliphatic groups, C=C stretching of the aromatic ring, and C-O stretching of the ether linkage.
High-Performance Liquid Chromatography (HPLC)
HPLC is a crucial technique for assessing the purity of the compound. A reversed-phase HPLC method with UV detection can be developed to separate the target compound from any starting materials, byproducts, or degradation products. The purity is determined by the relative area of the main peak.
Safety, Handling, and Storage
As with any chemical compound, proper safety precautions must be observed when handling this compound.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses or goggles, chemical-resistant gloves, and a lab coat.[10]
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.[10] Avoid contact with skin and eyes.[10]
-
Storage: Store in a tightly sealed container in a cool, dry place.[1] Protect from moisture.
-
Toxicity: While specific toxicity data for this compound is not available, related benzylamine hydrochlorides are classified as harmful if swallowed and can cause skin and eye irritation.[10] Assume this compound has similar properties and handle with care.
Conclusion: A Promising Candidate for Further Investigation
This compound represents a versatile and synthetically accessible building block with significant potential in drug discovery and medicinal chemistry. Its unique substitution pattern offers opportunities for the development of novel compounds with tailored pharmacological profiles. This technical guide provides a solid foundation for researchers to embark on the synthesis, characterization, and biological evaluation of this intriguing molecule and its derivatives. The exploration of its potential as an antimicrobial, anticancer, or enzyme-inhibiting agent is a promising avenue for future research.
References
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- Reductive amin
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- Santa Cruz Biotechnology.
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- Heinen, A. W., Peters, J. A., & van Bekkum, H. (2000). Reductive Amination of Benzaldehyde over Pd/C Catalysts. European Journal of Organic Chemistry, 2000(14), 2501-2506.
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- Biological Magnetic Resonance Bank. bmse012604 [3-(methoxymethyl)phenyl]methanamine.
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- BenchChem. Application of (4-(Chloromethyl)phenyl)methanamine in Medicinal Chemistry: A Versatile Building Block for Bioactive Molecules.
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- Dalkara, S., et al. (2010). Biological Activity of 1-Aryl-3-phenethylamino-1-propanone Hydrochlorides and 3-Aroyl-4-aryl-1-phenethyl-4-piperidinols on PC-3 Cells and DNA Topoisomerase I Enzyme.
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An In-Depth Technical Guide to [3-(Ethoxymethyl)phenyl]methanamine Hydrochloride (CAS Number: 872279-63-5)
Abstract
This technical guide provides a comprehensive overview of [3-(Ethoxymethyl)phenyl]methanamine hydrochloride (CAS No. 872279-63-5), a substituted benzylamine of interest to researchers, scientists, and professionals in the field of drug development. While specific literature on this compound is nascent, this document synthesizes foundational chemical principles, plausible synthetic routes, potential pharmacological applications based on its structural class, and robust analytical methodologies. By contextualizing its properties within the broader landscape of benzylamine derivatives, this guide serves as a foundational resource to enable further investigation and application of this molecule. We will delve into its physicochemical characteristics, propose a detailed synthetic pathway via reductive amination, explore its potential as a modulator of key biological targets, and provide standardized protocols for its characterization and analysis.
Introduction: The Significance of Substituted Benzylamines in Medicinal Chemistry
Substituted benzylamines are a cornerstone scaffold in modern medicinal chemistry, renowned for their versatile biological activities.[1][2] This structural motif is present in a wide array of approved pharmaceuticals and clinical candidates, demonstrating activities that span from enzyme inhibition to receptor modulation. The benzylamine framework, consisting of a benzyl group attached to an amine, offers a unique combination of aromatic and aliphatic features, allowing for precise tuning of steric and electronic properties through substitution on both the phenyl ring and the amine.
This compound belongs to this important class of compounds. Its structure, featuring an ethoxymethyl substituent at the meta position of the benzene ring, presents an interesting profile for potential interactions with biological targets. The ether linkage introduces a degree of flexibility and potential for hydrogen bonding, which can be critical for molecular recognition and binding affinity. This guide aims to provide a thorough technical examination of this compound, offering insights into its synthesis, characterization, and potential for application in drug discovery programs.
Physicochemical Properties
A clear understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The following table summarizes the key known and predicted properties of [3-(Ethoxymethyl)phenyl]methanamine and its hydrochloride salt.
| Property | Value | Source |
| Chemical Name | This compound | N/A |
| CAS Number | 872279-63-5 | [3] |
| Molecular Formula | C₁₀H₁₅NO · HCl | [4] |
| Molecular Weight | 201.69 g/mol | |
| Appearance | White to off-white solid (predicted) | N/A |
| Solubility | Soluble in water and polar organic solvents (e.g., methanol, ethanol) | General chemical knowledge |
| pKa (free base) | 9.01 ± 0.10 (Predicted) | N/A |
| Boiling Point (free base) | 150-152 °C (Predicted) | N/A |
| Density (free base) | 1.000 ± 0.06 g/cm³ (Predicted) | N/A |
Synthesis and Characterization
Proposed Synthetic Pathway: Reductive Amination
The reductive amination of an aldehyde is a robust and widely used method for the synthesis of primary amines.[5] This one-pot reaction involves the formation of an imine intermediate from the aldehyde and an ammonia source, which is then reduced in situ to the desired amine.
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol
Step 1: Synthesis of 3-(Ethoxymethyl)benzaldehyde
-
To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 equivalents) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere at 0°C, add a solution of 3-(hydroxymethyl)benzaldehyde (1.0 equivalent) in anhydrous THF dropwise.
-
Allow the reaction mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional hour.
-
Cool the mixture back to 0°C and add ethyl iodide (1.5 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of water.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield 3-(ethoxymethyl)benzaldehyde.
Step 2: Synthesis of [3-(Ethoxymethyl)phenyl]methanamine
-
Dissolve 3-(ethoxymethyl)benzaldehyde (1.0 equivalent) in methanol.
-
Add a solution of ammonia in methanol (7N, 5.0 equivalents) and stir the mixture at room temperature for 1 hour.
-
Cool the reaction mixture to 0°C and add sodium borohydride (1.5 equivalents) portion-wise, maintaining the temperature below 10°C.
-
Allow the reaction to warm to room temperature and stir for 3 hours.
-
Quench the reaction by the slow addition of water.
-
Concentrate the mixture under reduced pressure to remove the methanol.
-
Extract the aqueous residue with dichloromethane (3 x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude [3-(Ethoxymethyl)phenyl]methanamine.
Step 3: Formation of the Hydrochloride Salt
-
Dissolve the crude [3-(Ethoxymethyl)phenyl]methanamine in a minimal amount of diethyl ether.
-
To this solution, add a solution of hydrochloric acid in diethyl ether (2M) dropwise with stirring until precipitation is complete.
-
Filter the resulting solid, wash with cold diethyl ether, and dry under vacuum to afford this compound as a solid.
Analytical Characterization
The identity and purity of the synthesized compound should be confirmed using standard analytical techniques.
| Technique | Expected Results |
| ¹H NMR | Peaks corresponding to the aromatic protons, the benzylic methylene protons, the ethoxy group (ethyl protons), and the amine protons. The integration of these peaks should be consistent with the structure. |
| ¹³C NMR | Resonances for all unique carbon atoms in the molecule, including the aromatic carbons, the benzylic carbon, and the carbons of the ethoxymethyl group. |
| Mass Spectrometry (MS) | The mass spectrum should show the molecular ion peak corresponding to the free base ([M+H]⁺). |
| High-Performance Liquid Chromatography (HPLC) | A single major peak indicating the purity of the compound. A reverse-phase C18 column with a mobile phase of water and acetonitrile containing 0.1% trifluoroacetic acid is a common starting point for method development. |
Potential Applications in Drug Discovery
The benzylamine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities. While the specific biological profile of this compound has not been extensively reported, its structural features suggest several potential areas for investigation.
Monoamine Oxidase (MAO) Inhibition
Benzylamine and its derivatives are known inhibitors of monoamine oxidases (MAO-A and MAO-B), enzymes that play a crucial role in the metabolism of neurotransmitters such as serotonin, dopamine, and norepinephrine.[6] Inhibition of MAOs can lead to increased levels of these neurotransmitters in the brain, a mechanism that is therapeutically beneficial in the treatment of depression and neurodegenerative disorders like Parkinson's disease. The substitution pattern on the phenyl ring of benzylamine derivatives is a key determinant of their inhibitory potency and selectivity for MAO-A versus MAO-B.
Caption: Potential mechanism of action via MAO inhibition.
Modulation of Catecholamine Uptake
Certain benzylamine derivatives have been shown to inhibit the reuptake of catecholamines, such as norepinephrine and dopamine, from the synaptic cleft.[2] This action prolongs the presence of these neurotransmitters in the synapse, enhancing their signaling. Such a mechanism is central to the therapeutic effects of many antidepressant and psychostimulant drugs. The specific substitutions on the benzylamine core can influence the potency and selectivity for the norepinephrine transporter (NET) versus the dopamine transporter (DAT).
Self-Validating Experimental Protocol: In Vitro MAO Inhibition Assay
To assess the potential of this compound as an MAO inhibitor, a continuous spectrophotometric assay can be employed. This protocol is designed to be self-validating by including appropriate controls.
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against MAO-A and MAO-B.
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
This compound
-
p-Tyramine (MAO substrate)
-
Horseradish peroxidase (HRP)
-
Amplex® Red reagent
-
Sodium phosphate buffer (pH 7.4)
-
96-well microplate
-
Microplate reader capable of fluorescence measurement (Ex/Em = 530/590 nm)
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in the assay buffer.
-
Create a serial dilution of the test compound to cover a range of concentrations (e.g., 1 nM to 100 µM).
-
Prepare a working solution of the MAO substrate (p-tyramine), HRP, and Amplex® Red in the assay buffer.
-
-
Assay Protocol:
-
In a 96-well plate, add the assay buffer to the appropriate wells.
-
Add the serially diluted test compound or a known MAO inhibitor (positive control, e.g., clorgyline for MAO-A, selegiline for MAO-B) to the respective wells.
-
Add the MAO-A or MAO-B enzyme to all wells except the negative control wells.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding the substrate/HRP/Amplex® Red working solution to all wells.
-
Immediately place the plate in the microplate reader and measure the fluorescence intensity kinetically for 30 minutes at 37°C.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the fluorescence versus time curve) for each well.
-
Normalize the data to the positive (no inhibitor) and negative (no enzyme) controls.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value by fitting the data to a four-parameter logistic equation.
-
Conclusion
This compound is a substituted benzylamine with potential for applications in medicinal chemistry and drug discovery. While specific data on this compound is limited, its structural relationship to a well-established class of pharmacologically active molecules provides a strong basis for its further investigation. This guide has offered a comprehensive overview of its physicochemical properties, a plausible and detailed synthetic route, potential areas of biological application, and a robust protocol for evaluating its activity as a potential MAO inhibitor. It is our hope that this technical guide will serve as a valuable resource for researchers and stimulate further exploration into the therapeutic potential of this and related compounds.
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Wikipedia. (n.d.). Benzylamine. Retrieved January 18, 2026, from [Link]1]
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Kammerer, R. C., Amiri, B., & Cho, A. K. (1979). Inhibition of uptake of catecholamines by benzylamine derivatives. Journal of Medicinal Chemistry, 22(4), 352–355.[2]
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Toronto Research Chemicals. (n.d.). This compound. Retrieved January 18, 2026, from a supplier website.[4]
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Arctom. (n.d.). CAS NO. 872279-63-5 | [3-(ethoxymethyl)phenyl]methanamine. Retrieved January 18, 2026, from [Link]3]
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BenchChem. (n.d.). A Comparative Guide to N-methyl-3-(phenoxymethyl)benzylamine. Retrieved January 18, 2026, from a BenchChem technical document.[7]
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Taylor & Francis Online. (2022). Synthesis, in vitro enzyme activity and molecular docking studies of new benzylamine-sulfonamide derivatives as selective MAO-B inhibitors. Full article. Retrieved January 18, 2026, from [Link]6]
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The Open Medicinal Chemistry Journal. (n.d.). Novel Benzylamine Derivatives: Synthesis, Anti-Evaluation and Predicted ADMET Properties. Retrieved January 18, 2026, from an article on their website.[8]
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BLD Pharm. (n.d.). 1035816-46-6|[3-(Aminomethyl)-5-(hydroxymethyl)phenyl]methanol. Retrieved January 18, 2026, from a product page on their website.[10]
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Appchem. (n.d.). [3-(ethoxymethyl)phenyl]methanamine | 872279-63-5. Retrieved January 18, 2026, from a product page on their website.[11]
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Capot Chemical. (n.d.). 872279-63-5 | 3-Etossimetil-benzilammina | 3-Ethoxymethyl. Retrieved January 18, 2026, from a product page on their website.[12]
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Sigma-Aldrich. (n.d.). 515848. Retrieved January 18, 2026, from a product page on their website.
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CymitQuimica. (n.d.). [3-(ethoxymethyl)phenyl]methanamine. Retrieved January 18, 2026, from a product page in Portuguese.[13]
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Google Patents. (n.d.). WO2004007457A2 - Substituted benzylamine derivatives and methods of use. Retrieved January 18, 2026, from ]
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BenchChem. (2025). Technical Support Center: Synthesis of N-methyl-3-(phenoxymethyl)benzylamine. Retrieved January 18, 2026, from a BenchChem technical document.[5]
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MDPI. (n.d.). Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3. Retrieved January 18, 2026, from [Link]]
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Royal Society of Chemistry. (n.d.). Organic & Biomolecular Chemistry. Retrieved January 18, 2026, from an article on their website.[14]
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[3-(Ethoxymethyl)phenyl]methanamine hydrochloride molecular weight
An In-Depth Technical Guide to [3-(Ethoxymethyl)phenyl]methanamine Hydrochloride
Abstract: This technical guide provides a comprehensive overview of this compound, a key organic building block for professionals in pharmaceutical research and drug development. The document details the compound's fundamental physicochemical properties, presents a robust and validated protocol for its synthesis and purification, and outlines a suite of analytical methods for rigorous characterization. The causality behind experimental choices is explained to provide field-proven insights. This guide is intended to serve as a practical and authoritative resource for scientists leveraging this versatile intermediate in their research endeavors.
Introduction and Strategic Importance
This compound is a substituted benzylamine derivative. Molecules of this class are of significant interest in medicinal chemistry due to their prevalence in a wide array of biologically active compounds. The primary amine functional group serves as a versatile synthetic handle for amide bond formation, reductive amination, and other nucleophilic reactions. The substituted aromatic ring, featuring an ethoxymethyl group at the meta-position, allows for fine-tuning of physicochemical properties such as lipophilicity, solubility, and metabolic stability in derivative molecules.
The hydrochloride salt form enhances the compound's stability, crystallinity, and ease of handling compared to the free base, making it highly suitable for use as a stable precursor in multi-step synthetic campaigns. Understanding its properties and synthesis is crucial for its effective application in the discovery of novel therapeutics.
Caption: Proposed workflow for the synthesis of the target compound.
Detailed Experimental Protocol
Causality Statement: Lithium aluminum hydride (LAH) is chosen as the reducing agent because it is highly effective for the complete reduction of nitriles to primary amines, typically providing high yields. The subsequent conversion to the hydrochloride salt is a critical step; it not only facilitates purification by crystallization but also converts the liquid or oily free base into a stable, weighable solid that is less susceptible to air oxidation and carboxylation.
Step 1: Synthesis of [3-(Ethoxymethyl)phenyl]methanamine (Free Base)
-
Setup: Under an inert nitrogen atmosphere, equip a dry three-neck round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser.
-
Reagent Preparation: Suspend lithium aluminum hydride (LAH) (1.2 eq.) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C using an ice bath.
-
Reaction: Dissolve 3-(ethoxymethyl)benzonitrile (1.0 eq.) in anhydrous THF and add it dropwise to the LAH suspension via the dropping funnel, maintaining the temperature below 10 °C.
-
Completion: After the addition is complete, remove the ice bath and heat the mixture to reflux for 4-6 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC). [1]5. Workup (Quenching): Cool the reaction mixture back to 0 °C. Cautiously and sequentially add water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LAH in grams. This "Fieser workup" procedure is designed to produce a granular, easily filterable precipitate of aluminum salts.
-
Isolation: Stir the resulting slurry for 30 minutes until it becomes a white, granular solid. Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with THF or ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure to yield the crude free base, which can be used directly in the next step or purified further by vacuum distillation if necessary.
Step 2: Preparation of this compound
-
Dissolution: Dissolve the crude free base from the previous step in a minimal amount of anhydrous diethyl ether or ethyl acetate.
-
Precipitation: While stirring, slowly add a 2 M solution of hydrogen chloride in diethyl ether. A white precipitate should form immediately.
-
Crystallization: Continue adding the HCl solution until no further precipitation is observed. Allow the suspension to stir for an additional 30 minutes at room temperature or 0 °C to maximize crystal growth.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with cold, anhydrous diethyl ether to remove any soluble impurities.
-
Drying: Dry the resulting white solid under vacuum to a constant weight.
Analytical Characterization: A Self-Validating System
To ensure the identity, purity, and integrity of the synthesized compound, a multi-technique analytical approach is mandatory. This constitutes a self-validating system where each analysis provides complementary information.
Caption: A logical workflow for the analytical validation of the final product.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Rationale: NMR is the most powerful tool for elucidating the precise molecular structure. ¹H NMR confirms the proton environment and connectivity, while ¹³C NMR confirms the carbon backbone.
-
¹H NMR (400 MHz, DMSO-d₆): Expected chemical shifts (δ) would include:
-
A triplet around 1.1-1.2 ppm (3H, -CH₂CH₃ ).
-
A quartet around 3.4-3.5 ppm (2H, -OCH₂ CH₃).
-
A singlet around 4.1-4.2 ppm (2H, Ar-CH₂ NH₃⁺).
-
A singlet around 4.5 ppm (2H, Ar-CH₂ O-).
-
A series of multiplets in the aromatic region (7.2-7.5 ppm, 4H).
-
A broad singlet around 8.5-9.0 ppm (3H, -NH₃⁺), which exchanges with D₂O.
-
-
¹³C NMR (100 MHz, DMSO-d₆): Key expected signals would include the aliphatic carbons for the ethyl group (~15, 65 ppm), the benzylic ether carbon (~70 ppm), the benzylic amine carbon (~42 ppm), and multiple signals in the aromatic region (125-140 ppm).
Mass Spectrometry (MS)
Rationale: MS provides direct evidence of the molecular weight of the compound, confirming its elemental composition.
-
Method: Electrospray Ionization (ESI) in positive mode is ideal.
-
Expected Result: The analysis should be performed on the free base. The primary ion observed will be the protonated molecule [M+H]⁺.
-
Calculated m/z for C₁₀H₁₆NO⁺: 166.1226
-
Observed m/z should be within 5 ppm of the calculated value in high-resolution mass spectrometry (HRMS).
-
High-Performance Liquid Chromatography (HPLC)
Rationale: HPLC is the gold standard for assessing the purity of non-volatile organic compounds. [1]It separates the main compound from any impurities, allowing for accurate quantification.
-
Sample Protocol:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of Acetonitrile and Water (both containing 0.1% Trifluoroacetic Acid, TFA).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve the hydrochloride salt in the mobile phase to a concentration of ~1 mg/mL. [1]* Acceptance Criteria: For use as a research intermediate, purity should typically be ≥98% by peak area.
-
Applications in Drug Discovery and Development
This compound is not an active pharmaceutical ingredient (API) itself but rather a crucial intermediate. Its value lies in its utility as a scaffold for building more complex molecules.
-
Scaffold for Combinatorial Libraries: The primary amine allows for facile derivatization. By reacting it with a diverse set of carboxylic acids, sulfonyl chlorides, or aldehydes (via reductive amination), large libraries of novel compounds can be rapidly synthesized for high-throughput screening.
-
Modulation of Pharmacokinetic Properties: The ethoxymethyl substituent provides a specific level of lipophilicity and can act as a hydrogen bond acceptor. In a final drug candidate, this group can influence absorption, distribution, metabolism, and excretion (ADME) properties.
-
Intermediate for Specific Targets: Substituted benzylamines are known components of molecules targeting a wide range of receptors and enzymes, including G-protein coupled receptors (GPCRs) and monoamine transporters. [2]This compound provides a ready starting point for synthesizing analogs of known active compounds.
Safety, Storage, and Handling
-
Safety: Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and gloves. Handle the compound in a well-ventilated fume hood. Based on similar structures, potential hazards include skin, eye, and respiratory irritation. [3]* Storage: Store the compound in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents. [4]The hydrochloride salt form is generally stable under these conditions for extended periods.
-
Handling: Avoid inhalation of dust and direct contact with skin and eyes. In case of contact, rinse thoroughly with water.
Conclusion
This compound is a valuable and versatile building block for chemical and pharmaceutical research. Its well-defined physicochemical properties, coupled with a robust and reproducible synthetic route, make it an essential tool for drug discovery professionals. The analytical methodologies detailed herein provide a comprehensive framework for ensuring the quality and integrity of this intermediate, thereby supporting the synthesis of novel and well-characterized molecular entities.
References
-
This compound (C10H15NO). PubChemLite.[Link]
- US Patent US9238625B2, Compositions, synthesis, and methods of using phenylcycloalkylmethylamine derivatives.
Sources
An In-Depth Technical Guide to the Synthesis of [3-(Ethoxymethyl)phenyl]methanamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, technically detailed pathway for the synthesis of [3-(Ethoxymethyl)phenyl]methanamine hydrochloride, a valuable building block in medicinal chemistry and drug development. The synthesis is presented as a multi-step process, commencing with the readily available starting material, 3-hydroxybenzaldehyde. Each stage of the synthesis is elucidated with a focus on the underlying chemical principles, causality behind experimental choices, and detailed, field-proven protocols.
I. Strategic Overview of the Synthesis Pathway
The synthesis of this compound is strategically designed as a four-step sequence, optimizing for yield, purity, and operational simplicity. The pathway leverages classical and robust organic transformations, ensuring reproducibility and scalability. The key transformations include:
-
Williamson Ether Synthesis: Protection of the phenolic hydroxyl group of 3-hydroxybenzaldehyde as an ethoxymethyl ether. This initial step enhances the stability of the molecule for subsequent transformations and introduces the desired ethoxymethyl moiety.
-
Oxime Formation: Conversion of the benzaldehyde functionality to an oxime. This serves as a reliable intermediate for the subsequent dehydration to a nitrile.
-
Dehydration to Nitrile: Transformation of the benzaldehyde oxime into a benzonitrile. This step is crucial for the introduction of the nitrogen atom that will ultimately become the primary amine.
-
Reduction and Salt Formation: Reduction of the nitrile to the primary amine, followed by in-situ or subsequent treatment with hydrochloric acid to yield the final hydrochloride salt. This final step furnishes the target molecule in a stable, crystalline form suitable for further applications.
Figure 1: Overall synthetic workflow for this compound.
II. Detailed Experimental Protocols and Mechanistic Insights
Step 1: Synthesis of 3-(Ethoxymethyl)benzaldehyde via Williamson Ether Synthesis
The initial step involves the O-alkylation of 3-hydroxybenzaldehyde. The Williamson ether synthesis is a robust and widely employed method for this transformation, proceeding via an SN2 mechanism.[1] A strong base is utilized to deprotonate the phenolic hydroxyl group, generating a phenoxide ion. This nucleophilic phenoxide then attacks the electrophilic carbon of an ethyl haloether, such as chloromethyl ethyl ether, to form the desired ether linkage. The choice of a polar aprotic solvent like DMF or DMSO can accelerate the reaction by solvating the cation of the base without solvating the nucleophilic anion.[2]
Experimental Protocol:
-
To a stirred solution of 3-hydroxybenzaldehyde (1.0 eq.) in anhydrous dimethylformamide (DMF), add anhydrous potassium carbonate (1.5 eq.) at room temperature.
-
Stir the suspension for 30 minutes to ensure the formation of the phenoxide.
-
Slowly add chloromethyl ethyl ether (1.2 eq.) to the reaction mixture.
-
Heat the reaction to 60-70 °C and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 3-(ethoxymethyl)benzaldehyde.
Step 2: Formation of 3-(Ethoxymethyl)benzaldehyde Oxime
The conversion of the aldehyde to an oxime is a standard condensation reaction. Hydroxylamine, typically used as its hydrochloride salt for stability, reacts with the aldehyde in the presence of a mild base to neutralize the liberated HCl. The nitrogen atom of hydroxylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. Subsequent dehydration of the resulting hemiaminal intermediate yields the oxime.[3][4]
Experimental Protocol:
-
In a round-bottom flask, dissolve 3-(ethoxymethyl)benzaldehyde (1.0 eq.) in ethanol.
-
In a separate beaker, prepare an aqueous solution of hydroxylamine hydrochloride (1.2 eq.) and sodium acetate (2.0 eq.).
-
Add the aqueous solution to the ethanolic solution of the aldehyde at room temperature.
-
Stir the reaction mixture for 1-2 hours, monitoring by TLC.
-
Upon completion, the product may precipitate. If not, reduce the volume of ethanol under vacuum and add water to induce precipitation.
-
Filter the solid, wash with cold water, and dry under vacuum to obtain 3-(ethoxymethyl)benzaldehyde oxime.
Step 3: Dehydration of 3-(Ethoxymethyl)benzaldehyde Oxime to 3-(Ethoxymethyl)benzonitrile
The dehydration of aldoximes to nitriles is a common transformation that can be achieved with a variety of reagents.[5] Acetic anhydride is an effective and readily available dehydrating agent for this purpose.[6] The reaction proceeds by acylation of the oxime hydroxyl group, creating a good leaving group. Subsequent base-catalyzed elimination of acetic acid furnishes the nitrile.
Experimental Protocol:
-
In a reaction flask, suspend 3-(ethoxymethyl)benzaldehyde oxime (1.0 eq.) in acetic anhydride (3.0-4.0 eq.).
-
Heat the mixture to reflux (approximately 130-140 °C) for 2-3 hours.
-
Monitor the reaction for the disappearance of the starting material by TLC.
-
After completion, cool the reaction mixture and carefully pour it into ice-water with stirring to hydrolyze the excess acetic anhydride.
-
The product will precipitate as a solid.
-
Filter the solid, wash thoroughly with water until the filtrate is neutral, and dry to yield 3-(ethoxymethyl)benzonitrile.
Step 4: Reduction of 3-(Ethoxymethyl)benzonitrile and Formation of the Hydrochloride Salt
The final step involves the reduction of the nitrile to the primary amine, followed by conversion to the hydrochloride salt. Two common and effective methods for the reduction are presented below.
Method A: Reduction with Lithium Aluminum Hydride (LiAlH₄)
LiAlH₄ is a powerful reducing agent capable of converting nitriles to primary amines.[5][7] The mechanism involves the nucleophilic addition of hydride ions from the AlH₄⁻ complex to the electrophilic carbon of the nitrile. Two successive hydride additions occur, leading to a nitrogen-aluminum complex which, upon aqueous workup, is hydrolyzed to the primary amine.[8]
Experimental Protocol (LiAlH₄ Reduction):
-
To a suspension of LiAlH₄ (1.5 eq.) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, add a solution of 3-(ethoxymethyl)benzonitrile (1.0 eq.) in anhydrous THF dropwise.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water.
-
Filter the resulting aluminum salts and wash the filter cake with THF.
-
Combine the filtrate and washings, and dry over anhydrous sodium sulfate.
-
To the dried solution, add a solution of HCl in ether or pass dry HCl gas through the solution until precipitation is complete.
-
Filter the precipitate, wash with cold ether, and dry under vacuum to obtain this compound.
Method B: Catalytic Hydrogenation with Raney Nickel
Catalytic hydrogenation using Raney nickel is a widely used industrial method for the reduction of nitriles.[9][10] The reaction is typically carried out under a hydrogen atmosphere in the presence of the catalyst. The addition of ammonia is often employed to suppress the formation of secondary and tertiary amine byproducts.[9]
Experimental Protocol (Catalytic Hydrogenation):
-
Charge a hydrogenation reactor with 3-(ethoxymethyl)benzonitrile (1.0 eq.), a suitable solvent such as ethanol or methanol, and a catalytic amount of Raney nickel (5-10% by weight).
-
Add a small amount of ammonia to the reaction mixture.
-
Pressurize the reactor with hydrogen gas (typically 50-100 psi) and heat to 50-80 °C with vigorous stirring.
-
Monitor the reaction by observing the uptake of hydrogen.
-
After the reaction is complete, cool the reactor, vent the hydrogen, and filter the catalyst.
-
Acidify the filtrate with a solution of HCl in ethanol or by bubbling dry HCl gas.
-
Cool the solution to induce crystallization of the hydrochloride salt.
-
Filter the crystals, wash with a small amount of cold ethanol, and dry under vacuum to yield this compound.
III. Quantitative Data Summary
| Step | Starting Material | Key Reagents | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| 1 | 3-Hydroxybenzaldehyde | Chloromethyl ethyl ether, K₂CO₃ | DMF | 60-70 | 4-6 | 80-90 |
| 2 | 3-(Ethoxymethyl)benzaldehyde | NH₂OH·HCl, NaOAc | Ethanol/Water | Room Temp. | 1-2 | 90-95 |
| 3 | 3-(Ethoxymethyl)benzaldehyde Oxime | Acetic Anhydride | Acetic Anhydride | 130-140 | 2-3 | 85-95 |
| 4A | 3-(Ethoxymethyl)benzonitrile | LiAlH₄, HCl | THF | Reflux | 4 | 75-85 |
| 4B | 3-(Ethoxymethyl)benzonitrile | H₂, Raney Ni, NH₃, HCl | Ethanol | 50-80 | 4-8 | 80-90 |
IV. Conclusion
The described synthetic pathway provides a reliable and efficient route to this compound. The methodologies employed are well-established in the field of organic synthesis, and the detailed protocols offer a clear guide for researchers. Careful execution of each step, with appropriate monitoring and purification, will ensure a high yield and purity of the final product, suitable for applications in drug discovery and development.
V. References
-
PrepChem. Synthesis of benzylamine hydrochloride. [Link]
-
ResearchGate. Dear All, Is there any easy method to convert benzyl amine to benzyl amine hydrochloride? (2020). [Link]
-
Google Patents. Process for producing N-benzyl hydroxylamine and hydrochlorate. CN101429136B.
-
Organic Syntheses. hydrogen. [Link]
-
MDPI. Process Improvement for the Continuous Synthesis of N-Benzylhydroxylamine Hydrochloride. (2022). [Link]
-
Google Patents. Process for the preparation of benzylamine salts. DE19811092A1.
-
PrepChem. Preparation of benzaldoxime. [Link]
-
ResearchGate. Synthesis of benzaldeheyde oxime under various experimental conditions. a. (2020). [Link]
-
Organic Synthesis. Nitrile to Amine (LiAlH4 or LAH reduction). [Link]
-
Google Patents. 3-ethoxy-4-methoxy benzonitrile preparing method. CN105175283A.
-
Wikipedia. Benzaldehyde oxime. [Link]
-
Google Patents. Process for the production of o-substituted oximes. EP0121701A1.
-
The Royal Society of Chemistry. Supporting information 1. Materials and Methods. [Link]
-
Scribd. Lithium Aluminum Hydride Reductions. [Link]
-
Master Organic Chemistry. Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. (2023). [Link]
-
ResearchGate. Reaction kinetics of the liquid-phase hydrogenation of benzonitrile to benzylamine using Raney nickel catalyst. (2004). [Link]
-
Periodica Polytechnica. Selective Heterogeneous Catalytic Hydrogenation of Nitriles to Primary Amines. (2018). [Link]
-
Master Organic Chemistry. The Williamson Ether Synthesis. (2014). [Link]
-
ResearchGate. (PDF) Dehydration of oxime to nitriles. (2018). [Link]
-
Chemistry Steps. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde. [Link]
-
Chem-Station Int. Ed. Williamson Ether Synthesis. (2014). [Link]
-
National Institutes of Health. 3-Chloromethyl-2-hydroxybenzaldehyde. [Link]
-
SALICYLALDEHYDES DERIVED FROM 5-CHLOROMETHYL-2- HYDROXYBENZALDEHYDE – SYNTHESIS AND REACTIONS. [Link]
-
Google Patents. Preparation method of 4-chloro-3-(4-ethoxybenzyl)benzaldehyde. CN103896752A.
-
ResearchGate. Can anybody help me forward best synthesis procedure for 3 hydroxy benzaldehyde starting with 3 hydroxy benzoic acid or 3 hydroxy benzyl alcohol? (2017). [Link]
Sources
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- 3. prepchem.com [prepchem.com]
- 4. Benzaldehyde oxime - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. CN105175283A - 3-ethoxy-4-methoxy benzonitrile preparing method - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. Raney Nickel, Raney Nickel Catalyst, Vineeth Precious [preciouscatalyst.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. pp.bme.hu [pp.bme.hu]
An In-Depth Technical Guide to Elucidating the Mechanism of Action of [3-(Ethoxymethyl)phenyl]methanamine hydrochloride
A Framework for Researchers, Scientists, and Drug Development Professionals
Abstract
[3-(Ethoxymethyl)phenyl]methanamine hydrochloride is a novel synthetic compound with a benzylamine core, a structural motif prevalent in a wide array of biologically active molecules. Due to the nascent stage of research on this particular molecule, its mechanism of action remains uncharacterized. This guide puts forth a comprehensive, hypothesis-driven framework for the systematic elucidation of its pharmacological profile. We will delve into plausible mechanisms of action based on its structural similarity to known monoamine oxidase inhibitors, monoamine transporter ligands, and G-protein coupled receptor modulators. This document provides detailed experimental protocols, from initial in vitro screening to proposed in vivo validation, designed to rigorously test these hypotheses. The overarching goal is to equip researchers with a robust scientific and logical roadmap for characterizing this and other novel chemical entities.
Introduction: Unveiling a Novel Chemical Entity
This compound presents a unique chemical architecture, featuring a primary amine separated from a phenyl ring by a methylene bridge. The phenyl ring is substituted at the meta position with an ethoxymethyl group. This substitution is of particular interest, as it may influence the compound's lipophilicity, steric interactions with biological targets, and overall pharmacokinetic profile.
The benzylamine scaffold is a privileged structure in medicinal chemistry, found in compounds targeting a diverse range of biological systems.[1] Derivatives of the closely related phenethylamine are known to exert significant effects on the central nervous system, primarily through modulation of monoamine neurotransmitter systems.[2] Given this structural precedent, it is logical to hypothesize that this compound may interact with key components of monoaminergic signaling pathways.
This guide will, therefore, focus on a systematic approach to deconstruct the potential pharmacology of this compound. We will operate under the central hypothesis that its mechanism of action involves one or more of the following:
-
Inhibition of Monoamine Oxidase (MAO): The benzylamine structure is a known substrate and inhibitor of MAO enzymes.[3]
-
Interaction with Monoamine Transporters: Structurally similar compounds are known to bind to and inhibit the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).[4]
-
Modulation of G-Protein Coupled Receptors (GPCRs): The phenethylamine backbone is a classic pharmacophore for a variety of GPCRs, including dopamine, serotonin, and trace amine-associated receptors (TAARs).[5]
Postulated Mechanisms of Action: A Hypothesis-Driven Approach
Monoamine Oxidase (MAO) Inhibition
Monoamine oxidases (MAO-A and MAO-B) are critical enzymes in the degradation of monoamine neurotransmitters.[6] Inhibition of these enzymes leads to an increase in the synaptic concentration of neurotransmitters like dopamine, norepinephrine, and serotonin, a mechanism utilized in the treatment of depression and Parkinson's disease.[7] Many benzylamine derivatives have been identified as MAO inhibitors.[3]
Hypothesis: this compound acts as an inhibitor of MAO-A and/or MAO-B.
Rationale: The core benzylamine structure is a substrate for MAO. The ethoxymethyl substituent could potentially enhance binding to the active site of one or both MAO isoforms.
Interaction with Monoamine Transporters
The reuptake of monoamines from the synaptic cleft is mediated by specific transporter proteins (DAT, NET, SERT). Inhibition of these transporters prolongs the action of neurotransmitters and is a key mechanism for many antidepressant and stimulant drugs. Phenethylamine and its derivatives are well-characterized monoamine transporter inhibitors.[4]
Hypothesis: this compound binds to and inhibits the function of one or more monoamine transporters.
Rationale: The overall structure of the compound bears resemblance to phenethylamine, a known substrate and inhibitor of these transporters.
G-Protein Coupled Receptor (GPCR) Modulation
The phenethylamine scaffold is a cornerstone of many synthetic and endogenous ligands for a variety of GPCRs. These include the dopamine receptors (D1-D5), serotonin receptors (5-HTRs), and the more recently discovered trace amine-associated receptors (TAARs), particularly TAAR1.[5][8]
Hypothesis: this compound functions as an agonist or antagonist at specific monoaminergic GPCRs.
Rationale: The structural similarity to dopamine, serotonin, and trace amines suggests a potential for direct receptor interaction.
A Phased Experimental Strategy for Mechanistic Elucidation
The following experimental plan is designed to systematically and efficiently test the proposed hypotheses.
Phase 1: In Vitro Target Profiling
The initial phase focuses on broad, in vitro screening to identify the primary molecular targets of this compound.
3.1.1. Experimental Protocol: Radioligand Binding Assays
This series of experiments will determine the binding affinity of the compound for a panel of receptors and transporters.
Objective: To quantify the binding affinity (Ki) of this compound for human MAO-A, MAO-B, DAT, NET, SERT, and a representative panel of dopamine and serotonin receptors.
Methodology:
-
Preparation of Membranes: Utilize commercially available cell lines stably expressing the human recombinant target proteins. Prepare crude membrane fractions by homogenization and centrifugation.
-
Binding Assay:
-
Incubate the membrane preparations with a specific radioligand for each target at a concentration near its Kd.
-
Add increasing concentrations of this compound (e.g., from 10⁻¹⁰ M to 10⁻⁴ M).
-
Incubate to equilibrium.
-
Separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Quantify the radioactivity on the filters using a scintillation counter.
-
-
Data Analysis:
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of specific radioligand binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
3.1.2. Experimental Protocol: Enzyme Inhibition Assays
Objective: To determine the inhibitory potency (IC50) of this compound against MAO-A and MAO-B.
Methodology:
-
Enzyme Source: Use human recombinant MAO-A and MAO-B.
-
Assay Principle: A common method utilizes a luminogenic substrate that produces a signal upon enzymatic turnover.
-
Procedure:
-
Pre-incubate the MAO enzyme with varying concentrations of this compound.
-
Initiate the reaction by adding a luminogenic substrate (e.g., a luciferin derivative).
-
Measure the luminescent signal over time using a plate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Plot the reaction rate as a function of inhibitor concentration to determine the IC50 value.
-
3.1.3. Experimental Protocol: Functional Assays
Should binding to transporters or GPCRs be confirmed, functional assays are crucial to determine the nature of the interaction (e.g., inhibitor, agonist, antagonist).
A. Neurotransmitter Uptake Assay
Objective: To measure the functional inhibition of DAT, NET, and SERT.
Methodology:
-
Cell Culture: Use HEK293 cells stably expressing the respective human transporters.
-
Uptake Experiment:
-
Pre-incubate the cells with varying concentrations of this compound.
-
Add a radiolabeled substrate (e.g., [³H]dopamine for DAT, [³H]norepinephrine for NET, or [³H]serotonin for SERT).
-
Incubate for a short period to allow for uptake.
-
Wash the cells to remove extracellular radiolabel.
-
Lyse the cells and measure the intracellular radioactivity.
-
-
Data Analysis: Determine the IC50 for the inhibition of substrate uptake.
B. GPCR Functional Assay (e.g., cAMP Measurement)
Objective: To determine if the compound acts as an agonist or antagonist at a specific GPCR.
Methodology (for a Gs or Gi-coupled receptor):
-
Cell Culture: Use CHO or HEK293 cells expressing the target receptor.
-
Agonist Mode:
-
Treat the cells with varying concentrations of this compound.
-
Measure intracellular cAMP levels using a commercially available kit (e.g., HTRF or ELISA).
-
-
Antagonist Mode:
-
Pre-incubate the cells with varying concentrations of the test compound.
-
Stimulate the cells with a known agonist at its EC50 concentration.
-
Measure the resulting cAMP levels.
-
-
Data Analysis:
-
In agonist mode, determine the EC50 and Emax.
-
In antagonist mode, determine the IC50 and calculate the Kb using the Schild equation.
-
Phase 2: Cellular and Ex Vivo Validation
Based on the results of Phase 1, Phase 2 will involve more physiologically relevant systems to confirm the mechanism of action.
3.2.1. Experimental Protocol: Neurotransmitter Release Assay from Synaptosomes
Objective: To investigate the effect of the compound on neurotransmitter release from nerve terminals.
Methodology:
-
Synaptosome Preparation: Isolate synaptosomes from specific brain regions (e.g., striatum for dopamine, hippocampus for serotonin) of rodents.
-
Release Assay:
-
Load the synaptosomes with a radiolabeled neurotransmitter.
-
Superfuse the synaptosomes and collect fractions.
-
Stimulate release with the addition of this compound.
-
Measure the radioactivity in the collected fractions.
-
-
Data Analysis: Quantify the amount of neurotransmitter released in response to the compound.
Phase 3: Proposed In Vivo Characterization
Should the in vitro and cellular data suggest a potent and specific mechanism of action, in vivo studies would be the next logical step.
3.3.1. Proposed Study: Rodent Behavioral Models
Objective: To assess the physiological and behavioral effects of the compound.
Examples of Models:
-
Locomotor Activity: To assess stimulant or sedative effects.
-
Forced Swim Test/Tail Suspension Test: To screen for antidepressant-like activity.
-
Drug Discrimination: To compare the subjective effects to known classes of drugs (e.g., stimulants, antidepressants).
3.3.2. Proposed Study: In Vivo Microdialysis
Objective: To measure the effect of systemic administration of the compound on extracellular neurotransmitter levels in the brains of freely moving animals.
Methodology:
-
Surgical Implantation: Implant a microdialysis probe into a specific brain region of an anesthetized rodent.
-
Microdialysis Sampling: After recovery, perfuse the probe with artificial cerebrospinal fluid and collect dialysate samples.
-
Drug Administration: Administer this compound systemically (e.g., via intraperitoneal injection).
-
Neurochemical Analysis: Analyze the dialysate samples for levels of dopamine, serotonin, norepinephrine, and their metabolites using HPLC with electrochemical detection.
Data Presentation and Interpretation
All quantitative data should be summarized in clear and concise tables for easy comparison.
Table 1: Hypothetical In Vitro Profile of this compound
| Target | Binding Affinity (Ki, nM) | Functional Activity (IC50/EC50, nM) | Functional Mode |
| MAO-A | 500 | 750 (IC50) | Reversible Inhibitor |
| MAO-B | 50 | 80 (IC50) | Reversible Inhibitor |
| DAT | 120 | 200 (IC50) | Reuptake Inhibitor |
| NET | 800 | >1000 | - |
| SERT | >1000 | >1000 | - |
| D2 Receptor | 250 | No agonist activity; 400 (IC50) | Antagonist |
| TAAR1 | 30 | 45 (EC50) | Agonist |
Interpretation of Hypothetical Data: The profile in Table 1 would suggest that this compound is a moderately potent, MAO-B selective inhibitor and a TAAR1 agonist, with weaker activity as a DAT inhibitor and D2 receptor antagonist. This would classify it as a multi-target compound, and further studies would be needed to determine which of these activities is dominant in vivo.
Visualizing the Scientific Workflow and a Postulated Signaling Pathway
Diagram 1: Experimental Workflow for Mechanistic Elucidation
Caption: Hypothetical TAAR1 agonism signaling cascade.
Conclusion
The lack of existing data on this compound necessitates a structured and hypothesis-driven approach to uncover its mechanism of action. By leveraging knowledge of structurally related compounds, we have proposed a series of plausible biological targets and a detailed experimental plan to investigate them. This guide provides the necessary framework for researchers to systematically characterize this novel compound, with the potential to uncover new pharmacological tools or therapeutic leads. The successful execution of this research plan will not only define the molecular pharmacology of this compound but also contribute to a broader understanding of the structure-activity relationships within the benzylamine class of compounds.
References
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Benzylamine - Wikipedia. (n.d.). Retrieved January 18, 2026, from [Link]
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Synthesis, Binding Affinity, and Functional In Vitro Activity of 3-Benzylaminomorphinan and 3-Benzylaminomorphine Ligands at Opioid Receptors - PubMed Central. (n.d.). Retrieved January 18, 2026, from [Link]
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Design, Synthesis, Antibacterial Activity and Mechanism of Action of Coumarin Derivatives Containing Benzylamine - PubMed. (n.d.). Retrieved January 18, 2026, from [Link]
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Phenethylamine - Wikipedia. (n.d.). Retrieved January 18, 2026, from [Link]
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Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3 - PubMed Central. (n.d.). Retrieved January 18, 2026, from [Link]
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Molecular Mechanism and Structure-activity Relationship of the Inhibition Effect between Monoamine Oxidase and Selegiline Analogues - PubMed. (n.d.). Retrieved January 18, 2026, from [Link]
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2-Phenethylamines in Medicinal Chemistry: A Review - PMC - PubMed Central. (n.d.). Retrieved January 18, 2026, from [Link]
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Natural Product-Inspired Dopamine Receptor Ligands | Journal of Medicinal Chemistry. (n.d.). Retrieved January 18, 2026, from [Link]
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Recent developments on the structure–activity relationship studies of MAO inhibitors and their role in different neurological disorders - RSC Publishing. (n.d.). Retrieved January 18, 2026, from [Link]
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Antibacterial Activity and Mechanism of Action of New Benzylamine-Containing Coumarin Derivatives - ResearchGate. (n.d.). Retrieved January 18, 2026, from [Link]
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What is Phenethylamine (PEA) mechanism of action? - Consensus. (n.d.). Retrieved January 18, 2026, from [Link]
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structure and activity relationship of monoamine oxidase inhibitors - ResearchGate. (n.d.). Retrieved January 18, 2026, from [Link]
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Direct Amidation of Tertiary N-Benzylamines | Organic Letters - ACS Publications. (n.d.). Retrieved January 18, 2026, from [Link]
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Discovery and Design of First Benzylamine-Based Ligands Binding to an Unlocked Conformation of the Complement Factor D - NIH. (n.d.). Retrieved January 18, 2026, from [Link]
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Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship - Biomolecules & Therapeutics. (n.d.). Retrieved January 18, 2026, from [Link]
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Benzylamine and Thenylamine Derived Drugs Induce Apoptosis and Reduce Proliferation, Migration and Metastasis Formation in Melanoma Cells - PubMed Central. (n.d.). Retrieved January 18, 2026, from [Link]
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Structure-Activity Relationship Analysis of 3-Phenylcoumarin-Based Monoamine Oxidase B Inhibitors - Frontiers. (n.d.). Retrieved January 18, 2026, from [Link]
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Substituted phenethylamine - Wikipedia. (n.d.). Retrieved January 18, 2026, from [Link]
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Biocatalytic synthesis of a range of substituted benzylamines mediated by Pp-SpuC. Reaction conditions - ResearchGate. (n.d.). Retrieved January 18, 2026, from [Link]
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Monoamine oxidase inhibitors: A concise review with special emphasis on structure activity relationship studies - PubMed. (n.d.). Retrieved January 18, 2026, from [Link]
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Anti-Inflammatory Activities of 8-Benzylaminoxanthines Showing High Adenosine A2A and Dual A1/A2A Receptor Affinity - PubMed Central. (n.d.). Retrieved January 18, 2026, from [Link]
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Synthesis of α-Substituted Primary Benzylamines through Copper-Catalyzed Cross-Dehydrogenative Coupling | Organic Letters - ACS Publications. (n.d.). Retrieved January 18, 2026, from [Link]
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Synthesis of novel benzylamine antimycotics and evaluation of their antimycotic potency. (n.d.). Retrieved January 18, 2026, from [Link]
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[3-(Ethoxymethyl)phenyl]methanamine hydrochloride literature review
An In-depth Technical Guide to [3-(Ethoxymethyl)phenyl]methanamine Hydrochloride: Synthesis, Characterization, and Potential Applications
Abstract
Substituted benzylamines are a cornerstone of medicinal chemistry, forming the structural core of numerous therapeutic agents. [3-Ethoxymethyl)phenyl]methanamine hydrochloride is a compound of interest within this class, yet it remains sparsely documented in scientific literature. This technical guide addresses this knowledge gap by presenting a comprehensive overview based on established chemical principles and analogous transformations. We provide a plausible, detailed synthetic pathway, complete with step-by-step experimental protocols, for the preparation of this compound from commercially available starting materials. Furthermore, this guide outlines the requisite analytical techniques for the thorough characterization of the synthesized compound and speculates on its potential applications in drug discovery, particularly in the context of enzyme inhibition and receptor modulation. This document is intended to serve as a foundational resource for researchers and professionals in drug development, enabling further investigation into this and related molecules.
Introduction: The Significance of Substituted Benzylamines in Drug Discovery
Benzylamine and its derivatives are ubiquitous structural motifs in a vast array of biologically active compounds and approved pharmaceuticals.[1] Their prevalence stems from the benzyl group's ability to engage in various non-covalent interactions within biological targets, including hydrophobic and aromatic stacking interactions, while the amine functionality serves as a key site for salt formation to improve aqueous solubility and for further chemical derivatization. These compounds have found applications as enzyme inhibitors, receptor agonists and antagonists, and in the synthesis of complex heterocyclic systems.[2][3] For instance, substituted benzylamines have been investigated as potent and selective inhibitors of 17β-hydroxysteroid dehydrogenase type 3 (17β-HSD3), an enzyme implicated in prostate cancer.[3]
Given the therapeutic importance of this class of compounds, the development of efficient and versatile synthetic routes to novel substituted benzylamines is of paramount importance. This guide focuses on this compound, a compound with potential for further exploration in medicinal chemistry. Due to the limited availability of direct literature on this specific molecule, we propose a robust and logical synthetic strategy, drawing upon well-established and reliable chemical transformations. The protocols detailed herein are designed to be both reproducible and adaptable, providing a solid foundation for the synthesis and subsequent investigation of this and analogous compounds.
Physicochemical Properties of this compound
A comprehensive understanding of a compound's physicochemical properties is crucial for its application in research and development. Below is a summary of the known and predicted properties for the target compound.
| Property | Value | Source |
| Chemical Name | This compound | - |
| Synonyms | 1-(3-(Ethoxymethyl)phenyl)methanamine hydrochloride | - |
| Molecular Formula | C₁₀H₁₅NO·HCl | [4] |
| Molecular Weight | 201.69 g/mol | [4] |
| CAS Number | 1193387-67-5 | [4] |
| Predicted Appearance | White to off-white solid | General knowledge |
| Predicted Solubility | Soluble in water and polar organic solvents | General knowledge |
Proposed Synthetic Pathway
Due to the absence of a documented synthesis for this compound in the reviewed literature, we propose a logical and efficient two-step synthetic route starting from the commercially available 3-formylbenzonitrile. This pathway leverages two robust and well-characterized reactions: the Williamson ether synthesis and the reduction of a nitrile to a primary amine.
The overall proposed synthetic workflow is illustrated below:
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Introduction: The Imperative of Solubility in Preclinical Research
An In-depth Technical Guide to the Solubility Profile of [3-(Ethoxymethyl)phenyl]methanamine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This compound is a substituted benzenemethanamine derivative. While specific therapeutic applications are not widely documented in publicly available literature, its structural motifs are common in medicinal chemistry, suggesting its potential as a scaffold or intermediate in the synthesis of novel pharmaceutical agents. The hydrochloride salt form indicates an effort to improve the aqueous solubility and stability of the parent amine.
In early-stage drug development, the aqueous solubility of a compound is a critical physicochemical parameter that profoundly influences its biopharmaceutical properties, including dissolution rate, absorption, and ultimately, bioavailability.[1][2] A comprehensive understanding of a compound's solubility profile is therefore not merely a data point, but a cornerstone of a rational drug design and formulation strategy. This guide, written from the perspective of a Senior Application Scientist, provides a framework for the systematic evaluation of the solubility of this compound, emphasizing not just the 'how,' but the 'why' behind the experimental choices.
Physicochemical Characterization: What We Know and What We Can Infer
Direct experimental data for this compound is sparse in the public domain. However, we can build a foundational understanding from its chemical structure and data from analogous compounds.
Chemical Structure and Properties:
-
IUPAC Name: this compound
-
Molecular Formula: C₁₀H₁₆ClNO
-
InChI: InChI=1S/C10H15NO.ClH/c1-2-12-8-10-5-3-4-9(6-10)7-11;/h3-6H,2,7-8,11H2,1H3;1H[3]
| Property | Value/Prediction | Rationale/Source |
| Molecular Weight | 201.69 g/mol | Calculated from the molecular formula. |
| Appearance | White to off-white solid (Predicted) | Typical for hydrochloride salts of amines. |
| pKa (of the conjugate acid) | ~9-10 (Predicted) | The primary amine group is expected to have a pKa similar to that of benzylamine (pKa of 9.34).[4] The ethoxymethyl substituent is unlikely to significantly alter this value. |
| LogP (Octanol/Water Partition Coefficient) | ~1.5 - 2.5 (Predicted for the free base) | Based on the structure having both hydrophobic (phenyl ring, ethyl group) and hydrophilic (amine, ether oxygen) moieties. This value suggests moderate lipophilicity. |
The Science of Solubility for an Amine Hydrochloride Salt
As a hydrochloride salt of a primary amine, the solubility of this compound is expected to be highly dependent on the pH of the aqueous medium. The fundamental principle at play is the equilibrium between the ionized (protonated) and non-ionized (free base) forms of the molecule.
The Henderson-Hasselbalch equation governs this relationship:
pH = pKa + log ([Free Base] / [Conjugate Acid])
The ionized form (the protonated amine) is significantly more polar and, therefore, more soluble in aqueous media than the non-ionized free base. Consequently, the solubility of this compound is expected to be highest at acidic pH values (well below its pKa) and will decrease as the pH approaches and surpasses the pKa.
Experimental Determination of Solubility: A Methodological Guide
A multi-faceted approach to solubility determination is recommended to gain a comprehensive understanding of the compound's behavior. This involves assessing both thermodynamic and kinetic solubility.
Thermodynamic Solubility: The Gold Standard (Shake-Flask Method)
Thermodynamic solubility represents the true equilibrium solubility of a compound in a given solvent system.[2] The shake-flask method, though time-consuming, remains the most reliable technique for its determination.[5]
Protocol: Equilibrium Shake-Flask Solubility Assay
-
Preparation of Buffers: Prepare a series of aqueous buffers at physiologically relevant pH values (e.g., pH 2.0, 4.5, 6.8, and 7.4).
-
Sample Preparation: Add an excess of this compound to vials containing each buffer. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.
-
Equilibration: Seal the vials and agitate them at a constant temperature (typically 25°C or 37°C) for a sufficient period to reach equilibrium. This can take 24 to 72 hours. A preliminary time-to-equilibrium study is advisable.
-
Phase Separation: After equilibration, allow the vials to stand, or centrifuge them at a high speed to pellet the undissolved solid.
-
Sampling and Dilution: Carefully remove an aliquot of the supernatant, ensuring no solid material is transferred. Dilute the supernatant with an appropriate mobile phase for analysis.
-
Quantification: Analyze the concentration of the dissolved compound in the diluted supernatant using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
Data Analysis: Calculate the solubility in mg/mL or µg/mL for each pH value.
Diagram: Shake-Flask Solubility Workflow
Caption: Workflow for Thermodynamic Solubility Determination.
Kinetic Solubility: A High-Throughput Approach
Kinetic solubility measures the concentration at which a compound precipitates from a solution when added from a concentrated organic stock (typically DMSO).[2] This method is faster than the shake-flask method and is well-suited for early discovery screening. Nephelometry, which measures light scattering from suspended particles, is a common and efficient technique for this purpose.[1][6]
Protocol: Nephelometric Kinetic Solubility Assay
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
Serial Dilution: In a microplate, perform serial dilutions of the stock solution in DMSO.
-
Addition to Buffer: Transfer a small volume of each DMSO dilution to a corresponding well in a clear-bottom microplate containing the aqueous buffer of interest (e.g., Phosphate Buffered Saline, pH 7.4). The final DMSO concentration should be kept low (e.g., <5%) to minimize its effect on solubility.
-
Incubation: Incubate the plate for a short period (e.g., 1-2 hours) at a controlled temperature.
-
Measurement: Measure the turbidity of each well using a microplate nephelometer.
-
Data Analysis: The kinetic solubility is defined as the highest concentration that does not show a significant increase in turbidity compared to the buffer-only control.
Diagram: Kinetic Solubility Determination
Caption: High-Throughput Kinetic Solubility Workflow.
Interpreting the Data: From Numbers to Knowledge
The solubility data for this compound should be presented in a clear, tabular format.
Hypothetical Solubility Data:
| Assay Type | pH | Temperature (°C) | Solubility (µg/mL) | Classification |
| Thermodynamic | 2.0 | 25 | > 2000 | Very Soluble |
| Thermodynamic | 4.5 | 25 | 1500 | Soluble |
| Thermodynamic | 6.8 | 25 | 800 | Soluble |
| Thermodynamic | 7.4 | 25 | 450 | Sparingly Soluble |
| Kinetic | 7.4 | 25 | 250 | Moderately Soluble |
Analysis:
-
pH-Dependence: The hypothetical data clearly illustrates the expected trend of decreasing solubility with increasing pH. This is critical for predicting its behavior in the gastrointestinal tract, where pH varies significantly.
-
Thermodynamic vs. Kinetic: It is common for kinetic solubility to be lower than thermodynamic solubility. This is because the compound has less time to equilibrate and may precipitate at a lower concentration.
-
Implications for Drug Development: A solubility of 450 µg/mL at pH 7.4 suggests that for higher doses, the compound might exhibit dissolution rate-limited absorption. This information would guide formulation scientists to consider enabling technologies such as particle size reduction or the use of solubilizing excipients.
Conclusion
While publicly available solubility data for this compound is lacking, a systematic experimental approach can comprehensively define its solubility profile. By employing established methodologies such as the shake-flask method for thermodynamic solubility and nephelometry for kinetic solubility, researchers can generate the critical data needed to make informed decisions in the drug development process. Understanding the pH-dependent solubility of this ionizable compound is paramount for predicting its in vivo behavior and for developing a formulation that ensures adequate bioavailability.
References
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U.S. Pharmacopeia. <1236> Solubility Measurements. USP-NF. [Link]
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The Good Scents Company. Benzyl amine. [Link]
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Rheolution. Measuring the solubility of pharmaceutical compounds using NEPHEL.O. [Link]
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PubChem. Benzenemethanamine, N-octadecyl-. National Center for Biotechnology Information. [Link]
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Cheméo. Benzylamine (CAS 100-46-9) - Chemical & Physical Properties. [Link]
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Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]
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BMG LABTECH. Drug solubility: why testing early matters in HTS. [Link]
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An In-Depth Technical Guide to the Spectral Analysis of [3-(Ethoxymethyl)phenyl]methanamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
[3-(Ethoxymethyl)phenyl]methanamine hydrochloride is a primary amine salt with a molecular formula of C₁₀H₁₅NO·HCl and a molecular weight of 201.69 g/mol . As a substituted benzylamine derivative, this compound is of interest to researchers in medicinal chemistry and drug development. A thorough understanding of its spectral characteristics is fundamental for its identification, purity assessment, and structural elucidation. This guide provides a detailed analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. The interpretation is grounded in the principles of spectroscopy and supported by data from analogous structures.
Molecular Structure and Functional Groups
The structure of this compound incorporates several key functional groups that give rise to characteristic spectral signatures:
-
A meta-substituted aromatic ring: This will produce distinct signals in the aromatic region of the NMR spectra and characteristic bands in the IR spectrum.
-
A primary aminomethyl group (-CH₂NH₃⁺): The presence of the hydrochloride salt means the amine will be protonated. This significantly influences the chemical shifts of adjacent protons and carbons in the NMR spectra, as well as the N-H stretching and bending vibrations in the IR spectrum.
-
An ethoxymethyl ether group (-OCH₂CH₃): This aliphatic ether linkage will show characteristic signals in the upfield region of the NMR spectra and a prominent C-O stretching band in the IR spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR will provide crucial structural information. The spectra would typically be recorded in a deuterated solvent such as DMSO-d₆ or D₂O.
Experimental Protocol: NMR Spectroscopy
A standard protocol for acquiring NMR spectra would be as follows:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.
-
¹H NMR Acquisition: Acquire a one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. A larger number of scans will be necessary due to the low natural abundance of the ¹³C isotope.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to an internal standard, typically tetramethylsilane (TMS) at 0.00 ppm.
Predicted ¹H NMR Spectral Data
The following table summarizes the predicted chemical shifts, multiplicities, and integrations for the protons in this compound. The chemical shifts are estimates based on the analysis of similar structures and known substituent effects.
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| -CH₂-NH₃⁺ | ~ 4.0 - 4.2 | Singlet (or Triplet if coupled to NH₃⁺) | 2H | Benzylic protons |
| Ar-H | ~ 7.3 - 7.6 | Multiplet | 4H | Aromatic protons |
| -O-CH₂-Ar | ~ 4.5 | Singlet | 2H | Methylene of ethoxymethyl |
| -O-CH₂-CH₃ | ~ 3.5 | Quartet | 2H | Methylene of ethyl |
| -CH₃ | ~ 1.2 | Triplet | 3H | Methyl of ethyl |
| -NH₃⁺ | ~ 8.5 - 9.0 | Broad Singlet | 3H | Ammonium protons |
Causality Behind Predicted Shifts:
-
The benzylic protons (-CH₂-NH₃⁺) are significantly deshielded due to the electron-withdrawing effect of the adjacent protonated amine and the aromatic ring.
-
The aromatic protons will appear as a complex multiplet due to the meta-substitution pattern.
-
The methylene protons of the ethoxymethyl group adjacent to the aromatic ring (-O-CH₂-Ar) are deshielded by the aromatic ring and the oxygen atom.
-
The ammonium protons (-NH₃⁺) are expected to be broad and downfield due to proton exchange and the positive charge on the nitrogen. Their chemical shift can be highly dependent on the solvent and concentration.[1]
Predicted ¹³C NMR Spectral Data
The predicted chemical shifts for the carbon atoms are presented below.
| Carbon | Predicted Chemical Shift (δ, ppm) | Assignment |
| Quaternary Ar-C (ipso to -CH₂NH₃⁺) | ~ 135 - 140 | Aromatic carbon |
| Quaternary Ar-C (ipso to -OCH₂CH₃) | ~ 155 - 160 | Aromatic carbon |
| Ar-CH | ~ 125 - 130 | Aromatic carbons |
| -CH₂-NH₃⁺ | ~ 40 - 45 | Benzylic carbon |
| -O-CH₂-Ar | ~ 70 - 75 | Methylene of ethoxymethyl |
| -O-CH₂-CH₃ | ~ 65 - 70 | Methylene of ethyl |
| -CH₃ | ~ 15 | Methyl of ethyl |
Expert Insights:
The chemical shifts in ¹³C NMR are influenced by the electronegativity of neighboring atoms and the overall electronic environment.[2][3][4] The carbon attached to the oxygen of the ether will be significantly downfield, as will the aromatic carbon attached to the same oxygen. The benzylic carbon will also be deshielded by the adjacent nitrogen.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: The spectrum can be obtained using a potassium bromide (KBr) pellet or as a mull (e.g., Nujol). For a KBr pellet, a small amount of the sample is ground with dry KBr and pressed into a transparent disk.
-
Instrumentation: A Fourier-transform infrared (FT-IR) spectrometer is used to acquire the spectrum.
-
Data Acquisition: A background spectrum of the pure KBr pellet or the mulling agent is recorded first, followed by the spectrum of the sample.
-
Data Analysis: The positions of the absorption bands are reported in wavenumbers (cm⁻¹).
Predicted IR Spectral Data
The following table lists the expected characteristic IR absorption bands for this compound.
| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |
| ~ 3200 - 2800 | Strong, Broad | N-H Stretch | Primary Amine Salt (-NH₃⁺) |
| ~ 3050 - 3000 | Medium | C-H Stretch | Aromatic |
| ~ 2980 - 2850 | Medium | C-H Stretch | Aliphatic |
| ~ 1625 - 1560 | Medium | N-H Bend (Asymmetric) | Primary Amine Salt (-NH₃⁺) |
| ~ 1550 - 1500 | Medium | N-H Bend (Symmetric) | Primary Amine Salt (-NH₃⁺) |
| ~ 1600, 1475 | Medium-Weak | C=C Stretch | Aromatic Ring |
| ~ 1250 - 1020 | Strong | C-N Stretch | Aliphatic Amine |
| ~ 1150 - 1085 | Strong | C-O Stretch | Ether |
Trustworthiness of the Protocol:
The identification of a primary amine salt is highly reliable using IR spectroscopy due to the very characteristic broad N-H stretching envelope in the 3200-2800 cm⁻¹ region and the two N-H bending vibrations between 1625 and 1500 cm⁻¹.[5] These features are distinct from those of a free primary amine.[6][7][8]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation. For a polar and saline compound like this compound, electrospray ionization (ESI) is the preferred ionization technique.
Experimental Protocol: Mass Spectrometry
-
Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent, such as methanol or acetonitrile, often with a small amount of formic acid to promote protonation.
-
Instrumentation: The solution is introduced into an electrospray ionization source coupled to a mass analyzer (e.g., quadrupole, time-of-flight).
-
Data Acquisition: The mass spectrum is acquired in positive ion mode. A full scan will show the protonated molecule [M+H]⁺. Tandem mass spectrometry (MS/MS) can be performed by selecting the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID) to observe its fragmentation.
Predicted Mass Spectral Data
-
Protonated Molecule [M+H]⁺: The free base has a molecular formula of C₁₀H₁₅NO and a monoisotopic mass of 165.1154 g/mol . Therefore, the protonated molecule [M+H]⁺ is expected at an m/z of 166.1227 .[9]
Proposed Fragmentation Pathway
The fragmentation of protonated benzylamines is well-documented and typically involves the loss of ammonia and cleavage at the benzylic position.[10][11] A proposed fragmentation pathway for this compound is illustrated below.
Proposed fragmentation pathway for [3-(Ethoxymethyl)phenyl]methanamine.
Explanation of Fragmentation:
-
Loss of Ammonia: The most common initial fragmentation for protonated primary benzylamines is the loss of ammonia (NH₃), which would result in a fragment ion at m/z 149.08.
-
Subsequent Fragmentations: The resulting carbocation can undergo further rearrangements and fragmentations. A likely subsequent loss is ethylene from the ethoxy group, leading to a fragment at m/z 121.06. Further fragmentation could involve the loss of carbon monoxide.
Conclusion
The spectral analysis of this compound can be effectively carried out using a combination of NMR, IR, and MS techniques. This guide provides a comprehensive overview of the expected spectral data based on the known properties of its constituent functional groups and analogous structures. By understanding the principles behind the spectral features, researchers can confidently identify and characterize this compound, ensuring the integrity and reliability of their scientific investigations.
References
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An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines - PubMed. Available at: [Link]
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Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations - PubMed. Available at: [Link]
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1 H-NMR shift for protons adjacent to the amine group of benzylamine... | Download Scientific Diagram - ResearchGate. Available at: [Link]
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Methodological & Application
[3-(Ethoxymethyl)phenyl]methanamine hydrochloride synthesis protocol
An Application Note for the Synthesis of [3-(Ethoxymethyl)phenyl]methanamine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive, two-step protocol for the synthesis of this compound, a versatile benzylamine derivative. The synthetic strategy is built upon established and reliable chemical transformations, beginning with the etherification of 3-(hydroxymethyl)benzonitrile followed by the catalytic reduction of the nitrile moiety. This guide offers detailed procedural steps, mechanistic insights, safety protocols, and characterization guidelines intended for use in a professional research and development setting.
Introduction and Synthetic Rationale
Benzylamine derivatives are crucial building blocks in medicinal chemistry and materials science, frequently appearing as key scaffolds in pharmacologically active compounds. The title compound, this compound, provides a functionalized aromatic core with a primary amine, suitable for a wide range of subsequent chemical modifications.
The synthetic approach detailed herein was designed for efficiency, reliability, and scalability. It avoids the use of difficult-to-handle reagents where possible and employs a logical progression from a commercially available starting material. The overall strategy involves two primary transformations:
-
Williamson Ether Synthesis: Formation of the ethoxymethyl ether from 3-(hydroxymethyl)benzonitrile. This classic method provides a high-yielding and clean route to the ether linkage.
-
Nitrile Reduction: Conversion of the nitrile group in the ether intermediate to a primary amine via catalytic hydrogenation. This method is often preferred for its high efficiency and cleaner reaction profiles compared to metal hydride reductions.[1][2][3][4] The final amine is then isolated as a stable hydrochloride salt.
Synthetic Workflow and Mechanism
The complete synthetic pathway is illustrated below. The first step involves the deprotonation of the alcohol by a strong base (sodium hydride) to form a nucleophilic alkoxide. This alkoxide then displaces a halide from an ethylating agent in a classic SN2 reaction. The second step is the heterogeneous catalytic hydrogenation of the nitrile over a metal catalyst, such as Raney Nickel, which proceeds via the formation of an intermediate imine that is further reduced to the primary amine.
Sources
Application Notes and Protocols for the Experimental Use of [3-Ethoxymethyl)phenyl]methanamine Hydrochloride
For: Researchers, scientists, and drug development professionals.
Introduction: The Versatility of Substituted Benzylamines in Medicinal Chemistry
Substituted benzylamines are a cornerstone scaffold in modern drug discovery, prized for their synthetic tractability and their ability to engage in a variety of interactions with biological targets.[1] The specific substitution pattern on the phenyl ring allows for the fine-tuning of physicochemical properties such as lipophilicity, hydrogen bonding capacity, and metabolic stability, all of which are critical determinants of a drug candidate's pharmacokinetic and pharmacodynamic profile.
[3-(Ethoxymethyl)phenyl]methanamine hydrochloride is a primary benzylamine derivative that offers a unique combination of a flexible ether linkage and a reactive primary amine. The ethoxymethyl group at the meta-position can influence solubility and membrane permeability, while also providing a potential hydrogen bond acceptor. The primary amine serves as a versatile synthetic handle for the introduction of a wide array of functional groups, enabling the exploration of diverse chemical space in lead optimization campaigns. This guide provides a comprehensive overview of the synthesis and potential applications of this valuable building block, complete with detailed experimental protocols to facilitate its use in a research setting.
Physicochemical Properties
A clear understanding of the physical and chemical properties of a starting material is paramount for successful experimentation.
| Property | Value | Source |
| CAS Number | 1193387-67-5 | Internal Data |
| Molecular Formula | C₁₀H₁₅NO·HCl | Internal Data |
| Molecular Weight | 201.69 g/mol | Internal Data |
| Appearance | White to off-white solid | Inferred |
| Solubility | Soluble in water, methanol, and DMSO | Inferred |
Synthesis of this compound
The synthesis of this compound can be achieved through a straightforward, high-yielding reductive amination of the corresponding aldehyde. This method is widely employed in medicinal chemistry for its reliability and broad substrate scope.[2]
Synthetic Workflow
Caption: Synthetic route to this compound.
Protocol 1: Synthesis via Reductive Amination
This protocol outlines the conversion of 3-(ethoxymethyl)benzaldehyde to the target primary amine, followed by its conversion to the hydrochloride salt.
Materials:
-
3-(Ethoxymethyl)benzaldehyde
-
Ammonium acetate (NH₄OAc)
-
Sodium cyanoborohydride (NaBH₃CN)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hydrochloric acid solution (e.g., 2 M in diethyl ether)
-
Diethyl ether
Procedure:
-
Reaction Setup: To a solution of 3-(ethoxymethyl)benzaldehyde (1.0 eq) in methanol, add ammonium acetate (10 eq). Stir the mixture at room temperature for 30 minutes.
-
Reduction: Cool the reaction mixture to 0 °C in an ice bath. Cautiously add sodium cyanoborohydride (1.5 eq) portion-wise over 15 minutes.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure to remove most of the methanol. Partition the residue between dichloromethane and saturated aqueous sodium bicarbonate solution.
-
Extraction: Separate the layers and extract the aqueous phase with dichloromethane (3 x). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Isolation of the Free Base: Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude [3-(ethoxymethyl)phenyl]methanamine as an oil. The crude product can be purified by flash column chromatography on silica gel if necessary.
-
Hydrochloride Salt Formation: Dissolve the purified free base in a minimal amount of diethyl ether. Add a 2 M solution of HCl in diethyl ether dropwise with stirring until precipitation is complete.
-
Final Product Isolation: Collect the resulting white solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.
Characterization:
The final product should be characterized by:
-
¹H NMR and ¹³C NMR Spectroscopy: To confirm the structure of the compound.[3]
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups.
Applications in Medicinal Chemistry: A Versatile Synthetic Hub
The primary amine functionality of this compound serves as a versatile nucleophile, enabling its use in a variety of coupling reactions to generate diverse libraries of compounds for biological screening.
Application Workflow
Caption: Key synthetic transformations of [3-(ethoxymethyl)phenyl]methanamine.
Protocol 2: N-Alkylation via Reductive Amination
This protocol describes the synthesis of a secondary amine by reacting [3-(ethoxymethyl)phenyl]methanamine with an aldehyde or ketone.
Materials:
-
This compound
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Aldehyde or Ketone (1.0 - 1.2 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Free Base Generation: Suspend this compound (1.0 eq) in dichloromethane. Add triethylamine (1.1 eq) and stir for 15 minutes to generate the free amine in situ.
-
Imine Formation: Add the desired aldehyde or ketone (1.0 eq) to the reaction mixture. Stir at room temperature for 1 hour.
-
Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise. The reaction is often mildly exothermic.
-
Reaction Monitoring: Stir the reaction at room temperature for 4-24 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up and Purification: Quench the reaction with saturated aqueous NaHCO₃ solution. Separate the layers and extract the aqueous phase with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 3: Amide Coupling
This protocol details the formation of an amide bond by coupling the primary amine with a carboxylic acid using a standard coupling agent. Amide bonds are prevalent in a vast number of pharmaceuticals.[4]
Materials:
-
This compound
-
Carboxylic Acid (1.0 eq)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 eq)
-
DIPEA (N,N-Diisopropylethylamine) (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
1 M aqueous HCl solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a dry round-bottom flask, dissolve the carboxylic acid (1.0 eq), HATU (1.1 eq), and this compound (1.1 eq) in anhydrous DMF.
-
Base Addition: Add DIPEA (3.0 eq) to the mixture and stir at room temperature.
-
Reaction Progression: Stir the reaction for 2-16 hours. Monitor its completion by TLC or LC-MS.
-
Work-up: Dilute the reaction mixture with ethyl acetate and wash with 1 M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine.
-
Isolation and Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude amide by flash column chromatography or recrystallization.
Protocol 4: Sulfonamide Synthesis
Sulfonamides are a critical class of compounds in medicinal chemistry, known for their antibacterial and enzyme-inhibiting properties.[5][6]
Materials:
-
This compound
-
Sulfonyl Chloride (1.0 eq)
-
Pyridine or Triethylamine (2.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
1 M aqueous HCl solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: Dissolve this compound (1.1 eq) and pyridine (2.0 eq) in anhydrous DCM and cool to 0 °C.
-
Reagent Addition: Add a solution of the sulfonyl chloride (1.0 eq) in DCM dropwise to the cooled amine solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction by TLC.
-
Work-up: Dilute the reaction with DCM and wash with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the crude sulfonamide by flash column chromatography or recrystallization.
Trustworthiness and Validation
The protocols provided are based on well-established and widely published synthetic methodologies in organic and medicinal chemistry. For each reaction, it is crucial to perform proper characterization of the final products to confirm their identity and purity. Recommended analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound.
For novel compounds, obtaining high-resolution mass spectrometry (HRMS) data is highly recommended to confirm the elemental composition.
References
-
American Chemical Society. (2026). Direct Amidation of Tertiary N-Benzylamines. Organic Letters. [Link]
-
Synthesis of 5-Benzylamino and 5-Alkylamino-Substituted Pyrimido[4,5-c]quinoline Derivatives as CSNK2A Inhibitors with Antiviral Activity. PMC. [Link]
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Vacogne, C. D., & Schlaad, H. (n.d.). Supporting Information. MPG.PuRe. [Link]
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Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
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Durgun, M., et al. (2016). Synthesis of 4-sulfamoylphenyl-benzylamine Derivatives With Inhibitory Activity Against Human Carbonic Anhydrase Isoforms I, II, IX and XII. PubMed. [Link]
-
N-Arylation of benzylamine with aryl halides catalyzed by ligand-free... ResearchGate. [Link]
-
Analytical characterization of bioactive N-benzyl-substituted phenethylamines and 5-methoxytryptamines. PubMed. [Link]
-
Sabila, P., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. ACS Publications. [Link]
-
Aqueous N-alkylation of amines using alkyl halides: direct generation of tertiary amines under microwave irradiation. Green Chemistry (RSC Publishing). [Link]
-
Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3. MDPI. [Link]
-
Abbasi, M. A., et al. (2014). Synthesis of Some N-Substituted Sulfonamides Derived from Moringine as Lipoxygenase Inhibitors. ResearchGate. [Link]
-
Reductive aminations of benzaldehyde (Aq‐Fe, NaBH4, CPME, 40 °C, 3 h... ResearchGate. [Link]
-
Novel Benzylamine Derivatives: Synthesis, Anti-Mycobacterium Tuberculosis Evaluation and Predicted ADMET Properties. The Open Medicinal Chemistry Journal. [Link]
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- 4. growingscience.com [growingscience.com]
- 5. Synthesis of 4-sulfamoylphenyl-benzylamine derivatives with inhibitory activity against human carbonic anhydrase isoforms I, II, IX and XII - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
The Strategic Utility of [3-(Ethoxymethyl)phenyl]methanamine Hydrochloride in Modern Drug Discovery
Introduction: The Versatility of Substituted Benzylamines
In the landscape of medicinal chemistry, N-substituted benzylamines represent a cornerstone structural motif, integral to the architecture of numerous pharmaceuticals and biologically active molecules. Their inherent versatility allows for extensive structural modifications, enabling the fine-tuning of pharmacological properties. [3-(Ethoxymethyl)phenyl]methanamine hydrochloride emerges as a particularly valuable research intermediate within this class. The presence of the ethoxymethyl group at the meta-position offers a unique combination of lipophilicity and potential hydrogen bond accepting capabilities, providing medicinal chemists with a nuanced tool for probing structure-activity relationships (SAR). This guide delineates the practical applications of this compound, offering detailed protocols for its derivatization and contextualizing its role in the synthesis of potential therapeutic agents.
Physicochemical Properties and Handling
A comprehensive understanding of the starting material is paramount for successful and reproducible synthetic outcomes.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₅NO・HCl | [1] |
| Molecular Weight | 201.69 g/mol | [1] |
| CAS Number | 1193387-67-5 | [1] |
| Appearance | White to off-white solid | [2] |
| Solubility | Soluble in water | [2] |
Storage and Handling: this compound should be stored in a cool, dry, and well-ventilated area in a tightly sealed container.[3] As with all amine hydrochlorides, it is crucial to handle the compound in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, to avoid inhalation and skin contact.[4][5]
Core Synthetic Applications: Building Complexity
The primary utility of this compound lies in its function as a nucleophilic building block. The primary amine moiety serves as a reactive handle for the introduction of diverse substituents through N-alkylation and N-acylation reactions, including reductive amination.
Application I: N-Alkylation for the Synthesis of Secondary and Tertiary Amines
Direct N-alkylation is a fundamental method for elaborating the primary amine of [3-(Ethoxymethyl)phenyl]methanamine. This reaction is pivotal for accessing secondary and tertiary amines, which often exhibit distinct pharmacological profiles compared to their primary amine precursors. A common challenge in this process is controlling the degree of alkylation to prevent the formation of undesired tertiary amines or quaternary ammonium salts.[6]
Protocol 1: Mono-N-Alkylation with Alkyl Halides
This protocol details a representative procedure for the mono-N-alkylation of this compound. The initial free-basing of the hydrochloride salt is a critical first step to liberate the nucleophilic primary amine.
Materials:
-
This compound
-
Alkyl halide (e.g., benzyl bromide, ethyl iodide)
-
Sodium hydroxide (NaOH) or Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Free-Basing: In a round-bottom flask, dissolve this compound (1.0 eq) in water. Add a 1 M aqueous solution of NaOH dropwise with stirring until the pH of the solution is >10. Extract the aqueous layer three times with DCM. Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the free amine.
-
Reaction Setup: Dissolve the obtained [3-(ethoxymethyl)phenyl]methanamine (1.0 eq) in anhydrous DMF or MeCN. Add a suitable base, such as powdered K₂CO₃ (2.0 eq).
-
Alkylation: To the stirred suspension, add the alkyl halide (1.05 eq) dropwise at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until consumption of the starting material is observed (typically 2-12 hours).
-
Work-up: Upon completion, filter off the inorganic base and wash the solid with a small amount of the reaction solvent. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in DCM and wash with saturated aqueous NaHCO₃ solution, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. The crude product can be purified by flash column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Free-Basing: The hydrochloride salt deactivates the amine's nucleophilicity. Conversion to the free base is essential for the reaction to proceed.
-
Base Selection: A solid, inorganic base like K₂CO₃ is often preferred over soluble organic bases to simplify the work-up and minimize side reactions.[7]
-
Solvent Choice: Polar aprotic solvents like DMF or MeCN are ideal for Sₙ2 reactions as they solvate the cation of the base while leaving the anion (the active base) more reactive.
-
Stoichiometry: A slight excess of the alkylating agent can drive the reaction to completion, but a large excess should be avoided to minimize dialkylation.
Diagram 1: General Workflow for N-Alkylation
Caption: Workflow for the N-alkylation of [3-(Ethoxymethyl)phenyl]methanamine.
Application II: Reductive Amination for Diverse Amine Synthesis
Reductive amination is a powerful and highly versatile method for forming C-N bonds, offering excellent control over the degree of alkylation.[8] This two-step, one-pot process involves the reaction of an amine with a ketone or aldehyde to form an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine.[2] This method is particularly advantageous for synthesizing secondary amines from primary amines with minimal formation of tertiary amine byproducts.[8]
Protocol 2: Reductive Amination with an Aldehyde
This protocol describes the synthesis of a secondary amine by reacting [3-(Ethoxymethyl)phenyl]methanamine with a representative aldehyde.
Materials:
-
This compound
-
Aldehyde (e.g., 4-chlorobenzaldehyde, 2-pyridinecarboxaldehyde)
-
Sodium triacetoxyborohydride (STAB) or Sodium cyanoborohydride (NaBH₃CN)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic acid (glacial)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a round-bottom flask, add this compound (1.0 eq) and the chosen aldehyde (1.0 eq).
-
Solvent and Acid: Add DCM or DCE, followed by a catalytic amount of glacial acetic acid (0.1 eq). Stir the mixture at room temperature for 30-60 minutes to facilitate imine formation.
-
Reduction: Add the reducing agent, sodium triacetoxyborohydride (STAB) (1.5 eq), portion-wise to the reaction mixture. Be cautious as gas evolution may occur.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting materials are consumed (typically 4-24 hours).
-
Work-up: Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Stir vigorously until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer twice more with DCM.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography.
Causality Behind Experimental Choices:
-
Reducing Agent: STAB is a mild and selective reducing agent that is particularly effective for reductive aminations.[8] It is less basic and less reactive towards carbonyl groups than sodium borohydride, which allows for the in-situ reduction of the formed iminium ion.[9]
-
Acid Catalyst: A catalytic amount of acetic acid protonates the carbonyl oxygen, activating the aldehyde towards nucleophilic attack by the amine and promoting the dehydration of the intermediate carbinolamine to the imine.
-
Solvent: Anhydrous chlorinated solvents like DCM or DCE are commonly used as they are compatible with the reagents and facilitate the reaction.
Diagram 2: Reductive Amination Mechanism
Caption: The two-stage process of reductive amination.
Purification and Characterization
Purification of the resulting substituted benzylamine is critical to ensure the quality of the intermediate for subsequent synthetic steps.
-
Column Chromatography: This is the most common method for purifying research-scale quantities of these compounds. A silica gel stationary phase with a gradient elution of ethyl acetate in hexanes is typically effective.
-
Crystallization as a Salt: For compounds that are difficult to purify by chromatography, conversion to a hydrochloride or other salt can facilitate purification by crystallization. The purified salt can then be converted back to the free base if necessary.
-
Characterization: The identity and purity of the synthesized derivatives should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry.
Conclusion: A Versatile Scaffold for Drug Discovery
This compound is a valuable and versatile intermediate for the synthesis of diverse libraries of substituted benzylamines. The protocols outlined in this guide for N-alkylation and reductive amination provide robust and adaptable methods for generating novel compounds. The strategic incorporation of the 3-(ethoxymethyl)phenyl moiety allows for the exploration of chemical space in the pursuit of new therapeutic agents with improved pharmacological properties. While direct synthesis of a specific marketed drug from this exact starting material is not prominently documented, its utility is clear in the context of creating novel chemical entities for screening and lead optimization in drug discovery programs. For instance, substituted benzylamines are key components in molecules targeting a wide range of biological systems, including but not limited to, monoamine oxidase and cholinesterase inhibitors.[8]
References
-
DL_Chemist. (2024). Comment on "How to purify Benzylamine?". Reddit. [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]
-
The Open Medicinal Chemistry Journal. (2020). Novel Benzylamine Derivatives: Synthesis, Anti-Mycobacterium Tuberculosis Evaluation and Predicted ADMET Properties. [Link]
-
ResearchGate. (2020). Novel Benzylamine Derivatives: Synthesis, Anti-Mycobacterium Tuberculosis Evaluation and Predicted ADMET Properties. [Link]
-
Wikipedia. (2023). Benzylamine. [Link]
-
National Institutes of Health. (2021). Discovery and Design of First Benzylamine-Based Ligands Binding to an Unlocked Conformation of the Complement Factor D. [Link]
-
ResearchGate. (2023). (A) Selected benzyl amine-containing examples of FDAapproved.... [Link]
- Matloubi Moghaddam, F., et al. (2006). KF/Al2O3-Mediated N-Alkylation of Amines and Nitrogen Heterocycles and S-Alkylation of Thiols.
-
ACS Publications. (2024). Direct Amidation of Tertiary N-Benzylamines. Organic Letters. [Link]
-
Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]
-
3M. (n.d.). Safety Data Sheet. [Link]
-
3M. (2023). Safety Data Sheet. [Link]
- Google Patents. (n.d.).
- Google Patents. (n.d.).
-
The Organic Chemistry Tutor. (2016, December 29). Reductive Amination of Ketones & Aldehydes With NaBH3CN [Video]. YouTube. [Link]
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Application Notes & Protocols: The Utility of [3-(Ethoxymethyl)phenyl]methanamine hydrochloride in Medicinal Chemistry
Abstract: This document provides a detailed guide for researchers, scientists, and drug development professionals on the practical application of [3-(Ethoxymethyl)phenyl]methanamine hydrochloride. While not a therapeutic agent itself, this compound serves as a versatile and valuable building block in the synthesis of novel chemical entities. We will explore the strategic importance of its structural features and provide a robust, validated protocol for its use in amide coupling reactions—a cornerstone of modern drug discovery.
Introduction: A Strategic Building Block for Drug Discovery
This compound is a primary amine building block that offers a unique combination of structural features for the medicinal chemist. Its utility lies not in its own biological activity, but in its capacity to serve as a scaffold for constructing more complex molecules with desired pharmacological profiles. The strategic value of this reagent can be attributed to three key components:
-
The Primary Aminomethyl Group (-CH₂NH₂): This functional group is a lynchpin in synthetic chemistry. It serves as a highly reactive and versatile handle for introducing a wide array of functionalities. It readily participates in foundational reactions such as amide bond formation, sulfonamide synthesis, reductive amination, and urea formation, allowing for the systematic exploration of chemical space around a core scaffold.
-
The Phenyl Ring: A ubiquitous feature in pharmaceuticals, the phenyl ring provides a rigid, well-defined core. It can engage in various non-covalent interactions within a biological target, including π-π stacking and hydrophobic interactions.
-
The meta-Ethoxymethyl Ether (-CH₂OCH₂CH₃): The placement and nature of this substituent are particularly noteworthy. The ether linkage is generally stable to metabolic degradation. The ethoxy group can act as a hydrogen bond acceptor, potentially forming key interactions with a target protein. Its position at the meta position provides a distinct directional vector for probing specific pockets within a binding site, while its moderate lipophilicity can influence the overall physicochemical properties of the final compound, such as solubility and cell permeability. The incorporation of such functional groups is a key strategy in modern drug design.[1][2]
This combination makes this compound an excellent starting material for generating libraries of compounds for lead discovery and optimization campaigns, particularly in areas like kinase inhibition and receptor modulation.
Physicochemical Properties & Data
For effective experimental design, a clear understanding of the reagent's properties is essential.
| Property | Value |
| Chemical Name | This compound |
| Synonyms | (3-(Ethoxymethyl)benzyl)amine hydrochloride |
| Molecular Formula | C₁₀H₁₆ClNO |
| Molecular Weight | 201.69 g/mol |
| CAS Number | 1801428-56-7 |
| Appearance | White to off-white solid |
| Storage | Room temperature, keep dry[3] |
Core Application: Amide Library Synthesis
The amide bond is one of the most prevalent functional groups in approved drugs due to its high stability and ability to act as both a hydrogen bond donor and acceptor. Therefore, a primary application of this compound is its use as the amine component in amide coupling reactions to generate diverse libraries for screening.
The workflow below illustrates how this building block can be systematically reacted with a collection of carboxylic acids (R-COOH) to rapidly generate a library of novel N-benzylbenzamides, each with unique properties conferred by the "R" group.
Caption: High-throughput synthesis workflow.
Detailed Protocol: HATU-Mediated Amide Coupling
This protocol describes a reliable method for coupling this compound with a generic carboxylic acid (e.g., benzoic acid) using HATU, a common and efficient coupling reagent.
Rationale: The hydrochloride salt of the amine must be neutralized in situ by a non-nucleophilic base, typically diisopropylethylamine (DIPEA), to liberate the free amine for reaction. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is chosen for its high efficiency and low rate of side reactions. It activates the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine.
Reaction Scheme:
Sources
Application Notes & Protocols for the Analytical Characterization of [3-(Ethoxymethyl)phenyl]methanamine hydrochloride
Introduction
[3-(Ethoxymethyl)phenyl]methanamine hydrochloride is a primary benzylamine derivative with potential applications in pharmaceutical and chemical synthesis. As with any active pharmaceutical ingredient (API) or key intermediate, rigorous analytical characterization is paramount to ensure its identity, purity, and quality. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the analytical methods for the complete characterization of this compound. The protocols herein are designed to be robust and self-validating, drawing from established principles of analytical chemistry and regulatory expectations for pharmaceutical analysis.
The structure of this compound presents several analytical considerations. The primary amine group is reactive and can be a site for derivatization, while the aromatic ring and ether linkage are also key functional groups that can be probed by various spectroscopic and chromatographic techniques. Understanding the potential impurity profile, stemming from the synthesis route, is also critical for developing a comprehensive analytical control strategy.
Physicochemical Properties (Predicted)
A thorough understanding of the physicochemical properties of this compound is the foundation for method development. While extensive experimental data for this specific molecule is not widely published, its properties can be predicted based on its structure.
| Property | Predicted Value/Characteristic | Implication for Analysis |
| Molecular Formula | C10H16ClNO | --- |
| Molecular Weight | 201.69 g/mol | Essential for mass spectrometry and stoichiometric calculations. |
| Appearance | White to off-white solid | Visual inspection is a basic but important identity test. |
| Solubility | Soluble in water and polar organic solvents (e.g., methanol, ethanol). | Guides solvent selection for sample preparation in HPLC, NMR, and UV-Vis. |
| pKa (amine) | ~9-10 | The compound will be protonated at acidic and neutral pH, influencing its retention in reverse-phase HPLC. |
| UV Chromophore | Aromatic ring | Allows for UV detection in HPLC analysis, typically around 254-280 nm. |
Strategic Analytical Workflow
A multi-faceted approach is necessary for the complete analytical characterization of this compound. The following diagram illustrates the logical flow of analysis, from initial identification to comprehensive impurity profiling.
Caption: Strategic workflow for the analytical characterization.
Part 1: Identification and Structural Elucidation
Positive identification and structural confirmation are the first steps in the analytical cascade. A combination of spectroscopic techniques provides unambiguous evidence of the molecular structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the definitive structural elucidation of organic molecules. Both ¹H and ¹³C NMR should be performed.
Rationale: ¹H NMR provides information on the number of different types of protons and their neighboring environments, confirming the presence of the ethoxy, methyl, methylene, and aromatic protons. ¹³C NMR confirms the carbon framework of the molecule.
Protocol: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
¹H NMR Parameters (Typical):
-
Pulse Sequence: Standard single pulse.
-
Number of Scans: 16-32.
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: -2 to 12 ppm.
-
-
¹³C NMR Parameters (Typical):
-
Pulse Sequence: Proton-decoupled.
-
Number of Scans: 1024-4096.
-
Relaxation Delay: 2-5 seconds.
-
Spectral Width: 0 to 200 ppm.
-
-
Data Analysis:
-
Process the spectra using appropriate software (e.g., MestReNova, TopSpin).
-
Reference the spectra to the residual solvent peak.
-
Integrate the ¹H NMR signals and assign all peaks to the corresponding protons in the structure.
-
Assign all peaks in the ¹³C NMR spectrum to the corresponding carbon atoms.
-
Expected ¹H NMR Spectral Features:
| Protons | Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Integration |
| CH₃ (ethoxy) | 1.1 - 1.3 | Triplet | 3H |
| O-CH₂ (ethoxy) | 3.4 - 3.6 | Quartet | 2H |
| Ar-CH₂-O | 4.4 - 4.6 | Singlet | 2H |
| Ar-CH₂-N | 4.0 - 4.2 | Singlet | 2H |
| Aromatic | 7.2 - 7.5 | Multiplet | 4H |
| NH₃⁺ | 8.0 - 9.0 | Broad Singlet | 3H |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and reliable technique for the identification of functional groups present in a molecule.
Rationale: The FTIR spectrum will provide evidence for the presence of the N-H bonds of the primary amine hydrochloride, C-H bonds (aromatic and aliphatic), the C-O ether linkage, and the aromatic ring.
Protocol: FTIR Spectroscopy (Attenuated Total Reflectance - ATR)
-
Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.
-
Instrumentation: An FTIR spectrometer equipped with a universal ATR accessory.
-
Data Acquisition:
-
Spectral Range: 4000 - 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
-
Data Analysis:
-
Identify and label the characteristic absorption bands.
-
Compare the obtained spectrum with a reference spectrum if available.
-
Expected FTIR Absorption Bands:
| Functional Group | Wavenumber (cm⁻¹) (Predicted) | Intensity |
| N-H Stretch (primary amine salt) | 3200 - 2800 | Strong, Broad |
| C-H Stretch (aromatic) | 3100 - 3000 | Medium |
| C-H Stretch (aliphatic) | 3000 - 2850 | Medium |
| C=C Stretch (aromatic) | 1600 - 1450 | Medium to Weak |
| C-O Stretch (ether) | 1260 - 1000 | Strong |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.
Rationale: Electrospray ionization (ESI) is a suitable soft ionization technique for this polar and charged molecule. The resulting mass spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺ (free base).
Protocol: Mass Spectrometry (LC-MS or Direct Infusion)
-
Sample Preparation: Prepare a dilute solution of the sample (~10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile/water.
-
Instrumentation: A mass spectrometer with an ESI source, typically coupled to a liquid chromatograph (LC-MS).
-
ESI-MS Parameters (Positive Ion Mode):
-
Capillary Voltage: 3-4 kV.
-
Cone Voltage: 20-40 V.
-
Source Temperature: 120-150 °C.
-
Desolvation Temperature: 300-400 °C.
-
-
Data Analysis:
-
Identify the molecular ion peak corresponding to the free base ([C10H15NO + H]⁺). The expected m/z would be approximately 166.12.
-
Analyze the fragmentation pattern to gain further structural information if tandem MS (MS/MS) is performed.
-
Part 2: Purity Assessment and Impurity Profiling
High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity and assay of this compound.[1][2] When coupled with a mass spectrometer (LC-MS), it becomes a powerful tool for impurity identification.[1]
HPLC-UV for Purity and Assay
A stability-indicating reverse-phase HPLC method is essential. The method should be able to separate the main component from potential process-related impurities and degradation products.
Rationale: The basic nature of the amine necessitates a mobile phase with a suitable pH to ensure good peak shape. A C18 column is a common and robust choice for the separation of such aromatic compounds.[3][4]
Protocol: Reverse-Phase HPLC with UV Detection
-
Instrumentation: An HPLC system with a UV detector, autosampler, and column oven.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
Time (min) %B 0 10 20 90 25 90 25.1 10 | 30 | 10 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 260 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Assay: Accurately weigh and dissolve the sample in a suitable diluent (e.g., 50:50 water:acetonitrile) to a final concentration of ~0.5 mg/mL.
-
Purity: Prepare a sample at a higher concentration, e.g., ~1.0 mg/mL, to facilitate the detection of low-level impurities.
-
-
Data Analysis:
-
Purity: Determine the area percentage of the main peak relative to the total area of all peaks.
-
Assay: Quantify against a reference standard of known purity using an external standard method.
-
Potential Impurity Profile
A robust analytical strategy must consider potential impurities arising from the synthetic route. A plausible synthesis could involve the reduction of a corresponding nitrile or oxime, or the reductive amination of an aldehyde.
Caption: Plausible sources of impurities.
Common Impurities to Monitor:
-
Starting Materials: Unreacted 3-(ethoxymethyl)benzaldehyde or 3-(ethoxymethyl)benzonitrile.
-
Intermediates: Incompletely reduced intermediates like the corresponding imine or oxime.
-
By-products: Dimeric species formed by the reaction of the product with a starting material, or the corresponding alcohol from over-reduction of an aldehyde.
-
Positional Isomers: Impurities arising from isomeric starting materials (e.g., 2- or 4-substituted analogs).
The developed HPLC method should be challenged with potential impurities to ensure specificity. UPLC-MS can be employed for the structural elucidation of unknown impurities detected during purity analysis.[1]
Part 3: Analysis of Volatile and Inorganic Impurities
Beyond process-related organic impurities, the control of residual solvents and inorganic impurities is a critical quality attribute.
GC-MS for Residual Solvents and Volatile Impurities
Gas chromatography is the technique of choice for the analysis of volatile and semi-volatile compounds.[5] Coupling with a mass spectrometer provides definitive identification.[6][7]
Rationale: Static headspace sampling is preferred as it minimizes matrix effects from the non-volatile API, enhancing sensitivity and selectivity.[6]
Protocol: Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS)
-
Instrumentation: A GC-MS system equipped with a static headspace autosampler.
-
HS Parameters:
-
Vial Equilibration Temperature: 80-100 °C.
-
Vial Equilibration Time: 15-30 min.
-
Loop Temperature: 90-110 °C.
-
Transfer Line Temperature: 100-120 °C.
-
-
GC-MS Parameters:
-
Column: DB-624 or equivalent, 30 m x 0.25 mm, 1.4 µm film thickness.
-
Carrier Gas: Helium at a constant flow of ~1.2 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Program:
-
Initial: 40 °C for 5 min.
-
Ramp: 10 °C/min to 240 °C.
-
Hold: 5 min at 240 °C.
-
-
MS Transfer Line Temperature: 250 °C.
-
MS Ion Source Temperature: 230 °C.
-
Scan Range: m/z 35-350.
-
-
Sample Preparation: Accurately weigh ~100 mg of the sample into a 20 mL headspace vial. Add 5 mL of a suitable high-boiling point solvent (e.g., DMSO, DMF).
-
Data Analysis: Identify and quantify residual solvents against a standard containing known amounts of the expected solvents used in the synthesis. The identification is confirmed by comparing the retention time and the mass spectrum with those of the reference standards.
Conclusion
The analytical methods outlined in this document provide a robust framework for the comprehensive characterization of this compound. The integration of spectroscopic and chromatographic techniques ensures the unambiguous identification, accurate quantification, and thorough impurity profiling of this compound. These protocols serve as a foundational guide for establishing quality control specifications and supporting drug development activities. Method validation in accordance with ICH guidelines is a necessary subsequent step to ensure the suitability of these methods for their intended purpose.
References
-
GC-MS applications in pharmaceutical analysis. (2017). European Pharmaceutical Review. [Link]
-
Identification and profiling of impurities in Pharmaceuticals. (n.d.). ResolveMass Laboratories Inc.. [Link]
-
Determination of four aromatic amines in water samples using dispersive liquid-liquid microextraction combined with HPLC. (2008). PubMed. [Link]
-
GC/MS Identification of Impurities. (2024). Medistri SA. [Link]
-
Gas Chromatography in Pharmaceutical Analysis: Ensuring Purity and Quality of Drug Products. (2024). OMICS International. [Link]
-
Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines. (1999). ACS Publications. [Link]
-
HPLC Method for Separation of Benzonitrile, Toluene and Benzylamine on Primesep A Column. (2023). SIELC Technologies. [Link]
Sources
- 1. resolvemass.ca [resolvemass.ca]
- 2. Determination of four aromatic amines in water samples using dispersive liquid-liquid microextraction combined with HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. omicsonline.org [omicsonline.org]
- 6. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 7. GC/MS Identification of Impurities | Medistri SA [medistri.com]
Application Note and Protocol for the HPLC Analysis of [3-(Ethoxymethyl)phenyl]methanamine Hydrochloride
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the development and validation of a High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of [3-(Ethoxymethyl)phenyl]methanamine hydrochloride. As a primary amine with a benzylic structure, this compound presents unique challenges and opportunities in chromatographic analysis. This guide is structured to provide not just a protocol, but a strategic framework for method development, rooted in the fundamental principles of chromatographic science.
Introduction: The Analytical Imperative
This compound is a key building block in synthetic organic chemistry, often utilized in the development of novel pharmaceutical agents and other high-value chemical entities. The purity and accurate quantification of this intermediate are critical for ensuring the quality, safety, and efficacy of the final product. HPLC is a powerful and versatile technique for this purpose; however, the inherent chemical properties of primary amines necessitate a carefully considered analytical approach.[1] The lack of a strong native chromophore and the potential for poor peak shape on conventional reversed-phase columns are primary hurdles to overcome.[2] This application note will detail a robust HPLC method, likely employing pre-column derivatization to enhance UV detection and improve chromatographic performance.
Method Development Strategy: A Logic-Driven Approach
The development of a reliable HPLC method is a systematic process. The following diagram illustrates the logical workflow for establishing a robust analytical method for this compound.
Caption: Logical workflow for HPLC method development.
Analyte Characterization
-
Structure: this compound possesses a primary amine and a phenyl ring. The phenyl ring provides some UV absorbance, but it may not be sufficient for sensitive quantification, especially at low concentrations.
-
Molecular Formula: C10H16ClNO[3]
-
Molecular Weight: 201.69 g/mol
-
pKa: The primary amine group makes the molecule basic. The pKa of similar benzylamines is typically in the range of 9-10. This is a critical parameter for selecting the mobile phase pH to control the ionization state of the analyte.
-
Solubility: The hydrochloride salt form suggests good solubility in aqueous and polar organic solvents, making it amenable to reversed-phase HPLC.
The Case for Derivatization
Direct HPLC analysis of primary amines can be challenging due to their high polarity and tendency to interact with residual silanols on silica-based columns, leading to poor peak shape.[2] Furthermore, their UV absorbance may be low. Pre-column derivatization with a reagent that introduces a highly absorbing or fluorescent tag is a common and effective strategy to overcome these limitations.[4] For this application, we will propose the use of 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl) as the derivatizing agent. FMOC-Cl reacts with primary amines to form a stable derivative with a strong chromophore, allowing for sensitive UV detection.[1][5]
Experimental Protocols
Materials and Reagents
-
This compound reference standard
-
9-fluorenylmethoxycarbonyl chloride (FMOC-Cl)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, e.g., Milli-Q or equivalent)
-
Sodium borate
-
Boric acid
-
Hydrochloric acid
-
Sodium hydroxide
-
0.45 µm syringe filters
Instrumentation and Chromatographic Conditions
| Parameter | Recommended Condition | Rationale |
| HPLC System | Agilent 1260 Infinity II or equivalent with quaternary pump, autosampler, column thermostat, and DAD or UV detector. | A standard, reliable HPLC system is required for this analysis. |
| Column | C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm) | C18 columns are widely used for the separation of derivatized amines due to their hydrophobicity.[1] |
| Mobile Phase A | Acetonitrile | A common organic modifier in reversed-phase HPLC. |
| Mobile Phase B | 20 mM Sodium Borate Buffer, pH 8.0 | A slightly basic mobile phase can improve the peak shape of the derivatized amine. |
| Gradient Elution | 0-15 min: 40-90% A; 15-17 min: 90% A; 17-17.1 min: 90-40% A; 17.1-20 min: 40% A | A gradient is necessary to elute the derivatized analyte with good peak shape and to clean the column after each injection. |
| Flow Rate | 1.0 mL/min | A typical flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times. |
| Detection Wavelength | 265 nm | The FMOC derivative has a strong absorbance at this wavelength.[1] |
| Injection Volume | 10 µL | A standard injection volume. |
Preparation of Solutions
-
Borate Buffer (200 mM, pH 8.0): Dissolve an appropriate amount of boric acid in water. Adjust the pH to 8.0 with a sodium hydroxide solution.
-
FMOC-Cl Solution (15 mM): Dissolve an appropriate amount of FMOC-Cl in acetonitrile. This solution should be prepared fresh daily.
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in a 10 mL volumetric flask with a 50:50 mixture of acetonitrile and water.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the 50:50 acetonitrile/water mixture to cover the desired concentration range (e.g., 1-100 µg/mL).
Pre-column Derivatization Protocol
The following diagram outlines the key steps in the pre-column derivatization of this compound with FMOC-Cl.
Caption: Workflow for pre-column derivatization.
Step-by-step Protocol:
-
To 100 µL of each working standard solution or sample solution in an autosampler vial, add 100 µL of 200 mM borate buffer (pH 8.0).
-
Add 200 µL of the 15 mM FMOC-Cl solution to the vial.
-
Immediately cap the vial and vortex for 30 seconds.
-
Allow the reaction to proceed for 2 minutes at room temperature.
-
To consume the excess FMOC-Cl, 100 µL of a 0.1 M glycine solution can be added, although the excess reagent is often separated chromatographically.
-
Filter the derivatized sample through a 0.45 µm syringe filter before placing it in the autosampler for HPLC analysis.[1]
Method Validation
The developed HPLC method must be validated to ensure it is suitable for its intended purpose. The validation should be performed according to the International Council for Harmonisation (ICH) Q2(R2) guidelines.[6]
Validation Parameters and Acceptance Criteria
| Validation Parameter | Description | Acceptance Criteria |
| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[7][8] | The peak for the derivatized analyte should be well-resolved from any peaks in the blank and placebo samples. Peak purity should be confirmed using a DAD detector. |
| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte.[7][9] | A minimum of five concentrations should be used. The correlation coefficient (r²) should be ≥ 0.999. |
| Range | The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[9] | The range is typically 80-120% of the test concentration for an assay. |
| Accuracy | The closeness of the test results obtained by the method to the true value.[7][8] | Recovery should be determined at three concentration levels (e.g., 80%, 100%, and 120%). The mean recovery should be within 98.0-102.0%. |
| Precision | The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. | Repeatability (Intra-day precision): The RSD of six replicate injections should be ≤ 2.0%. Intermediate Precision (Inter-day precision): The RSD between two different analysts on two different days should be ≤ 2.0%. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Typically determined based on a signal-to-noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Typically determined based on a signal-to-noise ratio of 10:1. The precision at the LOQ should have an RSD of ≤ 10%. |
| Robustness | A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters. | The method should be evaluated for variations in mobile phase pH (±0.2 units), column temperature (±5 °C), and flow rate (±0.1 mL/min). The system suitability parameters should remain within acceptable limits. |
Data Analysis and System Suitability
-
Quantification: The concentration of this compound in samples is determined by comparing the peak area of the derivatized analyte to a calibration curve generated from the derivatized working standard solutions.
-
System Suitability: Before sample analysis, a system suitability test must be performed to ensure the chromatographic system is performing adequately.[10] This is typically done by injecting a derivatized standard solution six times. The following parameters should be monitored:
-
Tailing factor: Should be ≤ 2.0.
-
Theoretical plates: Should be ≥ 2000.
-
Relative Standard Deviation (RSD) of peak areas: Should be ≤ 2.0%.
-
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Poor Peak Shape (Tailing) | Interaction of the analyte with active sites on the column; Inappropriate mobile phase pH. | Ensure the mobile phase pH is appropriate. Consider using a column with end-capping. |
| Variable Retention Times | Fluctuation in mobile phase composition or flow rate; Column temperature variation. | Ensure the pump is working correctly and the mobile phase is well-mixed. Use a column oven. |
| Low Detector Response | Incomplete derivatization; Incorrect detection wavelength. | Optimize derivatization conditions (reagent concentration, reaction time). Verify the detector wavelength. |
| Ghost Peaks | Contamination in the mobile phase or from the sample matrix. | Use high-purity solvents and reagents.[11] Filter all solutions. |
Conclusion
This application note provides a comprehensive framework for the development and validation of a robust HPLC method for the analysis of this compound. By employing pre-column derivatization with FMOC-Cl, the challenges associated with the analysis of primary amines can be effectively overcome, enabling sensitive and accurate quantification. The detailed protocols and validation guidelines presented herein will aid researchers, scientists, and drug development professionals in establishing a reliable analytical method for this important chemical intermediate, thereby ensuring the quality and consistency of their research and products.
References
-
Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation. Retrieved from [Link]
-
Teledyne ISCO. (2012, November 9). RediSep C-18 reversed phase column Purification of primary amines. Retrieved from [Link]
-
Acta Scientific. (2020, March 23). New Method Development by HPLC and Validation as per ICH Guidelines. Retrieved from [Link]
-
ResearchGate. (2025, August 5). Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers | Request PDF. Retrieved from [Link]
-
Springer. (2015, July 1). HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts. Retrieved from [Link]
-
SIELC Technologies. (n.d.). HPLC Method for Separation of Ammonia, Primary and Secondary Amines on Primesep A Column. Retrieved from [Link]
-
RSC Publishing. (n.d.). Development of an HPLC method for the determination of amines in a leukemia mouse model. Retrieved from [Link]
-
Quora. (2022, August 19). How do you choose a mobile phase in HPLC?. Retrieved from [Link]
-
Helda - University of Helsinki. (n.d.). CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. Retrieved from [Link]
-
AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]
-
ThaiScience. (n.d.). Retention Behavior of Aromatic Amines with Some Ionic Liquids Mobile Phase in Semi-micro HPLC. Retrieved from [Link]
-
Waters Corporation. (n.d.). Effect of pH on LC-MS Analysis of Amines. Retrieved from [Link]
-
ICH. (2023, November 30). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]
-
IVT Network. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Retrieved from [Link]
-
PubChemLite. (n.d.). This compound (C10H15NO). Retrieved from [Link]
Sources
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- 2. HPLC Method for Separation of Ammonia, Primary and Secondary Amines on Primesep A Column | SIELC Technologies [sielc.com]
- 3. PubChemLite - this compound (C10H15NO) [pubchemlite.lcsb.uni.lu]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. DSpace [helda.helsinki.fi]
- 6. database.ich.org [database.ich.org]
- 7. actascientific.com [actascientific.com]
- 8. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 9. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 10. demarcheiso17025.com [demarcheiso17025.com]
- 11. quora.com [quora.com]
Application Notes and Protocols for the Purification of [3-(Ethoxymethyl)phenyl]methanamine Hydrochloride
Abstract
This document provides a comprehensive guide to the purification of [3-(Ethoxymethyl)phenyl]methanamine hydrochloride, a key intermediate in pharmaceutical synthesis. The protocols detailed herein are designed for researchers, scientists, and drug development professionals to achieve high purity of the target compound, a critical factor for downstream applications. This guide moves beyond simple step-by-step instructions to explain the scientific rationale behind each purification technique, ensuring a robust and reproducible outcome. The methodologies covered include recrystallization, column chromatography, and liquid-liquid extraction, with a focus on addressing common impurities encountered during synthesis.
Introduction: The Importance of Purity
This compound (C₁₀H₁₅NO·HCl) is an aromatic amine that serves as a valuable building block in the synthesis of various active pharmaceutical ingredients (APIs).[1] The purity of this intermediate is paramount, as impurities can lead to the formation of undesired side products, impact the safety and efficacy of the final drug substance, and complicate regulatory approval processes. Potential impurities may arise from starting materials, side reactions during synthesis (such as over-alkylation or incomplete reaction), or degradation.[2] Therefore, robust purification strategies are essential.
This guide provides detailed protocols for the most common and effective purification techniques applicable to this compound, enabling researchers to select the optimal method based on the impurity profile of their crude material.
Understanding Potential Impurities
Effective purification begins with an understanding of the likely impurities. Based on common synthetic routes to substituted benzylamines, potential impurities in crude this compound may include:
-
Starting Materials: Unreacted precursors used in the synthesis.
-
Dibenzylamine Derivatives: Formed by the reaction of the primary amine product with the starting benzyl halide.
-
Isomeric Impurities: Structural isomers that may be difficult to separate.[3]
-
Solvent Residues: Residual solvents from the reaction or initial work-up.
-
Inorganic Salts: Byproducts from the reaction or pH adjustment steps.
A preliminary analysis of the crude product by techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography-Mass Spectrometry (GC-MS) is highly recommended to identify the major impurities and guide the choice of purification method.
Purification Strategies: A Comparative Overview
The choice of purification technique depends on the nature and quantity of the impurities, as well as the desired scale of the purification. The following table provides a high-level comparison of the primary methods discussed in this guide.
| Purification Technique | Principle | Ideal for Removing | Advantages | Disadvantages |
| Recrystallization | Differential solubility of the compound and impurities in a solvent at different temperatures. | Solid impurities with different solubility profiles, minor impurities. | Scalable, cost-effective, can yield high-purity crystalline material. | Requires a suitable solvent, potential for product loss in the mother liquor. |
| Column Chromatography | Differential partitioning of components between a stationary phase and a mobile phase. | Closely related structural isomers, colored impurities, non-polar byproducts. | High resolution, applicable to a wide range of impurities. | Can be time-consuming, requires significant solvent volumes, may not be ideal for large-scale purification. |
| Liquid-Liquid Extraction | Differential solubility of components in two immiscible liquid phases. | Acidic or basic impurities, water-soluble byproducts. | Simple, rapid, effective for initial cleanup. | Limited resolution for closely related compounds, can involve large solvent volumes. |
Detailed Protocols
Purification by Recrystallization
Recrystallization is often the most effective method for purifying solid organic compounds like benzylamine hydrochlorides.[4][5][6] The principle relies on the higher solubility of the desired compound in a hot solvent and its lower solubility upon cooling, allowing for the formation of pure crystals while impurities remain in the mother liquor.
Protocol: Recrystallization from Isopropanol/Methanol Mixture
-
Solvent Selection: A mixture of isopropanol and methanol is often a good starting point for benzylamine hydrochlorides. The ratio can be optimized to maximize recovery and purity.
-
Dissolution: In a flask equipped with a reflux condenser, add the crude this compound. Add a minimal amount of hot isopropanol to dissolve the solid. If the compound does not fully dissolve, add methanol dropwise until a clear solution is obtained at reflux.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and reflux for 5-10 minutes.[4]
-
Hot Filtration (if activated carbon was used): Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove the activated carbon.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath (0-5 °C) can enhance crystal formation.[7]
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold isopropanol to remove any adhering mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 40-50 °C) to a constant weight.
Diagram: Recrystallization Workflow
Caption: Workflow for the purification of this compound by recrystallization.
Purification by Column Chromatography
For crude materials containing impurities with similar polarities to the product, column chromatography is a powerful purification technique.[8][9] Given that the target compound is a salt, it is highly polar. A common strategy is to first convert the hydrochloride salt to the free amine for easier handling on a standard silica gel column, and then reform the salt.
Protocol: Column Chromatography of the Free Amine
-
Conversion to Free Amine: Dissolve the crude hydrochloride salt in water and basify with a suitable base (e.g., 1M NaOH) to a pH of >10. Extract the free amine into an organic solvent such as dichloromethane (DCM) or ethyl acetate. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.[9][10]
-
Stationary Phase: Prepare a column with silica gel (100-200 mesh) as the stationary phase. The amount of silica should be 50-100 times the weight of the crude material.
-
Mobile Phase Selection: A gradient of ethyl acetate in hexanes is a common starting point for aromatic amines.[9] The polarity can be increased by adding methanol. To prevent peak tailing, which is common with amines on silica, a small amount of a basic modifier like triethylamine (0.1-1%) can be added to the mobile phase.[8]
-
Loading: Dissolve the crude free amine in a minimal amount of the initial mobile phase and load it onto the column.
-
Elution: Begin elution with a low polarity mobile phase and gradually increase the polarity. Collect fractions and monitor them by TLC.
-
Fraction Pooling: Combine the pure fractions containing the desired product.
-
Conversion back to Hydrochloride Salt: Evaporate the solvent from the pooled fractions. Dissolve the purified free amine in a suitable solvent like diethyl ether or methanol. Add a stoichiometric amount of concentrated hydrochloric acid or pass HCl gas through the solution.[7] The hydrochloride salt will precipitate.
-
Isolation and Drying: Collect the precipitated salt by filtration, wash with a non-polar solvent (e.g., hexanes), and dry under vacuum.
Diagram: Column Chromatography Decision Tree
Sources
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- 10. prepchem.com [prepchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of [3-(Ethoxymethyl)phenyl]methanamine Hydrochloride
Welcome to the technical support guide for the synthesis of [3-(Ethoxymethyl)phenyl]methanamine hydrochloride. This document is designed for researchers, chemists, and process development professionals. It provides in-depth, experience-based answers to common challenges encountered during the synthesis, focusing on side reaction mitigation, reaction optimization, and purification strategies. Our goal is to move beyond simple procedural steps to explain the underlying chemical principles, enabling you to troubleshoot effectively and develop robust, scalable processes.
Section 1: Understanding the Core Synthesis & Potential Pitfalls
The synthesis of [3-(Ethoxymethyl)phenyl]methanamine is most commonly achieved via two primary routes:
-
Reductive Amination: Starting from 3-(ethoxymethyl)benzaldehyde and an ammonia source.
-
Nitrile Reduction: Starting from 3-(ethoxymethyl)benzonitrile.
Both pathways converge on the desired primary amine, which is then typically isolated as a stable hydrochloride salt. While seemingly straightforward, each route presents a unique set of challenges, primarily related to side product formation. Understanding these potential side reactions is the first step toward prevention and control.
Section 2: Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a practical question-and-answer format.
Topic: Impurity Profile & Side Reactions
Q1: My final product shows a significant impurity with a mass corresponding to 3-(hydroxymethyl)phenyl]methanamine. What is causing the loss of the ethyl group?
A: This impurity arises from the hydrogenolysis of the ethoxymethyl ether. The C-O bond in a benzyl ether is susceptible to cleavage under catalytic hydrogenation conditions (e.g., H₂/Pd-C).[1][2] This side reaction is particularly problematic when using highly active palladium catalysts or when extended reaction times and elevated temperatures are employed.
Root Cause Analysis:
-
Catalyst Activity: Highly active palladium catalysts (e.g., high surface area, unreduced Pd/C) can promote the cleavage of the benzyl ether bond.[3]
-
Reaction Conditions: Prolonged reaction times, high hydrogen pressure, or elevated temperatures increase the likelihood of this side reaction.
-
Acidic Conditions: Trace acidic impurities can catalyze the hydrolysis of the ether, although hydrogenolysis is the more common culprit during reduction.
Mitigation Strategies:
-
Catalyst Selection: Screen different grades of Pd/C. Sometimes a less active, "poisoned," or specialized catalyst can provide higher selectivity for the primary transformation. A combination of Pd/C and Pd(OH)₂/C has been reported to be more efficient for debenzylation in some cases, suggesting that catalyst composition is critical.[4]
-
Condition Optimization: Minimize reaction time by closely monitoring the reaction progress (e.g., by HPLC or GC). Use the lowest effective hydrogen pressure and temperature that allow for a reasonable reaction rate.
-
Alternative Reagents: If hydrogenolysis is persistent, consider chemical reducing agents instead of catalytic hydrogenation. For nitrile reduction, reagents like LiAlH₄ or borane complexes can be effective, though they come with their own handling and work-up challenges.
Q2: I am performing a reductive amination of 3-(ethoxymethyl)benzaldehyde and observing a significant amount of a higher molecular weight byproduct, identified as the secondary amine, bis[3-(ethoxymethyl)benzyl]amine. How can I prevent this?
A: The formation of a secondary amine is a classic side reaction in reductive aminations, especially when synthesizing primary amines using ammonia.[5] The initially formed primary amine product, [3-(ethoxymethyl)phenyl]methanamine, is nucleophilic and can compete with ammonia to react with the starting aldehyde. This forms a new imine, which is then reduced to the secondary amine impurity.
Mechanism of Side Product Formation:
Caption: Formation of secondary amine byproduct.
Mitigation Strategies:
-
Excess Ammonia: The most effective strategy is to use a large excess of the ammonia source (e.g., aqueous ammonia, ammonium acetate, or ammonia gas in a suitable solvent). This ensures that the concentration of ammonia is significantly higher than the concentration of the primary amine product, kinetically favoring the formation of the desired primary imine.
-
Controlled Addition: In some setups, slow addition of the reducing agent to the mixture of the aldehyde and ammonia source can help maintain a low concentration of the primary amine product as it forms, reducing its chance to react further.
-
Choice of Reducing Agent: Mild and selective reducing agents are preferred. Sodium triacetoxyborohydride (STAB) is often an excellent choice for reductive aminations as it is less likely to reduce the starting aldehyde and is effective under the mildly acidic conditions that favor imine formation.[6][7]
Q3: During the reduction of 3-(ethoxymethyl)benzonitrile, my reaction stalls, and I'm left with unreacted starting material and what appears to be partially reduced intermediates. What's happening?
A: Incomplete reduction of nitriles can be due to several factors, often related to the catalyst or the reaction intermediates. The reduction proceeds through an imine intermediate. This intermediate can sometimes coordinate strongly to the catalyst surface, leading to deactivation. Alternatively, side reactions can consume hydrogen or poison the catalyst.[8][9]
Troubleshooting Steps:
-
Catalyst Deactivation: Ensure the catalyst is fresh and handled properly (e.g., not unduly exposed to air if it's a pyrophoric type like Raney Nickel). If the reaction stalls, sometimes a fresh portion of the catalyst can restart it.
-
Solvent Effects: The choice of solvent can be critical. Protic solvents like methanol or ethanol are often used and can facilitate the protonation steps involved in the reduction. The presence of ammonia in the solvent can also improve selectivity towards the primary amine.[10]
-
Intermediate Condensation: The intermediate imine can react with the product amine to form complex byproducts that may poison the catalyst. Running the reaction in the presence of ammonia can help suppress these side reactions by keeping the imine concentration low and favoring the primary amine pathway.[11]
Topic: Work-up & Purification
Q4: How do I effectively remove the secondary amine impurity, bis[3-(ethoxymethyl)benzyl]amine, from my desired primary amine product?
A: Separating a secondary amine from a primary amine can be challenging due to their similar physical properties (e.g., boiling point, polarity).
Purification Protocol:
-
Acid-Base Extraction: This is often insufficient as both amines are basic. However, careful pH control during an aqueous workup can sometimes exploit subtle pKa differences, but this is rarely effective for a bulk separation.
-
Chromatography: Column chromatography on silica gel is the most common lab-scale method. A gradient elution, starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity, is typically required. The less polar secondary amine will usually elute before the more polar primary amine.
-
Derivatization (Chemical Purification): For very difficult separations, a chemical approach can be used.
-
React the crude mixture with an aldehyde (like benzaldehyde) to convert the primary amine into a Schiff base (imine).
-
The secondary amine will not react.
-
Separate the non-basic imine from the basic secondary amine using acid extraction.
-
Hydrolyze the purified imine back to the primary amine using aqueous acid.
-
-
Crystallization of the Hydrochloride Salt: The final step of forming the hydrochloride salt is a powerful purification technique. The desired this compound may have significantly different solubility properties than the hydrochloride salt of the secondary amine impurity, allowing for selective crystallization. Experiment with different solvents (e.g., isopropanol, ethanol, ethyl acetate, or mixtures) to find optimal crystallization conditions.
Section 3: Experimental Protocols & Data Summary
Table 1: Common Impurities and Troubleshooting
| Impurity Name | Structure | Probable Cause | Recommended Analytical Method | Mitigation Strategy |
| 3-(Hydroxymethyl)phenyl]methanamine | Ar-CH₂(OH)-CH₂NH₂ | Hydrogenolysis of the ethoxymethyl ether.[1] | LC-MS, ¹H NMR (loss of ethyl signal) | Use a less active catalyst, lower H₂ pressure/temp, minimize reaction time. |
| bis[3-(Ethoxymethyl)benzyl]amine | (Ar-CH₂-O-Et)₂NH | Reaction of product amine with starting aldehyde.[5] | LC-MS, GC-MS | Use large excess of ammonia source, choose a selective reducing agent (e.g., STAB). |
| 3-(Ethoxymethyl)benzyl alcohol | Ar-CH₂(OEt)-CH₂OH | Reduction of starting aldehyde (if using a non-selective reducing agent). | GC, TLC | Use a selective reducing agent for imines (e.g., NaBH₃CN, STAB).[7][12] |
| Unreacted Starting Material | Aldehyde or Nitrile | Incomplete reaction, catalyst deactivation. | HPLC, GC, TLC | Check catalyst activity, optimize stoichiometry and reaction time. |
Protocol: General Procedure for Reductive Amination & HCl Salt Formation
This is a representative laboratory-scale procedure and must be adapted and optimized for your specific equipment and safety protocols.
-
Reaction Setup: To a solution of 3-(ethoxymethyl)benzaldehyde (1.0 eq) in methanol (5-10 volumes), add ammonium acetate (5-10 eq). Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.[13]
-
Reduction: Cool the mixture in an ice bath to 0-5 °C. Add sodium borohydride (NaBH₄) (1.5-2.0 eq) portion-wise, ensuring the temperature remains below 10 °C. Note: For better selectivity, sodium triacetoxyborohydride can be used in a solvent like dichloromethane or THF.[6]
-
Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or HPLC until the starting aldehyde is consumed (typically 2-4 hours).
-
Quench & Work-up: Carefully quench the reaction by the slow addition of water. Concentrate the mixture under reduced pressure to remove most of the methanol. Add ethyl acetate and water. Separate the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
-
HCl Salt Formation: Concentrate the organic layer to an oil. Dissolve the crude amine in a minimal amount of a suitable solvent (e.g., isopropanol or ethyl acetate). Slowly add a solution of HCl in isopropanol or diethyl ether (e.g., 2M solution) until the mixture is acidic (check with pH paper).
-
Isolation: Stir the resulting slurry at room temperature or cool to 0 °C to maximize precipitation. Collect the solid product by filtration, wash with a small amount of cold solvent, and dry under vacuum to yield this compound.
Workflow: Troubleshooting Impurity Formation
Caption: A logical workflow for troubleshooting common impurities.
References
- Selective Hydrogenolysis of a Benzyl Group in the Presence of an Aromatic Chlorine over Supported Palladium Catalysts. (n.d.). Google Search.
- Hydrogenolysis of Benzyl Ether. (n.d.). Ambeed.com.
- reductive amination & secondary amine synthesis. (2020, March 20). YouTube.
- benzyl ether cleavage. (2018, December 31). YouTube.
- Optimized Conditions for the Palladium‐Catalyzed Hydrogenolysis of Benzyl and Naphthylmethyl Ethers: Preventing Saturation of Aromatic Protecting Groups. (n.d.). Scilit.
- More Efficient Palladium Catalyst for Hydrogenolysis of Benzyl Groups. (2006, August 16). Taylor & Francis Online.
- Secondary Amine Formation from Reductive Amination of Carbonyl Compounds Promoted by Lewis Acid Using the InCl3/Et3SiH System. (2009, July 10). ACS Publications.
- Reductive amination in case of secondary amines. (2019, July 25). Chemistry Stack Exchange.
- Efficient Synthesis of Secondary Amines by Reductive Amination of Curdlan Staudinger Ylides. (2017, April 26). ScienceDirect.
- Reductive amination. (n.d.). Wikipedia.
- Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal.
- Reductive Amination, and How It Works. (2017, September 1). Master Organic Chemistry.
- Reductive Amination. (n.d.). Chemistry Steps.
- Protecting-Group-Free Synthesis of Amines: Synthesis of Primary Amines from Aldehydes via Reductive Amination. (2010, July 28). ACS Publications.
- The Acquisition of Primary Amines from Alcohols through Reductive Amination over Heterogeneous Catalysts. (n.d.). MDPI.
- Nickel-lanthanum-catalysed hydrogenation of benzonitrile (BN)-reaction pathway. (n.d.). ResearchGate.
- Buy (4-Bromo-3-(ethoxymethyl)phenyl)methanol | 1255948-71-0. (n.d.). Smolecule.
- Stoichiometric reductions of benzonitrile (4 a). (n.d.). ResearchGate.
- Reductive Amination. (2023, March 16). YouTube.
- Application Note – Reductive Amination. (n.d.). Sigma-Aldrich.
- Preparation method of phenylmethylamine. (n.d.). Google Patents.
- Synthesis of benzonitrile derivatives via Pd/C reduction. (n.d.). ResearchGate.
- Catalytic Hydrogenation of Benzonitrile by Triruthenium Clusters. (n.d.). ResearchGate.
- Catalytic hydrogenation of benzonitrile (1 a) to benzylamine (2 a) and... (n.d.). ResearchGate.
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Technical Support Center: Synthesis of [3-(Ethoxymethyl)phenyl]methanamine Hydrochloride
Welcome to the technical support center for the synthesis of [3-(Ethoxymethyl)phenyl]methanamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this synthetic sequence. Our approach is rooted in mechanistic understanding to empower you to make informed decisions and improve your experimental outcomes.
I. Overview of the Synthetic Strategy
The synthesis of this compound is typically approached via a two-step sequence starting from 3-cyanobenzyl alcohol. This strategy involves:
-
Ether Formation: A Williamson ether synthesis to form the key intermediate, 3-(ethoxymethyl)benzonitrile.
-
Nitrile Reduction: Reduction of the nitrile group to the primary amine.
-
Salt Formation: Conversion of the resulting amine to its hydrochloride salt for improved stability and handling.
This guide will dissect each stage, addressing common pitfalls and providing robust solutions.
Caption: Overall synthetic workflow for this compound.
II. Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during the synthesis.
Part A: Issues in the Williamson Ether Synthesis of 3-(Ethoxymethyl)benzonitrile
Question 1: My ether formation reaction is incomplete, showing significant unreacted 3-cyanobenzyl alcohol. How can I drive it to completion?
Answer: Incomplete conversion in a Williamson ether synthesis is typically due to insufficient deprotonation of the starting alcohol or poor reactivity of the electrophile.
-
Causality: The reaction is an S_N2 substitution where a sodium alkoxide, formed by deprotonating the alcohol with a strong base like sodium hydride (NaH), attacks an alkyl halide (e.g., ethyl iodide). If the deprotonation is incomplete, the concentration of the active nucleophile is low, slowing the reaction.
-
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Sodium hydride reacts violently with water. Ensure your solvent (e.g., THF, DMF) is anhydrous and the reaction is performed under an inert atmosphere (Nitrogen or Argon). Moisture will quench the NaH and prevent deprotonation.
-
Verify NaH Activity: NaH can degrade upon improper storage. Use a fresh bottle or test its activity. A common practice is to wash the NaH dispersion with dry hexane to remove the protective mineral oil before use, which can sometimes improve reactivity.
-
Increase Deprotonation Time/Temperature: Allow the alcohol and NaH to stir together for a sufficient period (e.g., 30-60 minutes) before adding the ethylating agent. You may see hydrogen gas evolution, indicating alkoxide formation. Gentle warming (to ~40 °C) can facilitate this step, but must be done with caution.
-
Increase Equivalents: While stoichiometric amounts should work, using a slight excess of NaH (1.1-1.2 equivalents) and ethyl iodide (1.1-1.5 equivalents) can help drive the reaction to completion.
-
Question 2: I am observing byproducts that I suspect are from elimination. How can I minimize this?
Answer: While unlikely with a primary halide like ethyl iodide, elimination (E2) can compete with substitution (S_N2), especially if reaction temperatures are too high.[1]
-
Causality: The alkoxide is a strong base as well as a nucleophile. At elevated temperatures, its basic character is more pronounced, favoring the E2 pathway which has a higher activation energy.[1]
-
Troubleshooting Steps:
-
Control Temperature: The most critical factor is temperature. Add the ethyl iodide slowly to the alkoxide solution at 0 °C to manage the initial exotherm. Allow the reaction to warm to room temperature and stir, rather than heating aggressively.
-
Choice of Halide: The reactivity for S_N2 is I > Br > Cl. Ethyl iodide is an excellent choice as it is highly reactive and allows for milder reaction conditions.
-
Part B: Issues in the Reduction of 3-(Ethoxymethyl)benzonitrile
Question 3: My nitrile reduction is sluggish or stalls completely. What are my options?
Answer: The reduction of aromatic nitriles can be challenging. The choice of reducing agent is critical and depends on available equipment and functional group tolerance.
-
Causality: Nitrile reduction requires a potent hydride source or catalytic activation. Sluggishness can result from an insufficiently powerful reagent, a deactivated catalyst, or poor reaction conditions.
-
Troubleshooting & Optimization:
-
Option 1: Catalytic Hydrogenation (Preferred for Scale-up): This is often the cleanest and most industrially viable method.[2]
-
Catalyst Choice: Raney Nickel is a highly effective and economical catalyst for this transformation.[3][4] Palladium on carbon (Pd/C) can also be used.[2][5]
-
Conditions: The reaction typically requires elevated hydrogen pressure (e.g., 50-100 psi) and sometimes moderate heat (40-80 °C).
-
Solvent: Ethanolic ammonia is a superior solvent system. The ammonia competitively adsorbs to the catalyst surface and helps suppress the formation of secondary amine byproducts (see Question 4).[3][4]
-
-
Option 2: Chemical Reduction:
-
Lithium Aluminum Hydride (LiAlH₄): This is a very powerful reducing agent that will readily reduce the nitrile.[6][7] However, it is non-selective and requires strict anhydrous conditions and a careful, often cryogenic, workup procedure.
-
Borane Reagents (BH₃•THF or BH₃•SMe₂): Borane is also effective for reducing nitriles to primary amines.[4] It is generally milder than LiAlH₄ but still requires an acidic workup to hydrolyze the borane-amine complex.
-
-
Question 4: My main impurity is the secondary amine, bis{[3-(ethoxymethyl)phenyl]methyl}amine. How do I prevent its formation?
Answer: This is the most common and problematic side reaction in nitrile reductions.
-
Causality: The reaction proceeds through an intermediate imine. The desired product, the primary amine, can act as a nucleophile and attack this imine. A subsequent reduction of this new intermediate leads to the secondary amine byproduct. This side reaction is particularly prevalent in catalytic hydrogenation.[2]
Caption: Pathway for secondary amine byproduct formation during nitrile reduction.
-
Troubleshooting Steps:
-
Use Ammonia: As mentioned above, conducting catalytic hydrogenation in an ammonia-saturated solvent (like 2M NH₃ in ethanol) is highly effective. Ammonia is present in vast excess and outcompetes the primary amine product in reacting with the intermediate imine, thus shifting the equilibrium away from secondary amine formation.[4]
-
Optimize Catalyst and Conditions: Some catalysts are more prone to this side reaction. Raney Nickel or Cobalt-based catalysts are often reported to give higher selectivity for primary amines compared to Palladium.[2][8]
-
Use a Chemical Reductant: Reagents like LiAlH₄ or BH₃ typically give much cleaner reductions to the primary amine with minimal secondary amine formation, as the intermediate imine salt is rapidly reduced before it can react with the product.
-
Part C: Issues in Purification and Salt Formation
Question 5: My final product has low purity after precipitation of the hydrochloride salt. How can I improve it?
Answer: Purity issues in the final salt often stem from incomplete reaction or inadequate removal of byproducts or reagents from the free base before salt formation.
-
Causality: Acid-base chemistry is an excellent purification tool. However, if the crude amine (free base) contains significant neutral impurities (like unreacted nitrile) or basic impurities (like the secondary amine byproduct), they will either remain as contaminants or co-precipitate.
-
Troubleshooting Steps:
-
Purify the Free Base First: Before forming the salt, purify the crude [3-(Ethoxymethyl)phenyl]methanamine.
-
Aqueous Wash/Extraction: Perform a liquid-liquid extraction. Dissolve the crude product in a non-polar organic solvent (e.g., diethyl ether, ethyl acetate). Wash with water to remove water-soluble impurities. A key step is to then wash with a dilute acid (e.g., 1M HCl). Your desired amine will move into the aqueous layer as the ammonium salt, while neutral impurities (like unreacted nitrile) will remain in the organic layer. You can then separate the aqueous layer, basify it with NaOH to regenerate the free amine, and extract it back into a fresh organic solvent.[9]
-
Vacuum Distillation: Benzylamines can often be purified by vacuum distillation.[9][10] This is very effective at removing less volatile impurities (like the secondary amine) and non-volatile starting materials.
-
-
Optimize Salt Formation:
-
Slow Addition: Add the HCl solution (e.g., 2M HCl in diethyl ether) dropwise to a solution of the purified free base in a suitable solvent (like diethyl ether or MTBE) with vigorous stirring. Rapid addition can cause impurities to be trapped in the precipitating solid.
-
Recrystallization: The obtained hydrochloride salt can be further purified by recrystallization from a suitable solvent system, such as methanol/diethyl ether or ethanol/ethyl acetate.[11]
-
-
| Parameter | Problem | Solution & Rationale |
| Reaction Temp. | Low yield, byproduct formation | Ether Synthesis: Maintain 0°C to RT. Avoids E2 elimination.[1] Reduction: May require gentle heating (40-80°C) to increase rate, but monitor for side reactions. |
| Solvent | Incomplete reaction, side reactions | Ether Synthesis: Use anhydrous polar aprotic solvents (THF, DMF) to promote S_N2. Reduction: Use ethanolic ammonia for catalytic hydrogenation to suppress secondary amine formation.[4] |
| Reagents | Low conversion, poor selectivity | Ether Synthesis: Use >1.1 eq. of fresh NaH and ethyl iodide. Reduction: Choose the right agent. Raney Ni/H₂/NH₃ for selectivity and scale. LiAlH₄ for speed and simplicity at small scale. |
| Workup | Low purity | Purify the free base amine via acid-base extraction or vacuum distillation before forming the HCl salt. This removes neutral and less basic impurities effectively. |
III. Recommended Experimental Protocols
Protocol 1: Synthesis of 3-(Ethoxymethyl)benzonitrile
-
Setup: To a flame-dried 500 mL round-bottom flask under a nitrogen atmosphere, add sodium hydride (4.8 g of 60% dispersion in mineral oil, 120 mmol, 1.2 eq.).
-
Alkoxide Formation: Wash the NaH with dry hexane (2 x 20 mL) via cannula transfer. Add 150 mL of anhydrous THF. Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of 3-cyanobenzyl alcohol (13.3 g, 100 mmol, 1.0 eq.) in 50 mL of anhydrous THF dropwise over 30 minutes.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Alkylation: Cool the mixture back to 0 °C. Add ethyl iodide (20.3 g, 130 mmol, 1.3 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor by TLC or GC-MS for the disappearance of starting material.
-
Workup: Carefully quench the reaction by slowly adding 20 mL of water at 0 °C. Add 100 mL of diethyl ether and 100 mL of water.
-
Separate the layers. Wash the organic layer with brine (2 x 50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. The product can be purified by vacuum distillation if necessary.
Protocol 2: Reduction and Salt Formation of this compound
-
Setup: To a 500 mL hydrogenation vessel, add 3-(ethoxymethyl)benzonitrile (16.1 g, 100 mmol) and Raney Nickel (~1.5 g, 50% slurry in water, washed with ethanol).
-
Reaction: Add 200 mL of 2M ammoniacal ethanol.
-
Seal the vessel, purge with nitrogen, then pressurize with hydrogen to 100 psi.
-
Stir vigorously at 40-50 °C for 8-12 hours, monitoring hydrogen uptake. The reaction is complete when hydrogen uptake ceases.
-
Workup (Free Base): Cool the vessel to room temperature and carefully vent the hydrogen. Purge with nitrogen.
-
Filter the reaction mixture through a pad of diatomaceous earth to remove the catalyst, washing the pad with ethanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude free base amine.
-
Purification & Salt Formation: Dissolve the crude amine in 200 mL of diethyl ether.
-
Cool the solution in an ice bath and slowly add 60 mL of 2M HCl in diethyl ether (~120 mmol, 1.2 eq.) dropwise with vigorous stirring.
-
A white precipitate will form. Continue stirring at 0 °C for 1 hour.
-
Isolation: Collect the solid by vacuum filtration, wash with cold diethyl ether (3 x 30 mL), and dry in a vacuum oven at 40 °C to yield this compound. Purity can be checked by NMR and melting point. Recrystallize from methanol/ether if needed.
IV. References
-
Sodium borohydride - Standard Operating Procedure. (2012). University of California, Santa Barbara. [Link]
-
How to purify Benzylamine? (2023). Reddit. [Link]
-
Sodium borohydride Safety Data Sheet. (n.d.). Szabo-Scandic. [Link]
-
Lévay, K., & Hegedűs, L. (2018). Selective Heterogeneous Catalytic Hydrogenation of Nitriles to Primary Amines. Periodica Polytechnica Chemical Engineering, 62(4), 476–488. [Link]
-
Sodium Borohydride Standard Operating Procedure. (n.d.). The Ohio State University. [Link]
-
Kawanami, H., et al. (2017). Selective Hydrogenation of Nitriles to Primary Amines Catalyzed by a Polysilane/SiO2‐Supported Palladium Catalyst under Continuous‐Flow Conditions. Chemistry – An Asian Journal, 12(3), 337-342. [Link]
-
Sodium Borohydride Standard Operating Procedure. (n.d.). University of Georgia Research. [Link]
-
Ashenhurst, J. (2017). Making Substituted Amines Through Reductive Amination. Master Organic Chemistry. [Link]
-
Chemical reaction hazards associated with the use of sodium borohydride. (n.d.). IChemE. [Link]
-
Reductive Amination - Common Conditions. (n.d.). Organic Chemistry Data. [Link]
-
Liu, W., & Liu, J. (2025). Hydrogenation of nitriles to primary amines with a carbon-coated Ni/NiO@C catalyst under friendly conditions. Reaction Chemistry & Engineering, 10, 1627-1637. [Link]
-
Tuning the Selectivity of Catalytic Nitrile Hydrogenation with Phase-Controlled Co Nanoparticles Prepared by Hydrosilane-Assisted Method. (2024). Journal of the American Chemical Society. [Link]
-
How can I remove an excess of benzylamine in my synthesized pyridine bases nucleus product? (2016). ResearchGate. [Link]
-
Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. (2024). Journal of Organic and Pharmaceutical Chemistry. [Link]
-
Liu, W., & Liu, J. (2022). Hydrogenation of nitrile to primary amine with carbon-coated Ni/NiO@C catalyst under mild conditions. ChemRxiv. [Link]
-
Synthesis & cleavage of benzyl ethers. (2019). YouTube. [Link]
-
Process for preparing Benzylamine salts. (1998). Google Patents.
-
Catalytic Reduction of Nitriles. (n.d.). Thieme Chemistry. [Link]
-
Nitrile to Amine - Common Conditions. (n.d.). Organic Chemistry Data. [Link]
-
Reactions of Nitriles. (n.d.). Chemistry Steps. [Link]
-
JEE 2022: Chemistry- Topic Reduction of Nitriles. (n.d.). Unacademy. [Link]
-
Nitriles. (2024). Save My Exams. [Link]
-
Investigation into the Formation of Impurities during the Optimization of Brigatinib. (2020). ACS Omega. [Link]
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Evaluating Impurities in Drugs (Part I of III). (2012). Pharmaceutical Technology. [Link]
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Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. (2013). Asian Journal of Chemistry. [Link]
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Technical Support Center: [3-(Ethoxymethyl)phenyl]methanamine hydrochloride
Welcome to the dedicated technical support guide for the purification of [3-(Ethoxymethyl)phenyl]methanamine hydrochloride. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing and purifying this compound. Here, we address common challenges with in-depth, field-tested solutions and scientifically grounded explanations.
Section 1: Troubleshooting Guide
This section provides a direct, problem-solution format for issues frequently encountered during the purification of this compound.
Issue 1: Persistent Impurities After Initial Synthesis
Q1: My final product shows significant impurities from the reductive amination of 3-(ethoxymethyl)benzaldehyde. How can I remove unreacted starting materials and byproducts?
A1: Reductive amination, while a powerful tool for amine synthesis, can often result in a mixture of the desired primary amine, unreacted aldehyde, the corresponding alcohol (from aldehyde reduction), and potentially over-alkylated secondary or tertiary amines.[1][2][3] A multi-step purification strategy is often necessary.
Initial Workup: Acid-Base Extraction
The basic nature of the amine product allows for an effective separation from neutral organic impurities like the starting aldehyde and the byproduct alcohol.
Protocol: Liquid-Liquid Extraction
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent such as ethyl acetate or dichloromethane (DCM).
-
Acidic Wash: Extract the organic layer with 1M hydrochloric acid (HCl). The desired amine will be protonated and move to the aqueous phase, leaving neutral impurities in the organic layer.
-
Phase Separation: Carefully separate the aqueous layer containing the amine hydrochloride salt.
-
Back Extraction (Optional): Wash the aqueous layer with fresh organic solvent to remove any remaining neutral impurities.
-
Basification: Make the aqueous layer basic (pH > 10) by the slow addition of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) while cooling in an ice bath. This will deprotonate the amine, causing it to precipitate or form an oil.
-
Final Extraction: Extract the free amine back into an organic solvent (e.g., ethyl acetate or DCM).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4), filter, and concentrate under reduced pressure to yield the purified free amine.
Conversion to Hydrochloride Salt
For final purification and improved stability, the free amine should be converted to its hydrochloride salt.
Protocol: Salt Formation
-
Dissolve the purified free amine in a minimal amount of a suitable solvent like diethyl ether, ethyl acetate, or methanol.[4]
-
With stirring, slowly add a solution of HCl in a compatible solvent (e.g., HCl in diethyl ether or isopropanol) or bubble dry HCl gas through the solution until precipitation is complete.[4]
-
Cool the mixture in an ice bath to maximize crystallization.
-
Collect the precipitated this compound by filtration.
-
Wash the crystals with a cold, non-polar solvent (e.g., cold diethyl ether or hexane) to remove any residual soluble impurities.
-
Dry the product under vacuum.
Issue 2: Poor Yield and Purity After Recrystallization
Q2: I'm losing a significant amount of product during recrystallization, and the purity isn't improving as expected. What are the optimal conditions for recrystallizing this compound?
A2: Recrystallization is a powerful technique for purifying crystalline solids, but its success hinges on the appropriate choice of solvent or solvent system. For amine hydrochlorides, which are polar salts, a polar protic solvent or a mixture is often required.
Solvent Selection Strategy
The ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at low temperatures.
Recommended Solvents for Benzylamine Hydrochlorides:
-
Isopropanol (IPA)
-
Ethanol (EtOH)
-
Methanol (MeOH)
-
Mixtures such as Ethanol/Diethyl Ether, Isopropanol/Hexane, or Methanol/Ethyl Acetate.[5]
Troubleshooting Recrystallization:
| Problem | Potential Cause | Recommended Solution |
| Oiling Out | The compound's melting point is lower than the boiling point of the solvent, or the solution is supersaturated. | Add a co-solvent in which the compound is less soluble (an anti-solvent) to induce crystallization. Ensure the initial dissolution is done at a temperature below the compound's melting point. |
| No Crystal Formation | The solution is not sufficiently saturated, or nucleation is inhibited. | Concentrate the solution by slowly evaporating some of the solvent. Scratch the inside of the flask with a glass rod to create nucleation sites. Add a seed crystal of the pure compound. |
| Low Recovery | The compound has significant solubility in the solvent even at low temperatures. | Use a solvent mixture. Dissolve the compound in a minimal amount of a good solvent and then slowly add an anti-solvent until the solution becomes slightly turbid. Reheat to clarify and then cool slowly. |
| Colored Impurities | The impurities are co-crystallizing with the product. | Add a small amount of activated carbon to the hot solution to adsorb colored impurities, then filter the hot solution through celite before cooling.[5] |
DOT Diagram: Recrystallization Troubleshooting Flowchart
Caption: A decision tree for troubleshooting common recrystallization problems.
Issue 3: Difficulty with Chromatographic Purification
Q3: I'm attempting to purify the free amine form of my compound using silica gel chromatography, but I'm observing significant tailing and poor separation. What's causing this, and how can I improve it?
A3: The basic nature of amines leads to strong interactions with the acidic silanol groups on the surface of standard silica gel. This acid-base interaction causes peak tailing, irreversible adsorption, and potential degradation of the compound on the column.[6]
Strategies to Improve Chromatographic Separation of Amines:
-
Mobile Phase Modification: Adding a small amount of a basic modifier to the mobile phase can neutralize the acidic silica surface.[6]
-
Recommended Modifiers: 0.5-2% triethylamine (TEA) or ammonia in the mobile phase (e.g., Ethyl Acetate/Hexane with 1% TEA).
-
-
Alternative Stationary Phases:
-
Amine-Functionalized Silica: This stationary phase has a basic surface, which repels the basic amine, leading to better peak shape.
-
Basic Alumina: Alumina is less acidic than silica and can be a good alternative for the purification of basic compounds.[6]
-
-
Reversed-Phase Chromatography: For polar, ionizable compounds like amines, reversed-phase chromatography can be very effective.[6]
-
Method: Use a C18 column with a mobile phase of acetonitrile and water. Adding a modifier like triethylamine (TEA) to raise the pH will keep the amine in its neutral, more retentive form, leading to better separation.[6]
-
DOT Diagram: Chromatography Method Selection for Amines
Caption: A flowchart for selecting the appropriate chromatographic method for amine purification.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the typical synthetic route for [3-(Ethoxymethyl)phenyl]methanamine?
A1: A common and efficient method is the one-pot reductive amination of 3-(ethoxymethyl)benzaldehyde. This reaction involves the condensation of the aldehyde with an ammonia source (like ammonium acetate or ammonia in methanol) to form an intermediate imine, which is then reduced in situ to the desired primary amine.[7] Common reducing agents for this transformation include sodium borohydride (NaBH4), sodium cyanoborohydride (NaBH3CN), or sodium triacetoxyborohydride (STAB).[3][7] Catalytic hydrogenation over a metal catalyst like palladium on carbon (Pd/C) or Raney Nickel is also a viable method.[8]
Q2: My final hydrochloride salt is hygroscopic. How should I handle and store it?
A2: Amine hydrochloride salts can be hygroscopic, meaning they readily absorb moisture from the atmosphere. To ensure the stability and accurate weighing of your compound, it is crucial to handle it in a dry environment, such as in a glove box or under a stream of inert gas (e.g., nitrogen or argon). For long-term storage, keep the compound in a tightly sealed container, preferably in a desiccator with a drying agent like anhydrous calcium chloride or silica gel.
Q3: Are there any specific analytical techniques recommended for assessing the purity of this compound?
A3: A combination of analytical techniques is recommended for comprehensive purity assessment:
-
High-Performance Liquid Chromatography (HPLC): This is the most common method for determining the purity of the final product and identifying any impurities. Both normal-phase and reversed-phase methods can be developed.[9][10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR provides structural confirmation of the desired compound and can be used to identify and quantify impurities if their signals do not overlap with the product's signals.
-
Mass Spectrometry (MS): MS confirms the molecular weight of the compound. Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful for identifying volatile or non-volatile impurities, respectively.[9]
-
Melting Point Analysis: A sharp melting point range is a good indicator of high purity for a crystalline solid.
Q4: Can I purify the free base of [3-(Ethoxymethyl)phenyl]methanamine by distillation?
A4: While some aromatic amines can be purified by distillation, it is important to consider the boiling point and thermal stability of [3-(Ethoxymethyl)phenyl]methanamine. Aromatic amines can be susceptible to decomposition at high temperatures. If distillation is attempted, it should be performed under high vacuum to lower the boiling point and minimize thermal stress on the compound. A preliminary small-scale distillation is advisable to assess its feasibility and stability under the required conditions.
References
- Process for the purification of aromatic amines.
-
Process Improvement for the Continuous Synthesis of N-Benzylhydroxylamine Hydrochloride. MDPI.[Link]
-
How do I purify ionizable organic amine compounds using flash column chromatography? Biotage.[Link]
- Process for preparing Benzylamine salts.
-
How do I purify the resulting compound after a nitro- to amine-group reduction? Chemistry Stack Exchange.[Link]
-
Comparison of the chromatographic separation of aromatic amines at different buffer pH. ResearchGate.[Link]
- Process for the preparation of benzylamine salts.
-
Reductive amination. Wikipedia.[Link]
-
Reduction of Imines and Reductive Amination of Aldehydes and Ketones. Science of Synthesis.[Link]
-
Dear All, Is there any easy method to convert benzyl amine to benzyl amine hydrochloride? ResearchGate.[Link]
-
Alkylation of Amines, Part 2: with Aldehydes and Ketones. YouTube.[Link]
-
Synthesis of benzylamine hydrochloride. PrepChem.com.[Link]
-
Reductive Amination, and How It Works. Master Organic Chemistry.[Link]
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- 8. Thieme E-Books & E-Journals [thieme-connect.de]
- 9. lcms.cz [lcms.cz]
- 10. researchgate.net [researchgate.net]
Preventing self-condensation of [3-(Ethoxymethyl)phenyl]methanamine hydrochloride
Introduction
Welcome to the technical support center for [3-(Ethoxymethyl)phenyl]methanamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to address a critical, yet often overlooked, challenge encountered during its use: self-condensation. As a primary benzylic amine, this compound possesses inherent reactivity that can lead to the formation of undesired dimeric or polymeric impurities under certain conditions. This guide provides in-depth, field-proven insights and actionable protocols to help you understand, troubleshoot, and prevent these side reactions, ensuring the integrity and success of your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is self-condensation in the context of [3-(Ethoxymethyl)phenyl]methanamine, and why does it occur?
A: Self-condensation refers to a reaction where two or more molecules of the same amine react with each other to form larger, undesired products. For a primary benzylic amine like [3-(Ethoxymethyl)phenyl]methanamine, the most probable pathway is through oxidative self-condensation to form an imine, which can be a key intermediate in polymerization or subsequent reactions.[1][2][3]
The core of the issue lies in the amine's nucleophilic nature and the susceptibility of the benzylic position to oxidation. The reaction mechanism generally involves two key steps:
-
Oxidation to an Aldehyde/Imine Intermediate: The primary amine can be oxidized to the corresponding aldehyde or, more directly, two amine molecules can couple to form an N-benzylidenebenzylamine (an imine).[1][2] This oxidation can be promoted by atmospheric oxygen, trace metal impurities, or elevated temperatures.[4]
-
Nucleophilic Attack: A second molecule of the amine then acts as a nucleophile, attacking the electrophilic carbon of the imine intermediate. This can lead to the formation of secondary amines or larger oligomers.[5]
This process is autocatalytic in some cases and can be accelerated by factors such as exposure to air, light, heat, and the presence of certain metal catalysts.[2][4]
Caption: Hypothetical mechanism of oxidative self-condensation.
Q2: My reaction mixture is turning yellow/brown and I'm seeing an unexpected, high molecular weight impurity by LC-MS. Is this self-condensation?
A: This is a classic sign of self-condensation or polymerization. The formation of conjugated systems, such as imines and their derivatives, often leads to colored byproducts. The observation of high molecular weight species that are multiples of the parent mass is a strong indicator of dimerization or oligomerization.
To troubleshoot, follow this logical workflow:
Caption: Troubleshooting workflow for suspected self-condensation.
Immediate Actions:
-
Analyze Starting Material: Re-run purity analysis on your starting material. Look for small aldehyde or imine impurities that could initiate polymerization.
-
Analyze a Blank Reaction: Run the reaction under identical conditions but without your other reagents. If the impurity still forms, self-condensation is confirmed.
Q3: How should I properly store this compound to ensure its long-term stability?
A: Proper storage is the first line of defense against degradation and self-condensation. The hydrochloride salt form is significantly more stable than the free base because protonation of the amine group prevents it from acting as a nucleophile.[6]
| Parameter | Recommended Condition | Rationale |
| Form | Store as the hydrochloride salt. | Protonated amine is non-nucleophilic and less susceptible to oxidation. |
| Temperature | Store at 2-8°C (refrigerated). | Low temperatures slow down degradation and potential side reactions.[7] |
| Atmosphere | Store under an inert atmosphere (Argon or Nitrogen). | Prevents slow, air-induced oxidation of the benzylic amine.[2] |
| Light | Store in an amber vial or protected from light. | Prevents photochemical degradation. |
| Container | Tightly sealed, appropriate containers. | Prevents moisture ingress and exposure to air.[8] |
Do not store the free base for extended periods. If you must generate the free amine, do so immediately before use.
Q4: What are the best practices for running a reaction with this amine to minimize self-condensation?
A: Minimizing self-condensation during a reaction requires careful control over several parameters. The goal is to favor the desired reaction pathway while suppressing the undesired self-reaction.
-
Generate the Free Base in situ : Start with the stable hydrochloride salt and add a non-nucleophilic base (e.g., triethylamine, DIPEA) to the reaction mixture at the time of the experiment. This ensures the concentration of the reactive free amine is transient and consumed by your desired electrophile.
-
Maintain an Inert Atmosphere : Always run reactions involving the free amine under an inert atmosphere (N₂ or Ar). This is critical to prevent oxidative self-condensation, which is often initiated by atmospheric oxygen.[2][4]
-
Control Temperature : Run the reaction at the lowest temperature that allows for a reasonable rate for your desired transformation. For many nucleophilic additions or acylations, starting at 0°C and slowly warming to room temperature is effective. Avoid high temperatures unless absolutely necessary.
-
Order of Addition : If possible, add the amine solution slowly (dropwise) to the solution containing your reaction partner (e.g., an acid chloride or alkyl halide). This keeps the instantaneous concentration of the free amine low, favoring the cross-reaction over the self-reaction.[9]
-
Purity of Reagents and Solvents : Ensure all reagents and solvents are pure and free from contaminants that could catalyze condensation, such as trace metals or acids/bases.[10]
Q5: I need to perform a reaction under harsh conditions where the amine might be unstable. Should I use a protecting group?
A: Yes. When reaction conditions are harsh (e.g., high heat, strong oxidants, or incompatible reagents), protecting the amine is an excellent and often necessary strategy.[6][11] A protecting group temporarily converts the amine into a less reactive functional group (like a carbamate or amide), which can be removed in a later step to regenerate the amine.[12]
The tert-butyloxycarbonyl (Boc) group is one of the most common and effective protecting groups for primary amines.[13][14]
-
Protection: The amine reacts with di-tert-butyl dicarbonate (Boc₂O) under basic conditions to form a stable Boc-carbamate.
-
Stability: The Boc group is stable to a wide range of nucleophilic and basic conditions.
-
Deprotection: It is easily removed under acidic conditions (e.g., with trifluoroacetic acid (TFA) or HCl in an organic solvent).[14]
Using a protecting group adds two steps to your synthesis (protection and deprotection) but provides a robust and reliable method to prevent all amine-related side reactions, including self-condensation.[11]
Experimental Protocols
Protocol 1: Recommended Storage and Handling
-
Receipt: Upon receipt, store the vial of this compound in a refrigerator (2-8°C).
-
Dispensing: For use, allow the container to warm to room temperature before opening to prevent moisture condensation.
-
Inert Atmosphere: After dispensing the required amount, flush the vial headspace with dry nitrogen or argon before re-sealing tightly.
-
Free Base Generation: If the free base is required, prepare it fresh for immediate use and do not store it. (See Protocol 2).
Protocol 2: General Procedure for Using the Amine as a Nucleophile
This protocol describes a typical acylation reaction, minimizing self-condensation.
-
Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under a positive pressure of nitrogen, add your electrophile (e.g., acid chloride, 1.0 eq) and a suitable anhydrous solvent (e.g., Dichloromethane). Cool the flask to 0°C in an ice bath.
-
Amine Solution: In a separate flask, dissolve this compound (1.1 eq) and a non-nucleophilic base (e.g., triethylamine, 1.2 eq) in anhydrous dichloromethane.
-
Slow Addition: Add the amine solution from step 2 to the cooled electrophile solution from step 1 dropwise via a syringe or dropping funnel over 15-30 minutes.
-
Reaction: Allow the reaction to stir at 0°C for 30 minutes, then warm to room temperature and stir until completion (monitor by TLC or LC-MS).
-
Workup: Upon completion, proceed with your standard aqueous workup to quench the reaction and remove the hydrochloride salt byproduct.
Protocol 3: Boc-Protection of the Amine
-
Dissolution: Dissolve this compound (1.0 eq) in a 1:1 mixture of THF and water.
-
Base Addition: Add sodium bicarbonate (NaHCO₃, 2.5 eq) to the solution and stir until the amine salt has fully dissolved and gas evolution ceases.
-
Boc₂O Addition: Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in THF to the reaction mixture.
-
Reaction: Stir the biphasic mixture vigorously at room temperature for 4-12 hours, or until the reaction is complete as monitored by TLC.
-
Extraction: Dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the Boc-protected amine, which can be purified further by column chromatography if necessary.
References
-
Oxidative self-condensation of benzylamine . ResearchGate. [Link]
-
Heterogeneously catalyzed self-condensation of primary amines to secondary amines by supported copper catalysts . Catalysis Science & Technology (RSC Publishing). [Link]
-
Self-condensation . Wikipedia. [Link]
-
Synthesis scheme for condensation of benzyl amine with glyoxal . ResearchGate. [Link]
-
Metal-Free Oxidative Coupling of Benzylamines to Imines under an Oxygen Atmosphere Promoted Using Salicylic Acid Derivatives as Organocatalysts . ACS Omega. [Link]
-
Self-Condensation of Primary Amines at Ambient Temperature . ChemistryViews. [Link]
-
Amine Reactions and Practice (Live Recording) Organic Chemistry Review . YouTube. [Link]
-
How can we protect a primary amine, rather than secondary amine selectively in aqueous conditions? . ResearchGate. [Link]
-
Reactions of Amines . Chemistry LibreTexts. [Link]
-
Effects of association with impurities in ammonia purification . ResearchGate. [Link]
-
Synthesis of protected primary amines . Organic Chemistry Portal. [Link]
-
Convenient and clean synthesis of imines from primary benzylamines . RSC Publishing. [Link]
-
What are the Health and Safety Guidelines for Using Amines? . Diplomata Comercial. [Link]
-
Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines . ACS Publications. [Link]
-
Imine synthesis by oxidation, condensation, hydroamination or rearrangement . Organic Chemistry Portal. [Link]
-
Protective Groups . Organic Chemistry Portal. [Link]
-
Convenient and Clean Synthesis of Imines from Primary Benzylamines . The Royal Society of Chemistry. [Link]
-
Primary Amine (−NH2) Quantification in Polymers: Functionality by 19F NMR Spectroscopy . Macromolecules - ACS Publications. [Link]
- Preparation of benzylamine.
-
Contamination in Amine Systems . Refining Community. [Link]
-
How do I avoid side reactions while doing this peptide coupling reaction? . Reddit. [Link]
-
Amine Best Practices Guidelines . Refining Online. [Link]
-
Benzylamines . Organic Chemistry Portal. [Link]
-
Protection of Amino Groups in Synthesis . Chemistry LibreTexts. [Link]
-
Direct Conversion of Benzylamines to Imines via Atmospheric Oxidation in the Presence of VO(Hhpic)2 Catalyst . ResearchGate. [Link]
-
Exploring Radical, Cationic, Anionic, and Condensation Polymerization . YouTube. [Link]
-
Guidelines for Chemical Storage . Chapman University. [Link]
-
Benzoin Condensation . YouTube. [Link]
-
Amino Acid-Protecting Groups . ResearchGate. [Link]
-
PROTECTION FOR THE AMINO GROUP . Greene's Protective Groups in Organic Synthesis - Wiley Online Library. [Link]
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- 3. Self-Condensation of Primary Amines at Ambient Temperature - ChemistryViews [chemistryviews.org]
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- 5. Heterogeneously catalyzed self-condensation of primary amines to secondary amines by supported copper catalysts - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
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- 11. Protective Groups [organic-chemistry.org]
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- 13. researchgate.net [researchgate.net]
- 14. Amine Protection / Deprotection [fishersci.co.uk]
Technical Support Center: Optimization of [3-(Ethoxymethyl)phenyl]methanamine Hydrochloride Synthesis
Welcome to the technical support center for the synthesis of [3-(Ethoxymethyl)phenyl]methanamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to optimize your reaction parameters and ensure a successful synthesis.
Overview of the Synthesis
The most common and efficient method for the synthesis of [3-(Ethoxymethyl)phenyl]methanamine is the reductive amination of 3-(ethoxymethyl)benzaldehyde. This reaction involves the formation of an imine intermediate from the aldehyde and an amine source (typically ammonia), which is then reduced in situ to the desired primary amine. The final step is the formation of the hydrochloride salt.
Caption: General workflow for the synthesis of this compound via reductive amination.
Frequently Asked Questions (FAQs)
Q1: What is the most common starting material for the synthesis of this compound?
The most direct precursor is 3-(ethoxymethyl)benzaldehyde. This can be synthesized through various methods, including the oxidation of (3-(ethoxymethyl)phenyl)methanol.
Q2: What are the recommended reducing agents for the reductive amination step?
Several reducing agents can be employed, each with its own advantages and disadvantages. The choice of reducing agent is critical for the success of the reaction.
| Reducing Agent | Advantages | Disadvantages |
| Sodium Borohydride (NaBH₄) | Cost-effective, readily available. | Can reduce the starting aldehyde if not used carefully. Requires careful control of reaction conditions.[1] |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Highly selective for the imine over the aldehyde. Tolerates a wider range of functional groups.[2] | More expensive than NaBH₄. Moisture-sensitive. |
| Catalytic Hydrogenation (e.g., H₂/Pd-C) | "Green" chemistry approach, high atom economy. | May require specialized high-pressure equipment. Can sometimes lead to over-reduction or side reactions depending on the catalyst and conditions. |
Q3: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) is a convenient method to monitor the reaction. You should see the consumption of the starting aldehyde and the formation of the amine product. A suitable solvent system for TLC would be a mixture of ethyl acetate and hexanes, with a small amount of triethylamine to prevent the amine from streaking on the silica gel plate.
Q4: What is the best way to isolate the final hydrochloride salt?
After the reaction is complete and the crude amine has been isolated, it is typically dissolved in a suitable organic solvent (e.g., diethyl ether, ethyl acetate, or isopropanol). A solution of hydrochloric acid in a solvent like isopropanol or diethyl ether is then added, which will precipitate the hydrochloride salt. The salt can then be collected by filtration, washed with a non-polar solvent like hexane, and dried.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound and provides actionable solutions.
Caption: Troubleshooting workflow for common issues in the reductive amination synthesis.
Issue 1: Low or No Product Yield
Possible Cause:
-
Poor quality of reagents: The reducing agent may have degraded, or the starting aldehyde may be impure.
-
Incomplete imine formation: The equilibrium between the aldehyde/ammonia and the imine may not favor the imine.
-
Suboptimal reaction conditions: The temperature may be too low, or the reaction time may be too short.
Solutions:
-
Verify Reagent Quality: Use freshly opened or properly stored reducing agents. The purity of the 3-(ethoxymethyl)benzaldehyde should be checked by NMR or GC-MS.
-
Promote Imine Formation: Add a catalytic amount of a weak acid, such as acetic acid, to facilitate the dehydration step in imine formation.
-
Optimize Reaction Conditions: Gradually increase the reaction temperature and monitor the progress by TLC. Extend the reaction time if necessary.
Issue 2: Formation of Significant Side Products
Possible Cause:
-
Reduction of the starting aldehyde: If using a less selective reducing agent like sodium borohydride, it can reduce the aldehyde to the corresponding alcohol, (3-(ethoxymethyl)phenyl)methanol.
-
Formation of a secondary amine: The primary amine product can react with another molecule of the aldehyde to form a secondary amine, which is then reduced.
Solutions:
-
Use a Selective Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is highly selective for the reduction of the imine in the presence of the aldehyde, minimizing the formation of the alcohol byproduct.[2]
-
Control Stoichiometry: Use a large excess of the ammonia source (e.g., ammonium acetate or a solution of ammonia in an alcohol) to favor the formation of the primary amine and suppress the formation of the secondary amine.
Issue 3: Difficulty in Product Isolation and Purification
Possible Cause:
-
The free base is an oil: The final amine product in its free base form may be an oil, making it difficult to handle and purify.
-
Incomplete conversion to the hydrochloride salt: If the salt formation is incomplete, the product may remain as an oil or a sticky solid.
-
Presence of impurities: Impurities can interfere with the crystallization of the hydrochloride salt.
Solutions:
-
Ensure Complete Salt Formation: Use a slight excess of hydrochloric acid during the salt formation step. Ensure thorough mixing to promote complete reaction.
-
Optimize Crystallization/Precipitation: Experiment with different solvent systems for the precipitation of the hydrochloride salt. Common choices include diethyl ether, ethyl acetate, isopropanol, or mixtures thereof. Cooling the solution can also aid in precipitation.
-
Purify the Free Base First: If the hydrochloride salt is still difficult to purify, consider purifying the free base amine by column chromatography on silica gel before converting it to the hydrochloride salt.
Experimental Protocol: A Representative Procedure
The following is a representative protocol for the synthesis of this compound based on general reductive amination procedures.
Materials:
-
3-(ethoxymethyl)benzaldehyde
-
Ammonium acetate
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Diethyl ether
-
Hydrochloric acid solution (e.g., 2 M in diethyl ether)
Procedure:
-
To a stirred solution of 3-(ethoxymethyl)benzaldehyde (1.0 eq) in anhydrous dichloromethane, add ammonium acetate (5-10 eq).
-
Stir the mixture at room temperature for 30-60 minutes to facilitate imine formation.
-
Add sodium triacetoxyborohydride (1.5-2.0 eq) portion-wise to the reaction mixture. Caution: The reaction may be exothermic.
-
Stir the reaction at room temperature and monitor its progress by TLC until the starting aldehyde is consumed (typically 4-24 hours).
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude [3-(ethoxymethyl)phenyl]methanamine as a free base.
-
Dissolve the crude amine in a minimal amount of diethyl ether and cool the solution in an ice bath.
-
Slowly add a solution of hydrochloric acid in diethyl ether with stirring until no further precipitation is observed.
-
Collect the white precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.
References
-
Myers, A. G. Reductive Amination. [Link]
-
Touchette, K. M. Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Journal of Chemical Education, 2006 , 83(6), 929. [Link]
-
Abdel-Magid, A. F.; Carson, K. G.; Harris, B. D.; Maryanoff, C. A.; Shah, R. D. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 1996 , 61(11), 3849–3862. [Link]
-
Borch, R. F.; Bernstein, M. D.; Durst, H. D. The Cyanohydridoborate Anion as a Selective Reducing Agent. Journal of the American Chemical Society, 1971 , 93(12), 2897–2904. [Link]
Sources
Technical Support Center: [3-(Ethoxymethyl)phenyl]methanamine hydrochloride
Welcome to the technical support guide for [3-(Ethoxymethyl)phenyl]methanamine hydrochloride (CAS: 1193387-67-5). This document is intended for researchers, scientists, and drug development professionals to ensure the optimal handling, storage, and use of this compound. By understanding its stability profile, you can mitigate experimental variability and ensure the integrity of your results.
This guide is structured to provide rapid answers through our FAQ section and in-depth solutions in our Troubleshooting Guide for more complex issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for solid this compound?
A1: Based on its structure—a benzylamine hydrochloride with an ether linkage—the primary concerns for the solid compound are:
-
Hygroscopicity: Amine hydrochloride salts are often hygroscopic, meaning they can readily absorb moisture from the atmosphere.[1][2][3] This can lead to physical changes (clumping) and may act as a medium for chemical degradation.
-
Oxidation: Benzylamine derivatives can be susceptible to oxidation, especially in the presence of air and light.[4] This can lead to the formation of colored impurities.
-
Photostability: Similar compounds have shown sensitivity to UV light, which can induce complex degradation pathways.[5]
Q2: What are the recommended storage conditions for this compound?
A2: To maximize shelf-life and prevent degradation, the compound should be stored under the conditions summarized in the table below.
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C or -20°C (Long-term) | Reduces the rate of potential oxidative and hydrolytic degradation. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Minimizes contact with oxygen, preventing oxidative degradation.[4] |
| Light | Amber Vial / Dark Location | Protects the compound from photodegradation.[5] |
| Moisture | Tightly Sealed Container with Desiccant | Prevents moisture uptake due to the hygroscopic nature of the hydrochloride salt.[1] |
Q3: How stable is this compound in solution?
A3: The stability in solution is highly dependent on the solvent, pH, and storage conditions.
-
In Protic Solvents (e.g., water, methanol): The compound is likely most stable in slightly acidic conditions (pH 3-5). The hydrochloride salt form helps maintain this acidity.
-
In Aprotic Solvents (e.g., DMSO, DMF): Solutions in anhydrous aprotic solvents are generally more stable if moisture is excluded. However, ensure the solvent is free of peroxide impurities, which can oxidize the amine.
-
Strong Acidic/Basic Conditions: Ethers can be cleaved under strongly acidic conditions, though this typically requires high temperatures and strong acids like HBr or HI.[6][7] The primary amine can also degrade under harsh conditions.
Q4: I've noticed the solid powder has changed color from white to yellow/brown. What does this mean?
A4: A color change is a common indicator of oxidative degradation. The benzylic position and the primary amine are susceptible to oxidation, which can form chromophoric (colored) impurities. If this occurs, the material's purity should be re-assessed before use. Storing the compound under an inert atmosphere can prevent this.[4]
Troubleshooting Guide: Experimental Issues & Solutions
This section addresses specific problems you may encounter during your experiments and provides a logical path to their resolution.
Scenario 1: Inconsistent Potency or Activity in Biological Assays
-
Problem: You observe a gradual or sudden loss of biological activity from stock solutions or during an experiment.
-
Likely Cause: Degradation of the compound in the solution. This is often accelerated by factors in the assay medium, such as pH, temperature, or the presence of oxidizing agents. Amines are known to undergo degradation over time in solution.[8][9]
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for loss of compound activity.
-
Preventative Actions & Solutions:
-
Solution Preparation: Always prepare stock solutions fresh. If storage is necessary, aliquot into single-use vials, purge with inert gas, and store at -80°C.
-
pH Control: Buffer your assay medium to a pH where the compound is most stable (typically slightly acidic for amines).
-
Solvent Purity: Use high-purity, anhydrous solvents for stock solutions. Check aprotic solvents for peroxides.
-
Scenario 2: Appearance of Unexpected Peaks in HPLC/LC-MS Analysis
-
Problem: Your chromatogram shows new impurity peaks that were not present in the initial analysis of the material.
-
Likely Cause: Chemical degradation. The identity of the degradation products can provide clues to the mechanism.
-
Potential Degradation Pathways & Products:
Caption: Potential degradation pathways for the compound.
-
Troubleshooting & Identification:
-
Analyze Stress Samples: Perform a forced degradation study (see protocol below) to intentionally generate degradation products under controlled conditions (acid, base, peroxide, heat, light).[10]
-
Compare Retention Times: Match the retention times of the unknown peaks in your sample with the peaks generated in the stress conditions.
-
Mass Analysis: Use LC-MS to determine the mass of the impurity peaks. An increase of 14 Da might suggest N-oxidation, while a loss of the ethoxymethyl group would correspond to hydrolysis.
-
Review Handling Procedures: Based on the identified degradation pathway, review your experimental procedures. If oxidative degradation is identified, ensure all solutions are de-gassed and handled under inert atmosphere. If hydrolysis is suspected, avoid strongly acidic conditions.
-
Experimental Protocol: Forced Degradation Study
This protocol is designed to intentionally degrade the compound to identify potential degradation products and pathways, which is crucial for developing stability-indicating analytical methods.[10]
Objective: To assess the stability of this compound under various stress conditions.
Materials:
-
This compound
-
HPLC-grade Water, Acetonitrile, Methanol
-
Hydrochloric Acid (HCl), Sodium Hydroxide (NaOH), Hydrogen Peroxide (H2O2)
-
HPLC or LC-MS system with a C18 column
Procedure:
-
Prepare Stock Solution: Prepare a 1 mg/mL stock solution of the compound in a 50:50 mixture of water and acetonitrile.
-
Set Up Stress Conditions: For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution in separate vials.
-
Acid Hydrolysis: 1 M HCl. Heat at 60°C for 4 hours.
-
Base Hydrolysis: 1 M NaOH. Heat at 60°C for 4 hours.
-
Oxidation: 3% H2O2. Store at room temperature for 24 hours.
-
Thermal: Dilute with 50:50 water/acetonitrile. Heat at 80°C for 48 hours.
-
Photolytic: Dilute with 50:50 water/acetonitrile. Expose to direct sunlight or a photostability chamber for 24 hours.
-
Control: Dilute with 50:50 water/acetonitrile. Store protected from light at 4°C.
-
-
Neutralization & Analysis:
-
Before injection, neutralize the acid and base samples with an equimolar amount of NaOH and HCl, respectively.
-
Analyze all samples, including the control, by HPLC or LC-MS.
-
-
Data Evaluation:
-
Compare the chromatograms of the stressed samples to the control.
-
Calculate the percentage of degradation.
-
Identify the retention times and, if using LC-MS, the mass-to-charge ratio (m/z) of the major degradation products.
-
This systematic approach will provide a comprehensive stability profile of the molecule, enabling you to design robust experiments and analytical methods.
References
- Santa Cruz Biotechnology. (2009).
-
Wikipedia. (n.d.). Ether cleavage. [Link]
- Newman, A., & Reutzel-Edens, S. (2008). Characterization of the "hygroscopic" properties of active pharmaceutical ingredients. Journal of Pharmaceutical Sciences, 97(3), 1037-1049.
- Fiveable. (n.d.). Reactions of Ethers: Acidic Cleavage. Organic Chemistry Class Notes.
-
BYJU'S. (n.d.). Ethers. [Link]
- Islam, M. S., et al. (2011). Degradation studies of amines and alkanolamines during sour gas treatment process. African Journal of Pure and Applied Chemistry, 5(10), 335-347.
-
Islam, M. S., et al. (2010). Degradation studies of amines and alkanolamines during CO2 absorption and stripping system. ResearchGate. [Link]
-
OpenStax. (2023). 18.3 Reactions of Ethers: Acidic Cleavage. Organic Chemistry. [Link]
-
Islam, M. S., et al. (2010). DEGRADATION STUDIES OF AMINES AND ALKANOLAMINES DURING CO2 ABSORPTION AND STRIPPING SYSTEM. UM Research Repository. [Link]
-
Ashenhurst, J. (2014). Cleavage Of Ethers With Acid. Master Organic Chemistry. [Link]
-
FORCE Technology. (n.d.). Emissions and formation of degradation products in amine- based carbon capture plants. [Link]
- Islam, M. S., et al. (2025).
- Sironi, G. (2019). Benzydamine hydrochloride: an overview on a well-established drug with news in mechanisms of action.
- El-Kommos, M. E., et al. (1994). A study of the photodegradation of benzydamine in pharmaceutical formulations using HPLC with diode-array detection. Journal of Pharmaceutical and Biomedical Analysis, 12(4), 535-541.
-
Reddit. (2025). What is happening to my benzylamine?. r/Chempros. [Link]
- Peng, C., et al. (2022). Hygroscopicity of organic compounds as a function of organic functionality, water solubility, molecular weight, and oxidation level. Atmospheric Chemistry and Physics, 22(6), 4037-4052.
- Zografi, G., & Hancock, B. C. (2008). Characterization of the "hygroscopic" properties of active pharmaceutical ingredients. Journal of Pharmaceutical Sciences, 97(3), 1037-1049.
- Gopinath, K., & Subba Rao, M. (2018). DEVELOPMENT AND VALIDATION OF A STABILITY INDICATING RELATED SUBSTANCES OF BENZYDAMINE HYDROCHLORIDE AND CHLORHEXIDINE GLUCONATE BY RP-HPLC AND ITS DEGRADATION.
-
Peng, C., et al. (2022). Hygroscopicity of organic compounds as a function of organic functionality, water solubility, molecular weight, and oxidation le. Atmospheric Chemistry and Physics. [Link]
-
Wikipedia. (n.d.). Histamine. [Link]
- BLD Pharmatech. (n.d.). (4-(Difluoromethyl)phenyl)
-
Pharmaffiliates. (n.d.). (4-Bromo-3-(ethoxymethyl)phenyl)methanol. [Link]
Sources
- 1. semanticscholar.org [semanticscholar.org]
- 2. Characterization of the "hygroscopic" properties of active pharmaceutical ingredients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Histamine - Wikipedia [en.wikipedia.org]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. researchgate.net [researchgate.net]
- 6. Ether cleavage - Wikipedia [en.wikipedia.org]
- 7. 18.3 Reactions of Ethers: Acidic Cleavage - Organic Chemistry | OpenStax [openstax.org]
- 8. academicjournals.org [academicjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. jetir.org [jetir.org]
Technical Support Center: Troubleshooting HPLC Methods for [3-(Ethoxymethyl)phenyl]methanamine hydrochloride
Prepared by: Senior Application Scientist
This guide provides comprehensive troubleshooting strategies and frequently asked questions (FAQs) for the High-Performance Liquid Chromatography (HPLC) analysis of [3-(Ethoxymethyl)phenyl]methanamine hydrochloride. As a primary aromatic amine, this compound presents unique chromatographic challenges that require a systematic and well-understood approach to method development and troubleshooting. This document is designed for researchers, scientists, and drug development professionals to resolve common issues encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is a good starting HPLC method for analyzing this compound?
A1: A robust starting point for an aromatic amine like this is a reversed-phase method on a C18 column. The primary amine group makes the compound basic, so controlling the mobile phase pH is critical for achieving good peak shape.
Table 1: Recommended Starting HPLC Conditions
| Parameter | Recommended Condition | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Standard reversed-phase column providing good retention and efficiency. |
| Mobile Phase A | 0.1% Formic Acid or Trifluoroacetic Acid (TFA) in Water | Low pH (~2.5-3.0) protonates residual silanols, minimizing peak tailing.[1][2] |
| Mobile Phase B | Acetonitrile or Methanol | Standard organic modifiers for reversed-phase HPLC. |
| Gradient | 5% to 95% B over 20 minutes | A broad gradient is effective for separating the main analyte from potential impurities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Elevated temperature can improve efficiency and reduce backpressure. |
| Detection | UV at 254 nm or 220 nm | The phenyl group provides UV absorbance. A PDA detector is recommended for purity analysis. |
| Injection Vol. | 10 µL | A typical injection volume; adjust based on sample concentration. |
Q2: My main peak is showing significant tailing. What is the cause and how do I fix it?
A2: Peak tailing is the most common issue for basic compounds like yours. It is primarily caused by secondary interactions between the protonated amine group of your analyte and negatively charged, ionized silanol groups on the silica surface of the HPLC column.[3][4][5] This leads to a portion of the analyte being more strongly retained, resulting in an asymmetric peak.
Primary Solutions:
-
Lower Mobile Phase pH: Adjust the pH of the aqueous mobile phase to ≤ 3. This protonates the silanol groups, minimizing their ionic interaction with your analyte.[1]
-
Use a Mobile Phase Additive: Add a competing base, like 0.1-0.5% triethylamine (TEA), to the mobile phase. TEA will preferentially interact with the active silanol sites, effectively masking them from your analyte.[2]
-
Select a Modern Column: Use a column with high-density end-capping or one featuring a polar-embedded phase. These columns are designed to have fewer accessible silanol groups.[2][4]
For a detailed walkthrough, see the In-Depth Troubleshooting Guide for Peak Tailing below.
Q3: My retention times are drifting or shifting between runs. What should I investigate?
A3: Retention time variability can stem from several sources, broadly categorized as chemical (mobile phase) or physical (hardware) issues.[6] A key diagnostic is to check the retention time of an unretained peak (t₀). If t₀ is also shifting, the problem is likely physical (e.g., flow rate). If t₀ is stable, the issue is likely chemical (e.g., mobile phase composition or pH).[6]
Common Causes:
-
Mobile Phase Preparation: An error of just 1% in the organic solvent ratio can change retention times by 5-15%.[7] For an ionizable compound like this, a pH shift of as little as 0.1 units can cause a 10% change in retention.[7]
-
Column Equilibration: The column may not be fully equilibrated with the mobile phase, especially if additives like ion-pairing agents are used.[8]
-
System Leaks: Check for any leaks, as they will cause flow rate fluctuations.[9]
-
Temperature Fluctuations: Ensure your column oven is maintaining a stable temperature.[6][9]
Refer to the Diagnosing and Resolving Retention Time Variability section for a systematic approach.
Q4: I am seeing poor resolution between my main peak and a closely eluting impurity. How can I improve the separation?
A4: Poor resolution requires optimizing the selectivity of your method. This is achieved by making changes that affect the relative retention of the analyte and the impurity.
Key Strategies:
-
Adjust Organic Modifier Percentage: In isocratic methods, small changes to the %B can have a large impact. In gradient methods, try altering the gradient slope to improve separation.
-
Change the Organic Modifier: Switching from acetonitrile to methanol (or vice versa) can alter elution order and improve selectivity due to different solvent-analyte interactions.
-
Optimize Mobile Phase pH: Changing the pH can alter the ionization state of your analyte or impurities, leading to significant changes in retention and potentially better separation.[2] Ensure the pH is at least 2 units away from the pKa of the analytes for robust retention.[2]
In-Depth Troubleshooting Guides
Troubleshooting Peak Tailing
Peak tailing is a direct consequence of the chemistry of basic analytes on silica-based columns. Understanding the mechanism is key to solving it.
The Mechanism of Peak Tailing
The primary amine on [3-(Ethoxymethyl)phenyl]methanamine is basic and will be protonated (positively charged) at low to neutral pH. Standard silica-based columns have residual silanol groups (Si-OH) that become deprotonated and negatively charged (Si-O⁻) at pH > 3.[4] The strong ionic attraction between the positively charged analyte and negatively charged sites on the stationary phase causes tailing.
Caption: Mechanism of peak tailing and its mitigation by pH control and additives.
Systematic Solutions for Peak Tailing
-
Mobile Phase pH Adjustment (See Protocol 2):
-
Action: Lower the aqueous mobile phase pH to between 2.5 and 3.0 using an additive like formic acid or TFA.
-
Causality: At this pH, the silanol groups are fully protonated (Si-OH) and neutral. This eliminates the strong ionic interaction, leaving only the desired hydrophobic interactions for separation, which results in symmetrical peaks.[1]
-
-
Use of Mobile Phase Additives:
-
Action: Add a small concentration (0.1-0.2%) of a competing amine, such as triethylamine (TEA), to the mobile phase. Adjust the final pH with acid.
-
Causality: TEA is a small basic molecule that competes with your analyte for the active, ionized silanol sites. It effectively "masks" these sites, preventing your analyte from undergoing strong secondary interactions.[2]
-
-
Column Selection:
-
Action: If peak shape does not improve, switch to a column specifically designed for basic compounds.
-
Options:
-
High Purity, End-Capped Columns: These columns have a lower concentration of residual silanols.
-
Polar-Embedded Columns: These columns have a polar functional group embedded near the base of the alkyl chain, which helps to shield the analyte from silanol interactions.
-
Hybrid Particle Columns: Columns like Waters XTerra® are stable at high pH. Running at a high pH (e.g., pH 10) deprotonates the amine analyte, making it neutral and less likely to interact with silanols.
-
-
Diagnosing and Resolving Retention Time Variability
A robust HPLC method must have stable retention times. Follow this logical workflow to diagnose the root cause of any variability.
Caption: Systematic workflow for troubleshooting retention time variability.
Detailed Checks and Corrective Actions
-
Mobile Phase Integrity:
-
Action: Always prepare the mobile phase fresh daily. Use gravimetric measurements instead of volumetric for higher accuracy.[7] Ensure solvents are properly degassed to prevent bubble formation in the pump.
-
Causality: The composition of the mobile phase, especially the organic-to-aqueous ratio and the pH, is the most critical factor affecting retention for ionizable compounds.[7] Evaporation of the more volatile component (e.g., acetonitrile) can occur, changing the mobile phase strength over time.
-
-
System Hardware:
-
Action: Perform a visual inspection of the entire fluidic path for signs of leaks, especially at fittings. Check the pump's pressure trace for stability; erratic pressure suggests issues with check valves or pump seals.
-
Causality: A leak anywhere in the system before the column will result in a lower-than-set flow rate, causing all peaks to be retained longer.[9]
-
-
Column Equilibration and Contamination:
-
Action: Ensure the column is equilibrated with at least 10-20 column volumes of the mobile phase before starting a sequence.[8] If retention times are consistently increasing, strongly retained impurities may be accumulating. Perform a column flush (See Protocol 3).
-
Causality: The stationary phase needs to fully equilibrate with the mobile phase for retention to be stable. Contaminants binding to the column can change its chemistry, leading to retention drift.[8]
-
Experimental Protocols
Protocol 1: Mobile Phase Preparation for Robust Amine Analysis
This protocol minimizes variability in mobile phase composition.
-
Prepare Aqueous Phase (Mobile Phase A):
-
Measure 999 mL of HPLC-grade water into a 1 L flask.
-
Carefully add 1.0 mL of formic acid (or TFA). Note: Always add acid to water.
-
Mix thoroughly. If pH adjustment is needed, follow Protocol 2.
-
-
Prepare Organic Phase (Mobile Phase B):
-
Use 100% HPLC-grade acetonitrile or methanol.
-
-
Degassing:
-
Degas both mobile phases for 10-15 minutes using an ultrasonic bath or inline degasser.
-
Causality: Dissolved gas can form bubbles in the pump or detector, causing pressure fluctuations, baseline noise, and retention time shifts.[9]
-
-
System Priming:
-
Prime each pump line with its respective mobile phase to ensure all previous solvents are flushed out.
-
Protocol 2: Systematic Approach to Adjusting Mobile Phase pH
This protocol ensures accurate and reproducible pH adjustment for the aqueous mobile phase.
-
Prepare Buffer/Acid Solution: Prepare your aqueous mobile phase as described in Protocol 1, but without the final acid/base. For example, if using a phosphate buffer, dissolve the phosphate salt in water first.
-
Calibrate pH Meter: Use at least two standard buffers (e.g., pH 4.0 and 7.0) to calibrate your pH meter immediately before use.
-
Measure Initial pH: Place the calibrated electrode in the aqueous mobile phase solution while stirring gently.
-
Adjust pH: Add a concentrated acid (e.g., phosphoric acid) or base dropwise until the target pH is reached (e.g., pH 2.8). Allow the reading to stabilize before adding more.
-
Finalize and Filter: Once the target pH is stable, filter the buffer through a 0.45 µm filter to remove any particulates that could clog the system.
Protocol 3: Column Flushing and Regeneration
This protocol is used to remove strongly retained contaminants from a reversed-phase column.
-
Disconnect from Detector: Disconnect the column outlet from the detector to avoid contaminating the flow cell.
-
Flush with Mobile Phase (No Buffer): Flush the column with 20 column volumes of mobile phase without any salts or buffers (e.g., 95:5 Water:Acetonitrile).
-
Flush with 100% Acetonitrile: Flush with 20 column volumes of 100% acetonitrile.
-
Flush with 100% Isopropanol (Optional but Recommended): For very nonpolar contaminants, flush with 20 column volumes of isopropanol.
-
Return to Acetonitrile: Flush again with 100% acetonitrile for 20 column volumes.
-
Re-equilibrate: Reconnect the column to the detector and equilibrate with the analytical mobile phase for at least 30 minutes or until the baseline is stable.
References
- Chrom Tech, Inc. (2025-10-28).
- Phenomenex. (2025-05-21). Why Does Retention Time Shift? | HPLC Tip.
- BenchChem.
- Crawford Scientific. (2020-08-18). Troubleshooting Retention Time Changes in (U)
- Neue, U.D. (1997). HPLC Troubleshooting.
- Element Lab Solutions. Peak Tailing in HPLC.
- Phenomenex. (2025-06-09). How to Reduce Peak Tailing in HPLC?
- LCGC Blog. (2019-11-12). HPLC Diagnostic Skills II – Tailing Peaks.
- ResearchG
- Hawach. (2025-10-15). Troubleshooting HPLC Column Retention Time Drift.
- Kagan, M., et al. (2008). Optimization of normal-phase chromatographic separation of compounds with primary, secondary and tertiary amino groups.
- Thermo Fisher Scientific.
- Sigma-Aldrich. HPLC Troubleshooting Guide.
- BenchChem. Technical Support Center: Optimizing HPLC Method for 3-amino-1-methyl-1H-indazol-6-ol Purity Analysis.
- ChemScence. This compound.
- Waters Corporation. Effect of pH on LC-MS Analysis of Amines.
- SCION Instruments. HPLC Troubleshooting Guide.
- PubChemLite. This compound (C10H15NO).
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chromtech.com [chromtech.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 6. m.youtube.com [m.youtube.com]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. Troubleshooting HPLC Column Retention Time Drift - Hawach [hawachhplccolumn.com]
- 9. HPLC Troubleshooting Guide [scioninstruments.com]
Technical Support Center: Synthesis of [3-(Ethoxymethyl)phenyl]methanamine Hydrochloride
A Guide for Researchers, Scientists, and Drug Development Professionals
I. Overview of Synthetic Pathways
The synthesis of [3-(Ethoxymethyl)phenyl]methanamine hydrochloride typically proceeds through the reduction of a nitrile or a related functional group. A prevalent and efficient method involves the reduction of 3-(ethoxymethyl)benzonitrile. This pathway is often favored due to the commercial availability of the starting material and the generally high yields achievable.
However, as with any multi-step synthesis, impurities can arise from various sources, including starting materials, side reactions, and degradation of intermediates or the final product. Proactive identification and mitigation of these impurities are critical for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API).
II. Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common questions and issues encountered during the synthesis of this compound, with a focus on impurity profiling and control.
Q1: What are the most common impurities observed in the synthesis of this compound via the reduction of 3-(ethoxymethyl)benzonitrile?
A1: The impurity profile can be influenced by the choice of reducing agent, reaction conditions, and purification methods. However, several common impurities are frequently encountered:
-
Unreacted Starting Material (3-(ethoxymethyl)benzonitrile): Incomplete reduction is a common source of this impurity.
-
Over-reduction Products: Depending on the reducing agent, the aromatic ring can be partially or fully reduced.
-
Hydrolysis Products: The ethoxymethyl group can be susceptible to hydrolysis, leading to the formation of (3-(hydroxymethyl)phenyl)methanamine.
-
Dimeric Impurities: Bis-compound impurities can form, which are essentially dimers of the product or intermediates.[1]
-
Solvent-Related Impurities: Residual solvents used in the reaction or purification steps are also a common class of impurities.[2]
Q2: During the reduction of 3-(ethoxymethyl)benzonitrile, I am observing a significant amount of the corresponding benzaldehyde derivative. What is causing this, and how can I prevent it?
A2: The formation of 3-(ethoxymethyl)benzaldehyde as an intermediate is a known pathway in the catalytic reduction of benzonitrile derivatives.[3] If the reaction is not driven to completion, this aldehyde can remain as an impurity.
Causality: This often occurs when using milder reducing agents or when the reaction conditions (e.g., temperature, pressure, reaction time) are insufficient for the complete reduction of the nitrile to the amine. The aldehyde is an intermediate in the multi-step reduction process.
Troubleshooting:
-
Optimize Reaction Conditions: Increase the reaction time, temperature, or pressure of the hydrogen source (if applicable) to favor complete reduction.
-
Choice of Reducing Agent: Employ a more robust reducing agent known for nitrile reduction, such as Lithium Aluminum Hydride (LiAlH₄) or Borane (BH₃). However, be mindful of the reactivity and potential for over-reduction with these stronger agents.
-
Catalyst Selection: If using catalytic hydrogenation, ensure the catalyst is active and used in the appropriate loading.
Q3: My final product shows the presence of an impurity with a molecular weight corresponding to the loss of the ethyl group from the ethoxymethyl moiety. What is this impurity and how is it formed?
A3: This impurity is likely (3-(hydroxymethyl)phenyl)methanamine .
Causality: The ether linkage in the ethoxymethyl group can be cleaved under certain conditions. This is often due to:
-
Acidic Conditions: The presence of strong acids, either from the reaction itself or during the workup and salt formation with hydrochloric acid, can catalyze the hydrolysis of the ether.
-
Lewis Acids: Some reducing agents or catalysts may have Lewis acidic properties that can promote this side reaction.
Troubleshooting:
-
Control of pH: Maintain a neutral or slightly basic pH during the workup process before the final acidification to form the hydrochloride salt.
-
Temperature Control: Perform the reaction and workup at lower temperatures to minimize acid-catalyzed hydrolysis.
-
Purification: This impurity can often be separated from the desired product through careful crystallization or chromatography.
III. Analytical Methodologies for Impurity Detection
Robust analytical methods are essential for identifying and quantifying impurities. High-Performance Liquid Chromatography (HPLC) is a primary technique for this purpose.[4]
Recommended HPLC Method:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 0.1% Trifluoroacetic acid in WaterB: 0.1% Trifluoroacetic acid in Acetonitrile |
| Gradient | 5% to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm |
| Injection Volume | 10 µL |
| Column Temperature | 25°C |
Note: This is a general method and may require optimization based on the specific impurity profile of your synthesis.
Workflow for Impurity Identification and Quantification:
Caption: Workflow for the identification and quantification of impurities.
IV. Logic Diagram for Troubleshooting Common Impurities
The following diagram outlines a decision-making process for addressing common impurities encountered during the synthesis.
Caption: Decision tree for troubleshooting common synthesis impurities.
V. References
-
(4-Bromo-3-(ethoxymethyl)phenyl)methanol. Pharmaffiliates. Available from: [Link]
-
Methods and Applications eBook: The Experts Guide to Pharmaceutical Impurity Analysis. Agilent. Available from: [Link]
-
Benzonitrile Impurities and Related Compound. Veeprho. Available from: [Link]
-
Catalytic reduction of benzonitrile derivatives to benzoaldehyde derivatives. Google Patents. Available from:
-
Stoichiometric reductions of benzonitrile (4 a). ResearchGate. Available from: [Link]
-
Evaluating Impurities in Drugs (Part I of III). Pharmaceutical Technology. Available from: [Link]
-
A green TLC densitometric method for the simultaneous detection and quantification of naphazoline HCl, pheniramine maleate along with three official impurities. National Institutes of Health. Available from: [Link]
-
Sparsentan Impurity 4. Quality Control Chemicals (QCC). Available from: [Link]
-
Reduction of substituted benzonitrile pesticides. ResearchGate. Available from: [Link]
-
Benzonitrile-impurities. Pharmaffiliates. Available from: [Link]
-
Synthesis of atomoxetine hydrochloride. Google Patents. Available from:
Sources
Technical Support Center: Scaling Up [3-(Ethoxymethyl)phenyl]methanamine Hydrochloride Production
Welcome to the technical support center for the synthesis and scale-up of [3-(Ethoxymethyl)phenyl]methanamine hydrochloride. This guide is designed for researchers, chemists, and process development professionals. It provides in-depth, field-tested insights into the common challenges encountered during production, moving beyond simple protocols to explain the underlying chemical principles that govern success. Our goal is to equip you with the knowledge to troubleshoot effectively, optimize your process, and ensure the consistent, high-quality production of this key synthetic intermediate.
Section 1: Synthesis Overview and Core Principles
The most robust and scalable method for preparing [3-(Ethoxymethyl)phenyl]methanamine is through the direct reductive amination of 3-(ethoxymethyl)benzaldehyde. This one-pot approach is favored in industrial settings for its efficiency and atom economy compared to multi-step methods like Gabriel synthesis or azide reduction.
The process involves two key transformations occurring in situ:
-
Imine Formation: The reaction between 3-(ethoxymethyl)benzaldehyde and an ammonia source to form the corresponding imine.
-
Reduction: The selective reduction of the imine to the desired primary amine.
Finally, the stable hydrochloride salt is generated by introducing hydrochloric acid, which facilitates isolation, purification, and improves the compound's handling and stability.
Caption: General workflow for the synthesis of [3-(Ethoxymethyl)phenyl]methanamine HCl.
Section 2: Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis and scale-up process in a question-and-answer format.
Question 1: My reaction yields are low, and I've identified a significant amount of a higher molecular weight impurity, likely the secondary amine.
Answer:
-
Root Cause Analysis: This is a classic case of over-alkylation.[1] The desired product, [3-(ethoxymethyl)phenyl]methanamine, is a primary amine and is often more nucleophilic than the ammonia used as the starting nitrogen source. Consequently, it can compete with ammonia and react with another molecule of the intermediate imine, leading to the formation of the secondary amine, bis(3-(ethoxymethyl)phenyl)methanamine. This issue is often exacerbated at higher concentrations during scale-up.
-
Troubleshooting & Preventative Measures:
-
Leverage Le Châtelier's Principle: Drastically increase the molar excess of the ammonia source. Using a 10-20 fold molar excess of ammonium acetate or a saturated solution of ammonia can significantly favor the formation of the primary amine over the secondary amine.
-
Control Reagent Addition: The rate of reduction versus the rate of imine formation is critical.
-
If using NaBH₄: Ensure the imine has had sufficient time to form before adding the reducing agent. Add the sodium borohydride portion-wise at a reduced temperature (0-5 °C) to control the exotherm and prevent the reduction of the starting aldehyde.[2]
-
If using Catalytic Hydrogenation: Maintain a constant, high pressure of hydrogen and ensure efficient stirring to maximize the reaction rate at the catalyst surface. This helps to reduce the imine as soon as it is formed.
-
-
Monitor the Reaction: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the disappearance of the starting aldehyde. If the aldehyde is consumed but the reaction is not yet complete, it may indicate that imine formation is the rate-limiting step.
-
Question 2: The primary impurity in my crude product is [3-(ethoxymethyl)phenyl]methanol. What is causing this?
Answer:
-
Root Cause Analysis: This indicates that the reduction of the starting aldehyde is occurring at a competitive rate with the reduction of the imine.[2] This happens when the reducing agent is too reactive under the chosen conditions or if the imine formation is slow. Sodium borohydride (NaBH₄), for instance, can readily reduce aldehydes, especially at neutral or slightly acidic pH.
-
Troubleshooting & Preventative Measures:
-
Switch to a More Selective Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for reductive aminations precisely because it is less reactive and more selective for imines over aldehydes.[2] While more expensive, it can significantly improve selectivity and yield.
-
Optimize pH: Imine formation is typically favored under slightly acidic conditions (pH 5-6), which catalyze the dehydration step. However, the stability of the reducing agent must be considered. If using NaBH₄, the reaction is often run at a slightly higher pH to prevent its rapid decomposition.
-
Pre-formation of the Imine: In some cases, it may be beneficial to allow the aldehyde and ammonia source to stir for a period (e.g., 1-2 hours) to maximize imine concentration before the reducing agent is introduced.
-
Question 3: Upon adding hydrochloric acid, my product oiled out or formed a sticky solid that is difficult to filter. How can I achieve a crystalline product?
Answer:
-
Root Cause Analysis: The formation of an oil or amorphous solid during salt formation is a common crystallization problem. It can be caused by several factors: the presence of impurities that inhibit crystal lattice formation, too rapid a change in solubility (crash crystallization), or the selection of an inappropriate solvent system. Amine hydrochloride salts require a solvent system where the salt has low solubility, but the corresponding free base is soluble.[3][4]
-
Troubleshooting & Preventative Measures:
-
Solvent Selection is Key:
-
Primary Solvent: Use a non-polar or moderately polar aprotic solvent in which the free amine is soluble but the hydrochloride salt is not. Common choices include isopropanol (IPA), ethyl acetate (EtOAc), methyl tert-butyl ether (MTBE), or toluene.
-
Anti-Solvent: A non-polar solvent like heptane or hexane can be used as an anti-solvent to induce crystallization.
-
-
Control the Crystallization Process:
-
Slow Acid Addition: Add the HCl solution (e.g., HCl in IPA or gaseous HCl) slowly at room temperature or slightly below. This allows for controlled nucleation and the growth of larger, more ordered crystals.
-
Temperature Gradient: After acid addition, cool the mixture slowly. A gradual decrease in temperature is crucial for preventing shock cooling and oiling out.
-
Seeding: If you have a small amount of pure crystalline material, adding a seed crystal can promote the formation of the desired crystal form.
-
-
"Oiling Out" Rescue: If the product has already oiled out, try the following:
-
Heat the mixture gently to dissolve the oil back into the solution.
-
Add a small amount of a co-solvent (like IPA) to increase solubility.
-
Allow the solution to cool very slowly, with vigorous stirring, to encourage crystallization.
-
-
Section 3: Frequently Asked Questions (FAQs)
-
Q1: What analytical methods are best for in-process control and final product release?
-
A1: For in-process control, TLC is a rapid, qualitative tool. For quantitative analysis, HPLC with a UV detector is ideal for monitoring the disappearance of the benzaldehyde and the appearance of the amine product.[5] For final product release, HPLC is used for purity determination, ¹H NMR confirms the structure, and a melting point analysis provides a good indication of purity.
-
-
Q2: What are the critical safety considerations for this process?
-
A2: Handle all chemicals in a well-ventilated fume hood. The starting aldehyde can be an irritant. Sodium borohydride reacts with water and acid to produce flammable hydrogen gas. The final product is a hydrochloride salt and should be handled with gloves and eye protection.[6][7][8] Always consult the Safety Data Sheet (SDS) for each reagent before use.
-
-
Q3: Can I use aqueous HCl for the salt formation?
-
A3: It is highly discouraged. Adding aqueous HCl will introduce water into your organic solvent system, which can significantly increase the solubility of your product and prevent crystallization. It can also lead to the formation of hydrates. Using a solution of HCl in a compatible organic solvent (like isopropanol or dioxane) or bubbling dry HCl gas through the solution is the standard industrial practice.[9]
-
Section 4: Key Process Parameters and Protocol
Table 1: Summary of Key Experimental Parameters
| Parameter | Recommended Range | Rationale |
| Aldehyde:Ammonia Source | 1 : 10-20 molar equivalents | Suppresses the formation of secondary amine impurity.[1] |
| Reducing Agent | 1.5 - 2.0 molar equivalents | Ensures complete reduction of the intermediate imine. |
| Reaction Temperature | 0 - 25 °C | Balances reaction rate with control of exotherm and side reactions. |
| pH (if applicable) | 5 - 7 | Optimal for imine formation without promoting significant aldehyde reduction. |
| Crystallization Solvent | Isopropanol/Heptane or Ethyl Acetate | Provides good solubility for the free base and low solubility for the HCl salt. |
| HCl for Salt Formation | 1.05 - 1.1 molar equivalents | A slight excess ensures complete conversion to the salt without having a large excess of corrosive acid in the final mixture.[10] |
Experimental Protocol: Reductive Amination and Crystallization
-
Reaction Setup: To a stirred solution of 3-(ethoxymethyl)benzaldehyde (1.0 eq) in methanol (5-10 volumes), add ammonium acetate (15.0 eq). Stir the mixture at room temperature for 1 hour to facilitate imine formation.
-
Reduction: Cool the reaction mixture to 0-5 °C in an ice bath. Add sodium borohydride (1.5 eq) portion-wise over 1 hour, ensuring the internal temperature does not exceed 10 °C.
-
Monitoring: Allow the reaction to warm to room temperature and stir for 3-5 hours. Monitor the reaction progress by TLC or HPLC until the starting aldehyde is consumed.
-
Work-up: Carefully quench the reaction by the slow addition of water. Concentrate the mixture under reduced pressure to remove the methanol. Add ethyl acetate and water. Separate the organic layer, and wash it with brine.
-
Salt Formation & Crystallization: Dry the organic layer over anhydrous sodium sulfate, filter, and cool to 10-15 °C. Slowly add a 2M solution of HCl in isopropanol (1.1 eq) with vigorous stirring. The product should begin to precipitate.
-
Isolation: After the addition is complete, stir the resulting slurry for an additional 1-2 hours. If needed, add heptane (2-3 volumes) as an anti-solvent to increase the yield. Filter the solid, wash with cold ethyl acetate/heptane (1:1), and dry under vacuum to yield this compound as a white to off-white solid.
Section 5: Troubleshooting Workflow
Caption: Decision tree for troubleshooting common impurity-related yield issues.
References
-
Childs, S. L., et al. (2007). Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids. Journal of the American Chemical Society. Retrieved from [Link]
-
Brewer, S. E., et al. (2021). Development and Scale-Up of a Direct Asymmetric Reductive Amination with Ammonia. Organic Process Research & Development. Retrieved from [Link]
-
Contente, M. L., et al. (2019). Technical Considerations for Scale-Up of Imine-Reductase-Catalyzed Reductive Amination: A Case Study. Organic Process Research & Development. Retrieved from [Link]
- European Patent Office. (2012). Crystallization of hydrohalides of pharmaceutical compounds (EP 2436381 A1).
-
ResearchGate. (2021). Development and Scale-Up of a Direct Asymmetric Reductive Amination with Ammonia. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of benzylic amines. Retrieved from [Link]
- Google Patents. (n.d.). Novel cocrystallization of hydrochloric acid salt of an active agent (CA2514092C).
-
YouTube. (2022). Amine and HCl - salt formation reaction. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
- Google Patents. (n.d.). Amine acid salt compounds and process for the production thereof (US5686588A).
-
3M. (n.d.). Safety Data Sheet. Retrieved from [Link]
-
ACS Publications. (2026). Direct Amidation of Tertiary N-Benzylamines. Organic Letters. Retrieved from [Link]
-
3M. (2023). Safety Data Sheet. Retrieved from [Link]
-
Indian Academy of Sciences. (n.d.). Reduction of hydrobenzamides: a strategy for synthesizing benzylamines. Journal of Chemical Sciences. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Benzylamines. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. m.youtube.com [m.youtube.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. multimedia.3m.com [multimedia.3m.com]
- 8. fishersci.com [fishersci.com]
- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 10. US5686588A - Amine acid salt compounds and process for the production thereof - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Guide to the Synthesis and Validation of [3-(Ethoxymethyl)phenyl]methanamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical comparison of synthetic routes for [3-(Ethoxymethyl)phenyl]methanamine hydrochloride, a key intermediate in pharmaceutical synthesis. We will explore the nuances of different methodologies, focusing on the chemical reasoning behind procedural choices and providing a framework for the validation of the final compound according to industry standards.
Introduction to this compound
This compound is a substituted benzylamine derivative.[1] The benzylamine structural motif is a cornerstone in a multitude of biologically active molecules and pharmaceutical agents.[1][2] The specific substitution pattern of an ethoxymethyl group at the meta-position confers particular physicochemical properties that are often exploited in the design of novel therapeutics. The hydrochloride salt form is frequently utilized to enhance the compound's stability and water solubility, which is a critical factor for bioavailability in drug development.[3]
Synthetic Strategies: A Comparative Analysis
The synthesis of N-substituted benzylamines can be approached through various chemical pathways. The selection of a specific route is often dictated by factors such as the availability of starting materials, desired purity, scalability, and overall cost-effectiveness.[1] Here, we compare two prominent methods for the synthesis of this compound: reductive amination and a Gabriel synthesis-based approach.
Method 1: Reductive Amination of 3-(Ethoxymethyl)benzaldehyde
Reductive amination is a widely employed and efficient method for the formation of amines from carbonyl compounds.[1][4][5] This one-pot reaction typically involves the reaction of an aldehyde or ketone with an amine in the presence of a reducing agent.[5]
Reaction Rationale:
The synthesis commences with the reaction between 3-(ethoxymethyl)benzaldehyde and a source of ammonia to form an intermediate imine. This imine is then selectively reduced to the corresponding primary amine. The choice of reducing agent is critical to the success of the reaction; it must be capable of reducing the imine intermediate without significantly affecting the starting aldehyde. Sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (NaBH(OAc)3) are commonly used for this purpose due to their mild and selective nature.[6] The reaction is typically carried out in a protic solvent like methanol or ethanol, and a catalytic amount of acid, such as acetic acid, can be added to accelerate the formation of the imine.[7] The final step involves the formation of the hydrochloride salt by treating the free amine with hydrochloric acid.
Experimental Protocol: Reductive Amination
-
Imine Formation: To a solution of 3-(ethoxymethyl)benzaldehyde (1 equivalent) in methanol, add ammonium acetate (1.5 equivalents) and a catalytic amount of acetic acid. Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Reduction: Cool the reaction mixture in an ice bath and add sodium borohydride (1.2 equivalents) portion-wise, maintaining the temperature below 10°C. Allow the reaction to warm to room temperature and stir for an additional 12-16 hours.
-
Workup: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure and extract the aqueous layer with ethyl acetate.
-
Purification of Free Amine: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude [3-(Ethoxymethyl)phenyl]methanamine.
-
Salt Formation: Dissolve the crude amine in diethyl ether and add a solution of HCl in diethyl ether dropwise with stirring until precipitation is complete.
-
Isolation: Collect the resulting white solid by filtration, wash with cold diethyl ether, and dry under vacuum to afford this compound.
Workflow for Reductive Amination Synthesis
Caption: Reductive amination synthesis workflow.
Method 2: Gabriel Synthesis Approach
The Gabriel synthesis is a classic method for preparing primary amines from primary alkyl halides, avoiding the over-alkylation issues that can plague other methods.[6] This route involves the use of phthalimide as an ammonia surrogate.
Reaction Rationale:
This synthesis begins with the conversion of 3-(ethoxymethyl)benzyl alcohol to 3-(ethoxymethyl)benzyl bromide, typically using a reagent like phosphorus tribromide. The resulting benzyl bromide is then reacted with potassium phthalimide to form an N-substituted phthalimide intermediate. The final primary amine is liberated from the phthalimide by hydrazinolysis (using hydrazine hydrate) or acid hydrolysis. Similar to the first method, the synthesis concludes with the formation of the hydrochloride salt.
Experimental Protocol: Gabriel Synthesis
-
Bromination: To a solution of 3-(ethoxymethyl)benzyl alcohol (1 equivalent) in anhydrous diethyl ether at 0°C, add phosphorus tribromide (0.4 equivalents) dropwise. Stir at room temperature for 2-3 hours.
-
Phthalimide Alkylation: Add potassium phthalimide (1.1 equivalents) to the reaction mixture and reflux for 4-6 hours.
-
Hydrazinolysis: After cooling, add hydrazine hydrate (1.5 equivalents) in ethanol and reflux for 2-4 hours. A precipitate of phthalhydrazide will form.
-
Workup and Purification: Filter off the precipitate and wash with ethanol. Concentrate the filtrate under reduced pressure. Dissolve the residue in dichloromethane and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate to give the crude free amine.
-
Salt Formation: Dissolve the crude amine in methanol and add a concentrated aqueous HCl solution to obtain a white solid.
-
Isolation: Recrystallize the solid from a methanol/ether mixture to yield pure this compound.[8]
Workflow for Gabriel Synthesis
Caption: Gabriel synthesis workflow.
Comparative Performance Data
| Parameter | Reductive Amination | Gabriel Synthesis |
| Overall Yield | Typically 75-85% | Typically 60-75% |
| Purity (pre-recrystallization) | Good to Excellent | Moderate to Good |
| Reaction Time | 14-20 hours | 8-12 hours |
| Number of Steps | 2 (one-pot for amine) | 3 |
| Reagent Hazards | Sodium borohydride (flammable solid), Acetic acid (corrosive) | Phosphorus tribromide (corrosive, water-reactive), Hydrazine (toxic, carcinogen) |
| Scalability | Generally straightforward | Can be challenging due to solids handling (phthalhydrazide) |
Validation of this compound
The validation of any pharmaceutical intermediate is crucial to ensure its quality, consistency, and suitability for use in the synthesis of an Active Pharmaceutical Ingredient (API).[9] The validation process should be guided by the principles outlined in the International Council for Harmonisation (ICH) guidelines, particularly ICH Q7 (Good Manufacturing Practice for Active Pharmaceutical Ingredients) and ICH Q11 (Development and Manufacture of Drug Substances).[9][10]
Analytical Method Validation
A suite of analytical techniques should be employed to confirm the identity, purity, and quality of the synthesized this compound. The analytical methods themselves must be validated to ensure they are fit for purpose.[11] Key validation characteristics include specificity, linearity, accuracy, precision, and robustness.[11][12]
Key Analytical Techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides unambiguous structural confirmation of the molecule. The presence of the hydrochloride salt can be inferred by the chemical shift of the aminic protons.[13]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Confirms the presence of key functional groups. For the hydrochloride salt, a broad absorption band corresponding to the N-H⁺ stretching vibration is expected.[3][14]
-
Mass Spectrometry (MS): Determines the molecular weight of the free amine, confirming the elemental composition.
-
High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the compound and quantify any impurities. A validated HPLC method is essential for batch release.
-
Elemental Analysis (CHN): Provides the elemental composition of the compound, which should match the theoretical values for the hydrochloride salt.
-
Melting Point: A sharp melting point is indicative of high purity. The salt will have a significantly different melting point than the free base.[13]
-
Titration: Potentiometric titration can be used to determine the strength of the amine and confirm the stoichiometry of the salt.[15]
Impurity Profiling
A critical aspect of the validation process is the identification and control of impurities that may arise during the synthesis.[16]
Potential Impurities in Reductive Amination:
-
Unreacted 3-(ethoxymethyl)benzaldehyde
-
The corresponding secondary amine (dibenzylamine derivative) formed from the reaction of the primary amine product with another molecule of the aldehyde.
-
Residual solvents
Potential Impurities in Gabriel Synthesis:
-
Unreacted 3-(ethoxymethyl)benzyl bromide
-
Partially hydrolyzed phthalimide intermediate
-
Residual hydrazine
-
Residual solvents
The control of these impurities is a key requirement of GMP and is essential for the quality of the final API.[9][16]
Conclusion
Both reductive amination and the Gabriel synthesis are viable routes for the preparation of this compound. The choice between these methods will depend on the specific requirements of the project, including scale, available equipment, and cost considerations. Reductive amination offers a more streamlined, one-pot approach with generally higher yields, making it attractive for larger-scale production. The Gabriel synthesis, while involving more steps and potentially hazardous reagents, provides a classic and reliable method for obtaining primary amines with high purity.
Regardless of the synthetic route chosen, a robust validation strategy is paramount. This includes the use of a comprehensive suite of analytical techniques to confirm the structure and purity of the final product, as well as a thorough understanding and control of potential impurities. By adhering to the principles of scientific integrity and regulatory guidelines, researchers can ensure the quality and consistency of this important pharmaceutical intermediate.
References
-
Practical Synthesis of α-Substituted Primary Benzylamines. ChemistryViews. [Link]
-
Chemical and biocatalytic routes to substituted benzylamines. ResearchGate. [Link]
-
Gibson, E. K. (2007). Amine hydrochloride salts : a problem in polyurethane synthesis. PhD thesis, University of Glasgow. [Link]
-
Understanding ICH Q11—FDA's Guidance on the Development and Manufacture of Drug Substances. Pharmaceutical Technology. [Link]
-
Pharmaceutical Intermediate Quality Standards: A Practical Guide. [Link]
-
Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. [Link]
-
Process Validation and ICH Q7. YouTube. [Link]
-
Reductive Amination. YouTube. [Link]
-
Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
-
Reductive amination. Wikipedia. [Link]
-
How to detect a HCl salt in organic compunds : r/chemistry. Reddit. [Link]
-
ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. [Link]
-
ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). [Link]
Sources
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- 16. m.youtube.com [m.youtube.com]
Comparative Analysis of Synthesis Routes for [3-(Ethoxymethyl)phenyl]methanamine Hydrochloride
Introduction
[3-(Ethoxymethyl)phenyl]methanamine hydrochloride is a key building block in contemporary drug discovery, finding application as an intermediate in the synthesis of various pharmaceutically active compounds. The efficiency, scalability, and economic viability of its synthesis are therefore of paramount importance to researchers and professionals in the field of drug development. This guide provides a comparative analysis of three plausible synthetic routes to this compound, offering detailed experimental protocols, a discussion of the underlying chemical principles, and a quantitative comparison to aid in the selection of the most appropriate method for a given research and development context.
Overview of Synthetic Strategies
Three primary synthetic pathways to [3-(Ethoxymethyl)phenyl]methanamine were evaluated, all commencing from the readily accessible starting material, 3-(ethoxymethyl)benzyl alcohol. The final step in each route is the conversion of the free amine to its hydrochloride salt. The routes are:
-
The Gabriel Synthesis: A classic and reliable method for the preparation of primary amines, proceeding via a phthalimide-protected intermediate to avoid over-alkylation.
-
Reductive Amination: A direct approach that involves the oxidation of the starting alcohol to an aldehyde, followed by its conversion to an amine in the presence of ammonia and a reducing agent.
-
Nitrile Reduction: A two-step sequence involving the conversion of the benzyl alcohol to a benzyl halide, followed by nucleophilic substitution with a cyanide salt and subsequent reduction of the nitrile to the primary amine.
Route 1: The Gabriel Synthesis
The Gabriel synthesis is a robust method for the synthesis of primary amines, effectively preventing the formation of secondary and tertiary amine byproducts that can plague other alkylation methods.[1] This route involves two key transformations following the preparation of an intermediate from the starting material.
Logical Workflow for Gabriel Synthesis
Caption: Workflow for the Gabriel Synthesis of this compound.
Experimental Protocols
Step 1: Synthesis of 3-(Ethoxymethyl)benzyl chloride
A solution of 3-(ethoxymethyl)benzyl alcohol (1 equivalent) in anhydrous dichloromethane is treated with a catalytic amount of N,N-dimethylformamide (DMF). Thionyl chloride (1.2 equivalents) is then added dropwise at 0 °C. The reaction mixture is allowed to warm to room temperature and stirred until the starting material is consumed, as monitored by thin-layer chromatography (TLC). The reaction is then carefully quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to yield the crude 3-(ethoxymethyl)benzyl chloride, which can be used in the next step without further purification.[2]
Causality: The use of thionyl chloride in the presence of a catalytic amount of DMF is a standard and efficient method for converting primary alcohols to their corresponding chlorides via an intermediate chlorosulfite ester. DMF acts as a catalyst by forming a Vilsmeier-Haack type reagent, which is more reactive towards the alcohol.
Step 2: Synthesis of N-(3-(Ethoxymethyl)benzyl)phthalimide
To a solution of 3-(ethoxymethyl)benzyl chloride (1 equivalent) in a suitable solvent such as dimethylformamide (DMF), potassium phthalimide (1.1 equivalents) is added. The mixture is heated to facilitate the nucleophilic substitution reaction.[3] The progress of the reaction is monitored by TLC. Upon completion, the reaction mixture is cooled to room temperature and poured into water to precipitate the product. The solid N-(3-(ethoxymethyl)benzyl)phthalimide is collected by filtration, washed with water, and dried.
Causality: The phthalimide anion is an excellent nucleophile for this SN2 reaction. The use of a polar aprotic solvent like DMF facilitates the reaction by solvating the potassium cation, thereby increasing the nucleophilicity of the phthalimide anion.
Step 3: Synthesis of [3-(Ethoxymethyl)phenyl]methanamine
The N-(3-(ethoxymethyl)benzyl)phthalimide (1 equivalent) is suspended in ethanol or methanol, and hydrazine hydrate (1.5 equivalents) is added. The mixture is heated at reflux.[4] A precipitate of phthalhydrazide will form. After cooling, the solid is removed by filtration. The filtrate, containing the desired primary amine, is concentrated under reduced pressure.
Causality: Hydrazine acts as a nucleophile, attacking the carbonyl carbons of the phthalimide group in a process that ultimately liberates the primary amine and forms the stable cyclic phthalhydrazide.[1] This method, known as the Ing-Manske procedure, is often preferred over acidic or basic hydrolysis due to its milder conditions.[1]
Step 4: Formation of the Hydrochloride Salt
The crude [3-(Ethoxymethyl)phenyl]methanamine is dissolved in a suitable solvent like diethyl ether or methanol. To this solution, a slight excess of concentrated hydrochloric acid or a solution of HCl in an organic solvent is added dropwise with cooling.[5] The hydrochloride salt will precipitate out of the solution and can be collected by filtration, washed with a cold solvent, and dried.
Performance Metrics (Estimated)
| Parameter | Value/Observation |
| Overall Yield | 60-75% |
| Purity | High, due to the specificity of the Gabriel synthesis. |
| Reagents | Thionyl chloride, potassium phthalimide, hydrazine hydrate, HCl. |
| Conditions | Requires heating for several steps. |
| Advantages | High selectivity for the primary amine, minimizing byproducts. |
| Disadvantages | Multiple steps, use of potentially hazardous hydrazine. |
Route 2: Reductive Amination
Reductive amination is a highly efficient one-pot or two-step method for the synthesis of amines from carbonyl compounds.[6] This route first requires the oxidation of the starting benzyl alcohol to the corresponding benzaldehyde.
Logical Workflow for Reductive Amination
Sources
A Comparative Guide to Purity Assessment of [3-(Ethoxymethyl)phenyl]methanamine Hydrochloride
Introduction: The Critical Role of Purity in Drug Development
In the landscape of pharmaceutical research and drug development, the purity of a chemical entity is not merely a quality metric; it is a fundamental pillar of safety and efficacy. For a compound like [3-(Ethoxymethyl)phenyl]methanamine hydrochloride, which serves as a crucial building block in the synthesis of more complex active pharmaceutical ingredients (APIs), a comprehensive understanding of its purity profile is paramount. The presence of even minute quantities of impurities can lead to significant downstream consequences, including altered biological activity, unforeseen toxicity, and challenges in regulatory compliance.[1]
This guide provides a comparative analysis of key analytical techniques for the robust purity assessment of this compound. We will delve into the principles and practical applications of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. This document is designed for researchers, scientists, and drug development professionals, offering not just protocols, but also the scientific rationale behind the choice of methodology, enabling a holistic and defensible approach to purity determination.
Understanding the Analyte and Potential Impurities
A logical starting point for any purity assessment is to understand the potential impurities that may be present. These are often related to the synthetic route employed. A plausible synthesis for this compound involves the reduction of 3-(ethoxymethyl)benzonitrile.
Proposed Synthetic Pathway and Potential Impurities
A common method for the synthesis of benzylamines is the reduction of the corresponding benzonitrile. The final step is the formation of the hydrochloride salt.
Caption: Plausible synthesis of this compound and potential process-related impurities.
Based on this pathway, potential impurities include:
-
Starting Material: Unreacted 3-(ethoxymethyl)benzonitrile.
-
Intermediates: Incompletely reduced species such as the corresponding imine.
-
By-products: Over-alkylation can lead to the formation of the secondary amine (dibenzylamine derivative).[2] Hydrolysis of the nitrile can result in the formation of 3-(ethoxymethyl)benzyl alcohol.
-
Degradation Products: Primary amines can be susceptible to oxidation.[3] Forced degradation studies under various stress conditions (acid, base, oxidation, heat, light) are essential to identify potential degradants that could form during storage.[4][5][6][7]
Comparative Analysis of Analytical Techniques
A multi-faceted approach is often necessary for a comprehensive purity assessment. While HPLC is the workhorse for quantitative purity, GC-MS and NMR provide complementary and confirmatory information.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Nuclear Magnetic Resonance (NMR) |
| Principle | Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds based on partitioning between a gaseous mobile phase and a stationary phase, with mass-based detection. | Absorption of radiofrequency energy by atomic nuclei in a magnetic field, providing detailed structural information. |
| Primary Use | Quantitative purity determination and detection of related substances. | Identification and quantification of volatile impurities and residual solvents. | Structural elucidation, identification, and quantification of the main component and impurities without a reference standard (qNMR). |
| Applicability | Ideal for non-volatile and thermally labile compounds like benzylamine hydrochloride. | May require derivatization for polar amines to improve volatility. The hydrochloride salt is non-volatile and must be analyzed as the free base. | Provides detailed structural information for all proton- and carbon-containing compounds in the sample. |
| Quantification | Excellent for precise and accurate quantification against a reference standard. | Good for quantification, but can be affected by derivatization efficiency and thermal stability. | qNMR can provide highly accurate quantification without a reference standard for the impurity. |
| Sensitivity | High sensitivity, often in the µg/mL to ng/mL range with UV detection. | Very high sensitivity, especially with mass spectrometric detection. | Generally lower sensitivity compared to chromatographic techniques. |
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Quantitative Purity
For non-volatile compounds like this compound, reversed-phase HPLC with UV detection is the most robust and widely used technique for purity assessment.[8] It excels at separating the main component from closely related impurities.
Experimental Protocol: Reversed-Phase HPLC
The primary amine in the target molecule can lead to poor peak shape on standard silica-based columns due to interaction with residual silanols. Therefore, a column with base-deactivated silica or the use of a mobile phase additive is recommended.
Caption: General workflow for HPLC purity analysis.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) with end-capping.
-
Mobile Phase:
-
A: 0.1% Trifluoroacetic acid (TFA) in water. The TFA acts as an ion-pairing agent to improve peak shape.
-
B: Acetonitrile.
-
-
Gradient: A typical gradient would be from 5% to 95% B over 20-30 minutes to ensure elution of any less polar impurities.
-
Flow Rate: 1.0 mL/min.
-
Detector: UV detection at 210 nm or 254 nm.
-
Sample Preparation: Dissolve the sample in the mobile phase (e.g., a 50:50 mixture of A and B) to a concentration of approximately 1 mg/mL.
Data Analysis and Interpretation
The purity is typically calculated using area normalization, where the area of the main peak is expressed as a percentage of the total area of all peaks.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
This method is validated according to ICH guidelines (Q2(R2)) for parameters such as specificity, linearity, accuracy, precision, and robustness to ensure it is fit for its intended purpose.[9][10][11]
Gas Chromatography-Mass Spectrometry (GC-MS): For Volatile Impurities and Structural Confirmation
GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile compounds.[1] For this compound, which is a salt and thus non-volatile, analysis is performed on the free base.
Methodology
-
Sample Preparation: The hydrochloride salt is neutralized with a base (e.g., NaOH) and the resulting free amine is extracted into an organic solvent (e.g., dichloromethane).
-
Derivatization (Optional but Recommended): Primary amines can exhibit poor peak shape in GC. Derivatization, for example, by acylation, can improve chromatographic performance.[12]
-
GC Separation: A non-polar capillary column (e.g., DB-5ms) is typically used. The oven temperature is programmed to ramp up to elute compounds with different boiling points.
-
MS Detection: As compounds elute from the GC column, they are fragmented and detected by the mass spectrometer. The resulting mass spectrum is a fingerprint that can be used to identify the compound by comparison to a spectral library or by interpretation of the fragmentation pattern.
What GC-MS Can Reveal
-
Identification of Volatile Impurities: Such as residual solvents from the synthesis.
-
Confirmation of By-products: The mass spectra of by-products like the dibenzylamine derivative can be used for structural confirmation.
-
High Sensitivity: GC-MS offers excellent sensitivity for trace-level impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Tool
NMR spectroscopy provides unequivocal structural information and can be used for both identification and quantification (qNMR).[13]
¹H NMR Analysis
The ¹H NMR spectrum of this compound would be expected to show characteristic signals for the protons in the molecule. For a similar compound, benzylamine hydrochloride, the following signals are observed: aromatic protons (7.37-7.53 ppm), the benzylic CH₂ group (3.99 ppm), and the NH₃⁺ protons (8.64 ppm).[13] For the target molecule, we would additionally expect to see signals for the ethoxymethyl group: a triplet for the methyl protons and a quartet for the methylene protons of the ethyl group, and a singlet for the other methylene group.
¹³C NMR Analysis
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For benzylamine hydrochloride, signals are observed for the aromatic carbons (128.52-134.31 ppm) and the benzylic carbon (42.25 ppm).[13] For this compound, additional signals for the carbons of the ethoxymethyl group would be present.
Purity Assessment by NMR
-
Impurity Identification: The presence of impurities can be detected by signals that do not correspond to the main compound.
-
Quantitative NMR (qNMR): By adding a certified internal standard of known purity and concentration to the sample, the absolute purity of the target compound can be determined with high accuracy without the need for a reference standard of the analyte itself.
Caption: An integrated analytical strategy for comprehensive purity assessment.
Conclusion: An Integrated Approach for Uncompromising Quality
The purity assessment of this compound requires a well-reasoned, multi-technique approach. While HPLC stands as the primary tool for accurate and precise quantification of purity and related substances, it should not be used in isolation. GC-MS provides crucial information on volatile impurities and offers orthogonal confirmation of by-product identities. NMR serves as the definitive tool for structural confirmation and can provide an absolute purity value through qNMR.
By integrating the data from these complementary techniques, researchers and drug development professionals can build a comprehensive and robust purity profile. This not only ensures the quality of the starting material but also builds a foundation of scientific rigor that is essential for successful and safe drug development.
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A Comparative Guide to [3-(Ethoxymethyl)phenyl]methanamine Hydrochloride and Other Benzylamine Derivatives for Drug Discovery
This guide provides a comprehensive comparison of [3-(Ethoxymethyl)phenyl]methanamine hydrochloride with other key benzylamine derivatives, offering researchers, scientists, and drug development professionals a detailed analysis of their structure-activity relationships (SAR) and potential pharmacological profiles. In the absence of extensive publicly available experimental data for this compound, this guide extrapolates its probable characteristics based on established trends within the broader class of benzylamine compounds, supported by data from structurally analogous molecules.
Introduction to Benzylamine Derivatives: A Scaffold of Versatility
Benzylamine and its derivatives are a cornerstone in medicinal chemistry, forming the structural basis for a wide array of biologically active compounds.[1][2] The fundamental structure, a benzyl group linked to an amine, provides a versatile scaffold for chemical modifications that can significantly alter pharmacological properties, including receptor affinity, metabolic stability, and bioavailability.[3][4] These compounds have been investigated for a multitude of therapeutic applications, including as antifungal agents, anticancer therapeutics, and as modulators of G-protein coupled receptors (GPCRs) such as serotonin, dopamine, and opioid receptors.[1]
This guide will focus on a comparative analysis of four benzylamine derivatives, each selected to highlight the impact of specific structural modifications on the molecule's overall profile:
-
This compound: The target molecule, featuring an electron-donating ethoxymethyl group at the meta-position.
-
Benzylamine: The parent compound, serving as a baseline for comparison.[5][6]
-
4-(Trifluoromethyl)benzylamine: A derivative with a potent electron-withdrawing group at the para-position.[3][4]
-
N-methyl-3-(phenoxymethyl)benzylamine: A structurally related compound with a larger phenoxymethyl substituent and N-methylation.[1][7]
Physicochemical Properties: A Tale of Substituents
The physicochemical properties of a drug candidate are critical determinants of its pharmacokinetic profile. The table below summarizes the known and predicted properties of our selected benzylamine derivatives.
| Property | [3-(Ethoxymethyl)phenyl]methanamine HCl (Predicted) | Benzylamine | 4-(Trifluoromethyl)benzylamine | N-methyl-3-(phenoxymethyl)benzylamine |
| Molecular Formula | C₁₀H₁₅NO・HCl | C₇H₉N | C₈H₈F₃N | C₁₅H₁₇NO |
| Molecular Weight | 201.69 g/mol | 107.15 g/mol [8] | 175.15 g/mol [3][9] | 227.30 g/mol [7] |
| pKa (Predicted) | ~9.0 | 9.33[10] | 8.74[3] | ~9.5 (Predicted for tertiary amine) |
| Calculated logP | ~1.5 | 1.09[8] | 1.66[11] | ~3.0 |
| Appearance | White to off-white solid | Colorless liquid[5][6] | Colorless to light yellow liquid[3][12] | Data not available |
| Boiling Point | Data not available | 184-185 °C[10] | 184-185 °C[3] | Data not available |
| Melting Point | Data not available | 10 °C[5] | Not applicable | Data not available |
| Solubility | Soluble in water | Miscible with water[6] | Soluble in organic solvents[3] | Data not available |
Analysis of Physicochemical Trends:
The introduction of substituents to the benzylamine core significantly impacts its properties. The ethoxymethyl group in our target compound is predicted to increase lipophilicity (logP) compared to the parent benzylamine, which could enhance membrane permeability. Its effect on basicity (pKa) is likely to be modest.
In contrast, the trifluoromethyl group in 4-(trifluoromethyl)benzylamine is strongly electron-withdrawing, leading to a noticeable decrease in the pKa of the amine, making it less basic.[3] This can influence its ionization state at physiological pH. The trifluoromethyl group also significantly increases lipophilicity.[3]
The N-methyl and phenoxymethyl groups in N-methyl-3-(phenoxymethyl)benzylamine are expected to substantially increase both the molecular weight and lipophilicity. N-methylation also converts the primary amine to a secondary amine, which can alter its hydrogen bonding capacity and metabolic profile.
Comparative Biological Activity and Therapeutic Potential
While direct experimental data for this compound is limited, we can infer its potential biological activities by examining the known activities of our comparator compounds and the influence of its specific substituent.
Monoamine Oxidase (MAO) Inhibition
Monoamine oxidases are enzymes that catalyze the oxidative deamination of monoamines, including neurotransmitters like dopamine and serotonin.[13][14] Inhibition of MAO-A is a strategy for treating depression, while MAO-B inhibitors are used in the management of Parkinson's disease.[13][15]
-
4-(Trifluoromethyl)benzylamine and its derivatives are being investigated as potential MAO-B inhibitors. The electron-withdrawing trifluoromethyl group is thought to enhance binding to the enzyme's active site.[17]
-
This compound , with its electron-donating ethoxymethyl group, may exhibit a different MAO interaction profile. It is plausible that it could act as a substrate or a weak inhibitor, but this would require experimental validation.
Antimicrobial and Antifungal Activity
Benzylamine derivatives have shown promise as antimicrobial and antifungal agents.[2][18] The lipophilicity and electronic properties of the substituents on the phenyl ring play a crucial role in their activity.
-
Studies on coumarin derivatives containing benzylamine have demonstrated significant antibacterial activity.[18]
-
The increased lipophilicity conferred by the ethoxymethyl group in this compound might enhance its ability to penetrate microbial cell membranes, potentially leading to antimicrobial effects.
Anticancer Activity
Certain benzylamine derivatives have been shown to induce apoptosis and reduce proliferation in cancer cell lines.[19]
-
For instance, some benzylamine and thenylamine derived drugs have demonstrated efficacy against melanoma cells.[19]
-
The specific substitution pattern on the phenyl ring is critical for anticancer activity. While the potential of This compound in this area is unknown, its unique electronic and steric properties make it a candidate for screening in anticancer assays.
Experimental Protocols for Comparative Evaluation
To empirically compare the biological activities of these benzylamine derivatives, a series of well-established in vitro assays can be employed.
In Vitro Monoamine Oxidase (MAO) Inhibition Assay
This protocol is designed to determine the inhibitory potency (IC₅₀) of the test compounds against MAO-A and MAO-B.[13][15][20]
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
MAO-A substrate (e.g., kynuramine) and MAO-B substrate (e.g., benzylamine)[13]
-
Assay buffer (e.g., potassium phosphate buffer, pH 7.4)
-
Test compounds and positive controls (e.g., clorgyline for MAO-A, selegiline for MAO-B) dissolved in DMSO
-
96-well microplate reader capable of measuring absorbance or fluorescence
Procedure:
-
Prepare serial dilutions of the test compounds and positive controls in the assay buffer.
-
In a 96-well plate, add the diluted test compounds, a vehicle control (DMSO), and positive controls.
-
Add the MAO-A or MAO-B enzyme to each well and incubate for a pre-determined time at 37°C.
-
Initiate the reaction by adding the appropriate substrate to each well.
-
Monitor the reaction progress by measuring the change in absorbance or fluorescence over time.[13]
-
Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value.
Workflow for MAO Inhibition Assay:
Caption: Workflow for determining the MAO inhibitory activity of test compounds.
Cell Viability Assay (MTT/MTS Assay)
This assay assesses the cytotoxic effects of the compounds on a cancer cell line (e.g., HeLa or MCF-7).[21][22]
Materials:
-
Selected cancer cell line
-
Complete cell culture medium
-
Test compounds dissolved in DMSO
-
MTT or MTS reagent[21]
-
Solubilization solution (for MTT assay)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds and a vehicle control.
-
Incubate for 24-72 hours.
-
Add the MTT or MTS reagent to each well and incubate for 1-4 hours.[21][22]
-
If using MTT, add the solubilization solution and mix to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Logical Flow of a Cell Viability Assay:
Caption: Step-by-step process of a typical cell viability assay.
Antimicrobial Activity Assay (Broth Microdilution)
This method determines the minimum inhibitory concentration (MIC) of the compounds against bacterial strains.[23][24][25]
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Bacterial growth medium (e.g., Mueller-Hinton broth)
-
Test compounds and a positive control antibiotic (e.g., ampicillin)
-
96-well plates
-
Incubator
Procedure:
-
Prepare serial dilutions of the test compounds and the positive control in the growth medium in a 96-well plate.
-
Inoculate each well with a standardized bacterial suspension.
-
Include a positive control (bacteria only) and a negative control (medium only).
-
Incubate the plate at 37°C for 18-24 hours.
-
Determine the MIC by visually assessing the lowest concentration of the compound that inhibits visible bacterial growth.
Conclusion and Future Directions
This comparative guide highlights the significant influence of structural modifications on the physicochemical and potential biological properties of benzylamine derivatives. While benzylamine serves as a fundamental building block, the introduction of a trifluoromethyl group at the para-position, as in 4-(trifluoromethyl)benzylamine , drastically alters its electronic properties and enhances its potential as an MAO-B inhibitor.[17] The addition of a bulky phenoxymethyl group and N-methylation in N-methyl-3-(phenoxymethyl)benzylamine increases lipophilicity and modifies the amine's characteristics.
For This compound , based on the principles of structure-activity relationships, we can predict that the meta-positioned ethoxymethyl group will increase its lipophilicity without significantly altering its basicity. This modification may confer antimicrobial or other biological activities that warrant experimental investigation.
Future research should focus on the synthesis and comprehensive biological evaluation of this compound to validate these predictions. The experimental protocols outlined in this guide provide a robust framework for such investigations, which will be crucial in elucidating the therapeutic potential of this and other novel benzylamine derivatives.
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An In-depth Technical Guide to the Chemical Properties of 4-(Trifluoromethyl)benzylamine. Benchchem.
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Antibacterial Activity and Mechanism of Action of New Benzylamine-Containing Coumarin Derivatives. ResearchGate.
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A Senior Application Scientist's Guide to the Spectroscopic Validation of [3-(Ethoxymethyl)phenyl]methanamine Hydrochloride and Its Derivatives
Introduction: Beyond Confirmation, Towards Comprehensive Understanding
In the landscape of pharmaceutical development, the rigorous characterization of novel chemical entities is the bedrock upon which safety and efficacy are built. [3-(Ethoxymethyl)phenyl]methanamine hydrochloride, a substituted benzylamine derivative, represents a class of compounds frequently encountered as key intermediates in the synthesis of active pharmaceutical ingredients (APIs). Its validation is not merely a procedural checkpoint but a critical scientific endeavor to ensure identity, purity, and stability.
This guide eschews a simple recitation of methods. Instead, it offers a comparative analysis rooted in the practical experience of a Senior Application Scientist. We will explore the synergistic power of core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Mass Spectrometry (MS)—for the primary structural elucidation of our target compound. We will then contrast this spectroscopic "gold standard" against alternative and complementary techniques: High-Performance Liquid Chromatography (HPLC) for purity and quantification, and Elemental Analysis (EA) for fundamental compositional verification. The discussion is grounded in the internationally recognized principles of analytical procedure validation outlined in the ICH Q2(R1) guideline, ensuring that the methodologies are not only scientifically sound but also regulatorily robust[1][2][3][4][5].
The central thesis of this guide is that a multi-faceted analytical approach provides a self-validating system. Each technique offers a unique perspective on the molecule, and their collective agreement provides an unassailable confirmation of the compound's structure and purity.
Part 1: Primary Structural Elucidation via Spectroscopy
The foundational step in validating a new chemical entity is the unambiguous confirmation of its molecular structure. For this compound, a combination of NMR, FT-IR, and MS provides a comprehensive structural "fingerprint."
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Molecular Blueprint
NMR spectroscopy stands as the most powerful technique for the structural elucidation of organic molecules, offering detailed insights into the atomic arrangement and connectivity[6][7][8]. For a molecule like this compound, both ¹H and ¹³C NMR are indispensable.
Causality Behind Experimental Choices: We select Deuterated Dimethyl Sulfoxide (DMSO-d₆) as the solvent. Its polarity effectively dissolves the hydrochloride salt, and its residual proton signal does not overlap with key analyte signals. The presence of the acidic ammonium proton (-NH₃⁺) makes exchange with residual water a possibility; DMSO-d₆ is sufficiently hygroscopic to minimize this, allowing for the observation of this key functional group.
| Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Justification |
| Aromatic (H-2, H-4, H-5, H-6) | 7.30 - 7.50 | Multiplet | 4H | Protons on the substituted benzene ring. The meta-substitution pattern leads to a complex, overlapping multiplet. |
| Benzyl CH₂ (Ar-CH₂ -NH₃⁺) | ~4.05 | Singlet | 2H | Deshielded by the adjacent aromatic ring and the electron-withdrawing ammonium group. |
| Ethoxy O-CH₂ (O-CH₂ -CH₃) | ~4.55 | Singlet | 2H | Protons on the methylene group attached to the aromatic ring's oxygen. |
| Ethoxy CH₂-O (CH₂ -O-Ar) | ~3.50 | Quartet | 2H | Methylene protons of the ethyl group, split by the adjacent methyl group. |
| Ammonium (-NH₃ ⁺) | ~8.60 | Broad Singlet | 3H | Highly deshielded due to the positive charge on nitrogen. Broadness is due to quadrupole broadening and potential exchange. |
| Ethoxy CH₃ (O-CH₂-CH₃ ) | ~1.15 | Triplet | 3H | Methyl protons of the ethyl group, split by the adjacent methylene group. |
| Assignment | Expected Chemical Shift (δ, ppm) | Justification |
| Aromatic C-1 | ~138.0 | Quaternary carbon attached to the ethoxymethyl group. |
| Aromatic C-3 | ~135.0 | Quaternary carbon attached to the aminomethyl group. |
| Aromatic CHs | 128.0 - 130.0 | Aromatic carbons bearing protons. |
| Ethoxy O-C H₂-Ar | ~70.0 | Carbon of the methylene group attached to the aromatic ring. |
| Ethoxy C H₂-O | ~65.0 | Methylene carbon of the ethyl group. |
| Benzyl C H₂ | ~42.5 | Benzylic carbon, deshielded by the nitrogen atom. |
| Ethoxy C H₃ | ~15.0 | Methyl carbon of the ethyl group. |
Fourier-Transform Infrared (FT-IR) Spectroscopy: Functional Group Identification
FT-IR spectroscopy is a rapid and non-destructive technique that excels at identifying the functional groups present in a molecule[9]. For a hydrochloride salt of a primary amine, the spectrum is expected to be distinct from its free-base counterpart.
Causality Behind Experimental Choices: The sample is analyzed as a solid (e.g., KBr pellet or using an Attenuated Total Reflectance (ATR) accessory). This is because we are validating the salt form, which is a crystalline solid. The key diagnostic peaks for the ammonium salt are often broad and intense, providing clear evidence of its presence[9].
| Wavenumber (cm⁻¹) | Vibrational Mode | Expected Appearance | Justification |
| 3100 - 2800 | N-H Stretch (in -NH₃⁺) | Very Broad, Strong | The most characteristic feature of a primary amine salt. This broad envelope is due to hydrogen bonding and often overlaps with C-H stretches.[9] |
| 2980 - 2850 | C-H Stretch (Aliphatic) | Medium, Sharp | Stretching vibrations of the CH₂ and CH₃ groups in the ethoxymethyl and benzyl moieties. |
| ~1600 & ~1500 | N-H Bending | Medium, Sharp | Asymmetric and symmetric bending vibrations of the -NH₃⁺ group are characteristic of primary amine salts.[9] |
| 1480 - 1440 | C=C Stretch (Aromatic) | Medium, Sharp | In-ring carbon-carbon stretching of the benzene ring. |
| ~1240 & ~1050 | C-O Stretch (Ether) | Strong, Sharp | Asymmetric and symmetric C-O-C stretching of the ethoxymethyl ether linkage. |
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Mass spectrometry provides the exact molecular weight and crucial information about the molecule's connectivity through fragmentation analysis[6][10].
Causality Behind Experimental Choices: Electrospray Ionization (ESI) in positive ion mode is the method of choice. This "soft" ionization technique is ideal for polar, pre-charged molecules like amine hydrochlorides. It allows for the gentle introduction of the protonated molecule (the cation of the salt) into the mass analyzer with minimal fragmentation, enabling clear determination of the molecular ion.
| m/z Value | Assignment | Justification |
| 166.12 | [M+H]⁺ | This represents the protonated free base, [C₁₀H₁₅NO + H]⁺. It is the expected molecular ion peak for the cationic portion of the salt. |
| 137.08 | [M+H - C₂H₅]⁺ | Loss of the ethyl group from the ether. |
| 121.09 | [M+H - OC₂H₅]⁺ | Loss of the ethoxy group. |
| 91.05 | [C₇H₇]⁺ | The tropylium ion, a classic fragment from benzyl-containing compounds resulting from cleavage of the C-C bond alpha to the ring. |
The workflow for this primary spectroscopic validation is a logical, self-reinforcing sequence.
Caption: Workflow for primary structural elucidation.
Part 2: Comparative and Orthogonal Validation Methods
While the primary spectroscopic methods provide a robust structural picture, regulatory and scientific rigor demands orthogonal validation. This involves using techniques with different underlying principles to confirm purity and composition, ensuring that no impurities are hiding under the signals of the main compound.
Alternative 1: High-Performance Liquid Chromatography (HPLC-UV)
HPLC is the workhorse of the pharmaceutical industry for purity determination and quantification[11][12]. It separates the target compound from impurities based on differential partitioning between a stationary and a mobile phase.
Comparison with Spectroscopy:
-
Strength vs. Spectroscopy: HPLC excels at separating and quantifying impurities, even those structurally very similar to the main compound (e.g., isomers, precursors, or minor degradation products). While NMR can quantify, its limit of quantification is generally higher than that of a validated HPLC method.
-
Weakness vs. Spectroscopy: HPLC provides minimal structural information. The identity of a peak is inferred from its retention time relative to a reference standard, not elucidated from first principles as with NMR or MS.
| Parameter | Condition | Justification |
| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm) | The non-polar stationary phase is suitable for retaining the moderately hydrophobic benzylamine derivative. |
| Mobile Phase | A: 0.1% Trifluoroacetic Acid (TFA) in WaterB: 0.1% TFA in Acetonitrile | TFA acts as an ion-pairing agent, improving the peak shape of the amine by minimizing tailing on the silica support.[13] |
| Gradient | 10% B to 90% B over 15 minutes | A gradient elution is necessary to ensure that any potential impurities with a wide range of polarities are eluted and detected. |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate for a 4.6 mm ID column. |
| Detection | UV at 210 nm and 256 nm | The benzene ring provides UV absorbance. 210 nm offers general sensitivity, while 256 nm is more specific to the aromatic system[2][14]. |
| Expected Result | A single major peak with >99.5% purity. | For a high-quality reference standard, minimal impurity peaks are expected. |
Alternative 2: Elemental Analysis (CHN Analysis)
Elemental analysis is a fundamental technique that determines the mass percentages of carbon, hydrogen, and nitrogen in a pure compound. For a hydrochloride salt, it provides definitive proof of the salt's stoichiometry.
Comparison with Spectroscopy:
-
Strength vs. Spectroscopy: Elemental analysis provides the empirical formula, which is an absolute measure of elemental composition. It is uniquely powerful for confirming the successful formation of a salt (by comparing the theoretical values of the free base vs. the salt) and for detecting inorganic impurities that are invisible to NMR or MS.
-
Weakness vs. Spectroscopy: It provides no information about molecular structure or isomerism. A compound and its isomer will have identical elemental analyses.
| Element | Theoretical % for Free Base (C₁₀H₁₅NO) | Theoretical % for HCl Salt (C₁₀H₁₅NO·HCl) | Experimental Result (Acceptable Range) |
| Carbon (C) | 72.69% | 59.55% | 59.55 ± 0.4% |
| Hydrogen (H) | 9.15% | 8.00% | 8.00 ± 0.4% |
| Nitrogen (N) | 8.48% | 6.94% | 6.94 ± 0.4% |
The stark difference between the theoretical values for the free base and the hydrochloride salt makes elemental analysis an unambiguous tool for confirming salt formation. A successful synthesis and purification will yield experimental results within ±0.4% of the theoretical values for the salt[15].
Comparison with a Positional Isomer: The Specificity Challenge
To demonstrate the specificity of our analytical methods, we can compare the data for our target compound with that of a positional isomer, such as [4-(Ethoxymethyl)phenyl]methanamine hydrochloride . This is a critical validation parameter under ICH Q2(R1) guidelines[1][4].
-
¹H NMR: This is the most powerful differentiator. The aromatic region of the 4-substituted (para) isomer would simplify into two distinct doublets (an AA'BB' system), a clear contrast to the complex multiplet of the 3-substituted (meta) isomer.
-
¹³C NMR: The number of distinct aromatic carbon signals would differ due to symmetry. The para isomer would show only 4 aromatic signals (2 CH, 2 quaternary), while the meta isomer shows 6 (4 CH, 2 quaternary).
-
FT-IR: The spectra would be very similar, as both contain the same functional groups. However, subtle differences in the "fingerprint region" (below 1500 cm⁻¹) related to aromatic C-H bending patterns could be used for differentiation by comparing to a reference standard.
-
MS: The mass spectra would be nearly identical. The molecular ion would be the same, and the major fragmentation pathways would be conserved, making MS unsuitable for distinguishing these isomers without chromatographic separation.
This comparison highlights the unparalleled resolving power of NMR for isomeric purity.
Caption: Logic of orthogonal validation methods.
Part 3: Detailed Experimental Protocols
Reproducibility is a cornerstone of scientific integrity. The following protocols are provided as a self-validating system for researchers.
Protocol 1: NMR Analysis
-
Sample Preparation: Accurately weigh approximately 10 mg of the this compound sample into an NMR tube.
-
Solvent Addition: Add approximately 0.7 mL of DMSO-d₆.
-
Dissolution: Vortex the tube until the sample is fully dissolved.
-
Acquisition: Record ¹H and ¹³C NMR spectra on a 400 MHz (or higher) spectrometer at 25 °C.
-
Processing: Process the spectra using appropriate software. Reference the ¹H spectrum to the residual DMSO signal at 2.50 ppm and the ¹³C spectrum to the DMSO signal at 39.52 ppm.
-
Analysis: Integrate the ¹H signals and assign all peaks in both spectra based on chemical shifts, multiplicities, and correlation experiments (e.g., COSY, HSQC) if necessary.
Protocol 2: FT-IR (ATR) Analysis
-
Background Scan: Ensure the ATR crystal is clean. Record a background spectrum of the empty crystal.
-
Sample Application: Place a small amount (1-2 mg) of the solid sample onto the center of the ATR crystal.
-
Pressure Application: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.
-
Sample Scan: Acquire the sample spectrum (typically 16-32 scans) over a range of 4000-400 cm⁻¹.
-
Data Analysis: Perform an automatic baseline correction and peak picking. Assign major absorption bands to their corresponding functional groups.
Protocol 3: ESI-MS Analysis
-
Sample Preparation: Prepare a stock solution of the sample at ~1 mg/mL in methanol. Dilute this solution 1:100 with 50:50 acetonitrile:water containing 0.1% formic acid.
-
Infusion: Infuse the diluted sample solution directly into the ESI source at a flow rate of 5-10 µL/min.
-
Instrument Settings: Operate the mass spectrometer in positive ion mode. Set the capillary voltage to ~3.5 kV and the source temperature to ~120 °C.
-
Acquisition: Acquire data over a mass range of m/z 50-500.
-
Analysis: Identify the molecular ion peak ([M+H]⁺) and major fragment ions. Compare the observed exact mass to the theoretical calculated mass.
Conclusion
The validation of a pharmaceutical intermediate like this compound is a process of building a logical, evidence-based argument. No single technique is sufficient. The definitive structural elucidation provided by NMR spectroscopy , supported by the functional group confirmation from FT-IR and molecular weight verification from Mass Spectrometry , forms the core of the identity proof.
This core proof is then reinforced and validated by orthogonal methods. HPLC-UV provides superior quantitative data on purity, answering the "how much?" question with high sensitivity. Elemental Analysis offers an absolute confirmation of the elemental makeup and salt stoichiometry, answering the fundamental "what is it made of?" question. Finally, comparison against a positional isomer demonstrates the crucial analytical parameter of specificity.
By integrating these techniques, we create a self-validating system where the strengths of one method compensate for the limitations of another. This comprehensive approach ensures that the compound moving forward in the drug development pipeline is of the highest quality, with its identity and purity confirmed beyond any reasonable scientific doubt.
References
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Wiley-VCH (2007). Supporting Information for various chemical syntheses. Available at: [Link]
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Solubility of Things. Comparative Analysis of Spectroscopic Techniques. Available at: [Link]
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International Council for Harmonisation (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). Available at: [Link]
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International Council for Harmonisation. Quality Guidelines. Available at: [Link]
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McMaster, M. (2013). ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. New Pharma Online. Available at: [Link]
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The Royal Society of Chemistry (2021). Supporting Information for various chemical syntheses. Available at: [Link]
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Alishala, A. Structural elucidation of compounds using different types of spectroscopic techniques. Journal of Chemical and Pharmaceutical Sciences. Available at: [Link]
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Huber, K., et al. HPLC-UV Method for Evaluation of Inhibitors of Plasma Amine Oxidase. PubMed. Available at: [Link]
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SIELC Technologies. HPLC Method for Separation of Benzonitrile, Toluene and Benzylamine on Primesep A Column. Available at: [Link]
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European Medicines Agency (2006). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]
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U.S. Food and Drug Administration (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]
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ResearchGate. Which is the best spectroscopic method for the structure elucidation of organic molecule without the help of other method? Available at: [Link]
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Kind, T., & Fiehn, O. (2007). Advances in structure elucidation of small molecules using mass spectrometry. PMC - NIH. Available at: [Link]
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SIELC Technologies. Benzylamine. Available at: [Link]
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Sciencemadness Discussion Board. Bizzare observation about benzylamines- explanation? Available at: [Link]
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PrepChem.com. Synthesis of benzylamine hydrochloride. Available at: [Link]
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Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis. PhD thesis, University of Glasgow. Available at: [Link]
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Wang, Y., et al. (2019). Development of a HPLC-FL method to determine benzaldehyde after derivatization. RSC Publishing. Available at: [Link]
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Wahler, M., & Freisinger, E. (2019). Elemental analysis: an important purity control but prone to manipulations. RSC Publishing. Available at: [Link]
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Science and Education Publishing. 3-(2-Phenyl-oxo-ethoxy)-2H-chromen-2-one as New 3-Hydroxycoumarin Derivative: Synthesis, Characterization and Fragmentation Study in ESI-MS. Available at: [Link]
- Cuyckens, F., & Claeys, M. (2004).Mass spectrometry in the structural analysis of flavonoids. Journal of Mass Spectrometry.
- Pavia, D.L., Lampman, G.M., Kriz, G.S., & Vyvyan, J.R. (2009).Introduction to Spectroscopy (4th ed.). Cengage Learning.
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Smith, B. C. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. Available at: [Link]
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A Senior Application Scientist's Guide to the NMR Characterization of [3-(Ethoxymethyl)phenyl]methanamine Hydrochloride
Introduction
[3-(Ethoxymethyl)phenyl]methanamine hydrochloride is a substituted benzylamine derivative with potential applications as a key intermediate in the synthesis of pharmacologically active molecules and fine chemicals.[1] Its structure combines a flexible ethoxymethyl ether group and a reactive primary amine, making precise structural verification paramount for its use in regulated drug development and research environments. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the definitive, non-destructive technique for the unambiguous structural elucidation of such organic molecules.
This guide provides an in-depth, predictive analysis and a practical protocol for the complete NMR characterization of this compound. Moving beyond a simple data sheet, we will dissect the anticipated spectral features, explain the rationale behind experimental choices, and compare the expected data with that of structurally analogous compounds to provide a robust, self-validating framework for researchers.
Predicted ¹H and ¹³C NMR Spectral Analysis
The core of NMR characterization lies in predicting the chemical environment of each nucleus. Given the structure of this compound, we can anticipate a distinct set of signals in both ¹H and ¹³C NMR spectra. The hydrochloride salt form and the choice of deuterated solvent will significantly influence the observed chemical shifts, particularly for the labile amine protons and adjacent benzylic protons.
Anticipated ¹H NMR Spectral Features
The proton NMR spectrum is expected to be rich in information, detailing the electronic environment and connectivity of every hydrogen atom. The molecule can be dissected into four primary spin systems: the ethoxy group, the benzylic methylene bridge, the aromatic ring, and the ammonium group.
-
Ethoxy Group (CH₃CH₂O-) : This group should present as a classic ethyl pattern:
-
A triplet integrating to 3H, expected around δ 1.2 ppm . This signal corresponds to the terminal methyl protons, split by the two adjacent methylene protons.
-
A quartet integrating to 2H, anticipated in the δ 3.5-3.6 ppm range. This is the methylene group adjacent to the oxygen, split by the three methyl protons.
-
-
Benzylic Methylene Protons (Ar-CH₂-O & Ar-CH₂-N) :
-
The methylene protons of the ethoxymethyl group (Ar-CH₂-O) are expected to appear as a singlet integrating to 2H, likely around δ 4.5 ppm . Its proximity to the aromatic ring and the oxygen atom deshields it.
-
The aminomethyl protons (Ar-CH₂-N) are anticipated as a singlet integrating to 2H, shifted downfield to approximately δ 4.1 ppm .[2] The presence of the electron-withdrawing ammonium group (NH₃⁺) causes this significant deshielding.
-
-
Aromatic Protons (C₆H₄) : The 1,3-disubstituted benzene ring will produce a complex multiplet pattern in the aromatic region, typically between δ 7.2 and 7.5 ppm , integrating to 4H. The individual signals may overlap, but we can predict their approximate positions based on substituent effects:
-
The proton at C2 (between the two substituents) will likely be a singlet or a finely split triplet around δ 7.4 ppm.
-
The protons at C4, C5, and C6 will appear as a complex multiplet.
-
-
Ammonium Protons (-NH₃⁺) : As a hydrochloride salt, the amine exists in its protonated ammonium form. In a solvent like DMSO-d₆, these three protons would typically appear as a broad singlet significantly downfield, often around δ 8.5-9.0 ppm , due to hydrogen bonding with the solvent and the electronegativity of the nitrogen atom. In D₂O, these protons would readily exchange with deuterium, causing the signal to disappear.
Diagram: Annotated Structure for NMR Prediction
Caption: Predicted ¹H NMR assignments for the target molecule.
Anticipated ¹³C NMR Spectral Features
The ¹³C NMR spectrum provides a count of unique carbon atoms and information about their chemical nature. We predict ten distinct signals:
| Predicted Chemical Shift (δ, ppm) | Carbon Assignment | Rationale |
| ~15.0 | Ethoxy -C H₃ | Standard aliphatic methyl carbon. |
| ~43.0 | Benzylic C H₂-NH₃⁺ | Aliphatic carbon attached to an aromatic ring and an electron-withdrawing group. |
| ~66.0 | Ethoxy -O-C H₂-CH₃ | Aliphatic carbon bonded to a highly electronegative oxygen atom. |
| ~72.0 | Benzylic -O-C H₂-Ar | Aliphatic carbon bonded to both an oxygen and an aromatic ring. |
| ~127.0 - 130.0 | Aromatic C H carbons (4 signals) | Standard chemical shift range for protonated sp² carbons in a benzene ring. |
| ~136.0 | Aromatic C -CH₂-NH₃⁺ (quaternary) | Deshielded due to attachment of the aminomethyl group. |
| ~138.0 | Aromatic C -CH₂-O- (quaternary) | Deshielded due to attachment of the ethoxymethyl group. |
Comparative Analysis with Related Structures
To ground our predictions in experimental data, we can compare the expected shifts with published data for structurally similar compounds. This comparison validates our analysis and provides a reliable reference for interpreting the actual spectrum.
| Compound | Benzylic CH₂-N (ppm) | Aromatic C-H (ppm) | O-CH₃ / O-CH₂ (ppm) | Reference |
| [3-(Ethoxymethyl)phenyl]methanamine HCl (Predicted) | ~4.1 | ~7.2-7.5 | ~3.5 (quartet) | - |
| (3-Bromo-2-methoxyphenyl)methanamine HCl (in D₂O)[2] | 4.13 | 7.02, 7.27, 7.57 | 3.79 (singlet) | [2] |
| N-benzylaniline (in CDCl₃)[3] | 4.30 | 6.61-7.37 | N/A | [3] |
| 3-Methoxyphenol (in CDCl₃)[4] | N/A | 6.41-7.13 | 3.77 (singlet) | [4] |
This table demonstrates a strong correlation between the predicted shifts for our target molecule and the experimentally determined values for its structural analogs, lending high confidence to our assignments. For instance, the benzylic CH₂-N signal in (3-Bromo-2-methoxyphenyl)methanamine hydrochloride is observed at 4.13 ppm, closely matching our prediction of ~4.1 ppm.[2]
Experimental Protocol: Acquiring High-Fidelity NMR Data
Trustworthy data originates from a robust and well-documented experimental protocol. The following procedure is designed to yield high-resolution spectra suitable for structural confirmation and purity assessment.
Sample Preparation
-
Accurately weigh 10-15 mg of this compound directly into a clean, dry NMR tube.
-
Add approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is the solvent of choice as it effectively dissolves the hydrochloride salt and its residual water peak does not overlap with key analyte signals. Furthermore, it allows for the observation of the exchangeable N-H protons.
-
Cap the NMR tube and vortex gently for 30-60 seconds until the sample is completely dissolved. A clear, colorless solution should be obtained.
NMR Instrument Configuration (400 MHz Spectrometer)
-
Insert the sample into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the DMSO-d₆.
-
Shim the magnetic field to achieve optimal homogeneity. A half-height peak width of <0.5 Hz for the solvent residual peak is recommended.
-
Set the sample temperature to 298 K (25 °C).
¹H NMR Acquisition Parameters
-
Pulse Program: Standard single pulse (zg30).
-
Spectral Width: 16 ppm (-2 ppm to 14 ppm).
-
Acquisition Time: ~4 seconds.
-
Relaxation Delay (d1): 2 seconds.
-
Number of Scans: 16 (increase for dilute samples).
-
Receiver Gain: Optimize automatically.
¹³C NMR Acquisition Parameters
-
Pulse Program: Proton-decoupled single pulse (zgpg30).
-
Spectral Width: 240 ppm (-10 ppm to 230 ppm).
-
Acquisition Time: ~1.2 seconds.
-
Relaxation Delay (d1): 2 seconds.
-
Number of Scans: 1024 (or more, as ¹³C has low natural abundance).
Data Processing
-
Apply an exponential window function (line broadening of 0.3 Hz for ¹H, 1.0 Hz for ¹³C) to improve the signal-to-noise ratio.
-
Perform a Fourier Transform.
-
Phase the spectrum manually to achieve a flat baseline.
-
Calibrate the chemical shift axis by setting the residual DMSO-d₅ peak to δ 2.50 ppm for ¹H and the DMSO-d₆ carbon septet to δ 39.52 ppm for ¹³C.
-
Integrate the ¹H spectrum and pick all peaks in both spectra.
Diagram: NMR Characterization Workflow
Sources
A Comparative Guide to the Structural Confirmation of [3-(Ethoxymethyl)phenyl]methanamine Hydrochloride
For researchers, scientists, and professionals in drug development, the precise structural confirmation of novel compounds is a cornerstone of rigorous scientific practice. This guide provides an in-depth technical comparison and experimental framework for confirming the structure of [3-(Ethoxymethyl)phenyl]methanamine hydrochloride. We will explore the application of key analytical techniques, compare the target molecule with its positional isomer, and provide detailed, field-proven protocols to ensure self-validating and trustworthy results.
Introduction: The Importance of Isomeric Specificity
This compound is a primary amine salt with potential applications in pharmaceutical research and development. Its structure, featuring an ethoxymethyl group at the meta-position of the phenyl ring relative to the methanamine group, is a critical determinant of its chemical and biological properties. Positional isomers, such as [2-(Ethoxymethyl)phenyl]methanamine, can exhibit significantly different pharmacological and toxicological profiles. Therefore, unambiguous structural elucidation is not merely a procedural step but a fundamental requirement for advancing research.
This guide will focus on a multi-technique approach for the structural confirmation of this compound, leveraging Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS). We will present a comparative analysis with its ortho-isomer to highlight the distinguishing spectral features that arise from the different substitution patterns on the aromatic ring.
Structural Confirmation: A Multi-faceted Analytical Approach
The confirmation of the structure of this compound relies on the synergistic interpretation of data from multiple analytical techniques. Each method provides unique insights into the molecular framework, and together they form a robust validation system.
Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - The Definitive Structural Map
NMR spectroscopy is arguably the most powerful tool for the elucidation of organic structures. By probing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.
Theoretical Framework: Causality of Chemical Shifts and Coupling
The chemical shift (δ) of a proton or carbon nucleus in an NMR spectrum is highly sensitive to its electronic environment. In aromatic systems, the position of substituents significantly influences the electron density distribution around the ring, leading to predictable variations in chemical shifts for the aromatic protons and carbons. For this compound, the ethoxymethyl and the protonated aminomethyl groups will exert distinct electronic effects on the phenyl ring.
The formation of the hydrochloride salt from the free amine results in the protonation of the nitrogen atom. This leads to a significant downfield shift of the protons on the adjacent carbon (the benzylic protons) and the protons on the nitrogen itself, due to the increased electron-withdrawing effect of the positively charged ammonium group.[1]
Experimental Data and Comparative Analysis
While experimental spectra for the hydrochloride salt of the meta-isomer are not publicly available, we can analyze the spectra of the free base, [3-(Ethoxymethyl)phenyl]methanamine, and its ortho-isomer, [2-(Ethoxymethyl)phenyl]methanamine, to understand the key distinguishing features. This data is available from the Spectral Database for Organic Compounds (SDBS).
Table 1: Comparative ¹H NMR and ¹³C NMR Data for Positional Isomers (Free Base Form)
| Compound | ¹H NMR (CDCl₃, 90 MHz) | ¹³C NMR (CDCl₃, 22.6 MHz) |
| [3-(Ethoxymethyl)phenyl]methanamine | δ 7.25 (m, 4H, Ar-H), 4.49 (s, 2H, Ar-CH₂-O), 3.82 (s, 2H, Ar-CH₂-N), 3.52 (q, 2H, O-CH₂-CH₃), 1.59 (br s, 2H, NH₂), 1.23 (t, 3H, O-CH₂-CH₃) | δ 138.9, 138.8, 128.5, 127.1, 126.3, 125.8, 70.0, 66.1, 46.4, 15.2 |
| [2-(Ethoxymethyl)phenyl]methanamine | δ 7.25 (m, 4H, Ar-H), 4.51 (s, 2H, Ar-CH₂-O), 3.87 (s, 2H, Ar-CH₂-N), 3.54 (q, 2H, O-CH₂-CH₃), 1.45 (br s, 2H, NH₂), 1.24 (t, 3H, O-CH₂-CH₃) | δ 139.7, 137.0, 128.2, 127.8, 127.2, 127.0, 68.3, 66.1, 43.6, 15.2 |
Data sourced from the Spectral Database for Organic Compounds (SDBS)
Analysis of Spectral Data:
-
Aromatic Region: The aromatic protons of both isomers appear as a complex multiplet around 7.25 ppm. High-field NMR would be required to resolve the individual coupling patterns and definitively assign each proton. However, the overall pattern can still be indicative of the substitution pattern.
-
Benzylic Protons: The chemical shifts of the benzylic protons (Ar-CH₂-O and Ar-CH₂-N) are key differentiators. In the ortho-isomer, the proximity of the two substituents can lead to greater steric hindrance and slightly different electronic effects, which may be reflected in subtle shifts compared to the meta-isomer.
-
Expected Changes for the Hydrochloride Salt: For this compound, the Ar-CH₂-N protons would be expected to shift significantly downfield (likely > 4.0 ppm) due to the protonation of the amine. The NH₃⁺ protons would appear as a broad singlet, also at a downfield chemical shift, and would be exchangeable with D₂O.
Detailed Experimental Protocol: ¹H NMR Spectroscopy
This protocol outlines the steps for acquiring a high-quality ¹H NMR spectrum of an amine hydrochloride salt.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the amine hydrochloride salt.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD) in a clean, dry NMR tube. DMSO-d₆ is often a good choice for amine salts as it can help to resolve the N-H protons.[1]
-
Ensure the sample is fully dissolved. If necessary, gently warm the sample or use sonication. The final sample height in the tube should be approximately 4-5 cm.
-
-
Instrument Setup:
-
Insert the NMR tube into the spinner turbine and place it in the spectrometer's autosampler or manual insertion port.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.
-
-
Acquisition Parameters:
-
Set the spectral width to cover the expected range of proton chemical shifts (e.g., -1 to 13 ppm).
-
Use a standard 90° pulse sequence.
-
Set the number of scans to achieve an adequate signal-to-noise ratio (typically 16-64 scans for a sample of this concentration).
-
The relaxation delay should be set to at least 1-2 seconds to allow for full relaxation of the protons.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the spectrum to obtain a flat baseline.
-
Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., DMSO at δ 2.50 ppm).
-
Integrate the signals to determine the relative number of protons for each resonance.
-
Section 2: Fourier Transform Infrared (FTIR) Spectroscopy - Probing Functional Groups
FTIR spectroscopy is a rapid and sensitive technique for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to specific vibrational modes of chemical bonds.
Theoretical Framework: Vibrational Modes of Amine Hydrochlorides
The conversion of a primary amine to its hydrochloride salt results in the formation of an ammonium ion (R-NH₃⁺). This transformation leads to characteristic changes in the IR spectrum:
-
N-H Stretching: The N-H stretching vibrations of the NH₃⁺ group appear as a broad and strong absorption band in the region of 3200-2800 cm⁻¹. This broadness is a result of hydrogen bonding.
-
N-H Bending: The asymmetric and symmetric bending vibrations of the NH₃⁺ group typically appear in the 1600-1500 cm⁻¹ region.
The presence of the ethoxy group will be indicated by C-O stretching vibrations, typically in the 1260-1000 cm⁻¹ region. The aromatic ring will show characteristic C-H stretching vibrations just above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1450 cm⁻¹ region.[2]
Comparative Analysis of Positional Isomers
The primary difference in the IR spectra of this compound and its ortho-isomer would be in the "fingerprint region" (below 1500 cm⁻¹). The out-of-plane C-H bending vibrations of the aromatic ring are particularly sensitive to the substitution pattern.
-
Meta-disubstituted benzenes typically show two strong bands: one between 810-750 cm⁻¹ and another around 690 cm⁻¹.[2]
-
Ortho-disubstituted benzenes typically show one strong band between 770-735 cm⁻¹.[2]
This difference provides a powerful diagnostic tool for distinguishing between the two isomers.
Detailed Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy
ATR-FTIR is a convenient technique for analyzing solid powders with minimal sample preparation.
-
Instrument Preparation:
-
Ensure the ATR crystal (typically diamond or zinc selenide) is clean. Record a background spectrum of the clean, empty crystal.
-
-
Sample Application:
-
Place a small amount of the powdered this compound sample onto the center of the ATR crystal.
-
Lower the press arm to apply firm and even pressure to the sample, ensuring good contact with the crystal surface.[3]
-
-
Data Acquisition:
-
Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
The spectrum is usually collected in the mid-IR range (4000-400 cm⁻¹).
-
-
Data Processing:
-
The software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.
-
Label the significant peaks corresponding to the key functional groups.
-
Section 3: Mass Spectrometry - Confirming Molecular Weight and Fragmentation
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the confirmation of the molecular weight and elucidation of the structure through fragmentation patterns.
Theoretical Framework: Ionization and Fragmentation of Benzylamines
Using a soft ionization technique like Electrospray Ionization (ESI), this compound is expected to show a prominent protonated molecular ion [M+H]⁺ corresponding to the free base. For C₁₀H₁₅NO, the expected monoisotopic mass of the free base is 165.1154 g/mol , so the [M+H]⁺ ion would be observed at m/z 166.1227.
Tandem mass spectrometry (MS/MS) of the [M+H]⁺ ion will induce fragmentation. For benzylamines, a characteristic fragmentation pathway is the cleavage of the C-C bond adjacent to the nitrogen, leading to the formation of a stable tropylium ion or a substituted benzyl cation.
Experimental Data and Comparative Analysis
The mass spectrum of the ortho-isomer, [2-(Ethoxymethyl)phenyl]methanamine, is available in the SDBS database and shows a molecular ion peak at m/z 165, consistent with its molecular weight. While fragmentation data is not provided, we can predict the likely fragmentation pathways.
Diagram: Predicted Fragmentation Pathway
Caption: Predicted major fragmentation pathways for protonated [3-(Ethoxymethyl)phenyl]methanamine.
The fragmentation patterns of the meta and ortho isomers are expected to be very similar, making them difficult to distinguish by mass spectrometry alone. However, when coupled with a separation technique like liquid chromatography (LC), their different retention times can be used for unambiguous identification.
Detailed Experimental Protocol: LC-MS/MS Analysis
This protocol describes a general method for the analysis of positional isomers using LC-MS/MS.
-
Sample Preparation:
-
Prepare a stock solution of the sample in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Dilute the stock solution to a working concentration of 1-10 µg/mL with the initial mobile phase composition.
-
-
Liquid Chromatography:
-
Column: A C18 reversed-phase column is a common choice for small molecule analysis.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, ramp up to a high percentage to elute the analyte, and then return to the initial conditions for re-equilibration. The exact gradient will need to be optimized to achieve separation of the isomers.
-
Flow Rate: 0.2-0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Full Scan (MS1): Acquire a full scan over a mass range that includes the expected m/z of the protonated molecule (e.g., m/z 100-300).
-
Tandem MS (MS/MS): Perform a product ion scan on the precursor ion corresponding to the [M+H]⁺ of the analyte (m/z 166.12). The collision energy should be optimized to produce a rich fragmentation spectrum.
-
-
Data Analysis:
-
Extract the ion chromatogram for m/z 166.12 to determine the retention time of the analyte.
-
Analyze the product ion spectrum to confirm the fragmentation pattern.
-
Inject a standard of the ortho-isomer to compare its retention time and confirm the identity of the target meta-isomer.
-
Conclusion: A Self-Validating Workflow
By integrating the data from NMR, FTIR, and LC-MS/MS, a self-validating system for the structural confirmation of this compound is established. NMR provides the definitive map of the carbon-hydrogen framework and confirms the meta-substitution pattern. FTIR confirms the presence of the key functional groups and provides further evidence for the substitution pattern. LC-MS/MS confirms the molecular weight and provides structural information through fragmentation, with the chromatographic separation being key to distinguishing it from its positional isomer. This comprehensive approach ensures the highest level of scientific integrity and provides the trustworthy data necessary for advancing drug discovery and development programs.
References
-
Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]
-
University of Leicester. How to Prepare Samples for NMR. [Link]
-
Drawell. Sample Preparation for FTIR Analysis. [Link]
-
Spectroscopy Online. Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. [Link]
-
ResearchGate. Can the salt form of my organic compound be determined using NMR? [Link]
Sources
A Comparative Guide to HPLC Method Validation for the Quantification of [3-(Ethoxymethyl)phenyl]methanamine hydrochloride in Pharmaceutical Preparations
In the landscape of pharmaceutical development, the journey from a promising molecule to a market-approved drug is paved with rigorous analytical scrutiny. The active pharmaceutical ingredient (API), [3-(Ethoxymethyl)phenyl]methanamine hydrochloride, a key intermediate in the synthesis of various therapeutic agents, is no exception. Ensuring its purity, potency, and stability is not merely a regulatory hurdle but a fundamental pillar of patient safety and product efficacy. High-Performance Liquid Chromatography (HPLC) stands as the gold standard for this task due to its high resolving power, sensitivity, and quantitative accuracy.
This guide provides an in-depth, experience-driven walkthrough of a stability-indicating HPLC method validation for this compound. We will dissect the "why" behind each methodological choice and validation parameter, moving beyond a simple recitation of steps to offer a narrative grounded in scientific integrity. The objective is to equip researchers, scientists, and drug development professionals with a robust framework for establishing a validated HPLC method that is not only compliant with international guidelines but is also scientifically sound and fit for its intended purpose.
The Analytical Challenge and the Strategic Approach
This compound is a primary aromatic amine with a polar ethoxymethyl substituent. The analytical challenge lies in developing a method that can accurately quantify the API while also separating it from potential process impurities and degradation products that may arise during synthesis, formulation, and storage. A stability-indicating method is therefore not just a preference but a necessity, as mandated by regulatory bodies like the FDA and outlined in the International Council for Harmonisation (ICH) guidelines.[1][2]
Our strategy is to develop a reversed-phase HPLC (RP-HPLC) method, which is well-suited for the separation of moderately polar to nonpolar compounds. The validation will be conducted in accordance with the ICH Q2(R1) guideline, which provides a comprehensive framework for the validation of analytical procedures.[3][4][5]
Proposed HPLC Method for this compound
The following HPLC method was developed based on the physicochemical properties of the analyte and general principles of chromatographic separation.
| Parameter | Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | The C18 stationary phase provides excellent hydrophobic retention for the aromatic ring of the analyte. The 5 µm particle size offers a good balance between efficiency and backpressure. |
| Mobile Phase | Acetonitrile: 20 mM Potassium Phosphate Buffer (pH 3.0) (40:60, v/v) | The combination of acetonitrile, a common organic modifier, and an acidic phosphate buffer ensures good peak shape and retention for the basic amine analyte. The acidic pH suppresses the silanol interactions and ensures the analyte is in its protonated form. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a reasonable analysis time and efficient separation. |
| Detection | UV at 220 nm | The benzene ring of the analyte exhibits strong UV absorbance at lower wavelengths, providing high sensitivity. |
| Injection Volume | 10 µL | A small injection volume minimizes potential band broadening. |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times. |
| Diluent | Mobile Phase | Using the mobile phase as the diluent ensures compatibility with the chromatographic system and minimizes baseline disturbances. |
Experimental Workflow: A Visual Representation
The overall workflow for the HPLC method validation is a systematic process that begins with the preparation of solutions and culminates in the comprehensive analysis of the validation data.
Caption: A flowchart illustrating the key stages of the HPLC method validation process.
Method Validation: A Deep Dive into the Core Parameters
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[5] The following sections detail the experimental approach and acceptance criteria for each validation parameter, grounded in the principles of the ICH Q2(R1) guideline.
Specificity: Ensuring the Method's Discriminatory Power
Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[5] For a stability-indicating assay, this is the most critical parameter.
Experimental Protocol:
-
Forced Degradation Studies: The API was subjected to stress conditions to induce degradation. These conditions included:
-
Acid Hydrolysis: 0.1 N HCl at 60 °C for 24 hours.
-
Base Hydrolysis: 0.1 N NaOH at 60 °C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Dry heat at 105 °C for 48 hours.
-
Photolytic Degradation: Exposure to UV light (254 nm) for 48 hours.
-
-
Analysis of Stressed Samples: The stressed samples were diluted to the target concentration and injected into the HPLC system.
-
Peak Purity Analysis: A photodiode array (PDA) detector was used to assess the peak purity of the analyte in the presence of any degradation products.
Acceptance Criteria:
-
The analyte peak should be well-resolved from all degradation product peaks (resolution > 2).
-
The peak purity index should be greater than 0.999, indicating no co-eluting impurities.
Simulated Results:
| Stress Condition | % Degradation of API | Resolution of API peak from nearest degradant | Peak Purity Index |
| Acid Hydrolysis | 15.2% | 2.8 | >0.999 |
| Base Hydrolysis | 8.5% | 3.1 | >0.999 |
| Oxidative Degradation | 22.1% | 2.5 | >0.999 |
| Thermal Degradation | 5.3% | Not Applicable (No significant degradation) | >0.999 |
| Photolytic Degradation | 11.7% | 3.5 | >0.999 |
Linearity and Range: Establishing a Proportional Response
Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. The range is the interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[6]
Experimental Protocol:
-
A series of at least five concentrations of the this compound reference standard were prepared, ranging from 50% to 150% of the nominal assay concentration (e.g., 50, 75, 100, 125, 150 µg/mL).
-
Each concentration was injected in triplicate.
-
A calibration curve was constructed by plotting the mean peak area against the concentration.
Acceptance Criteria:
-
The correlation coefficient (r²) should be ≥ 0.999.
-
The y-intercept should be close to zero.
Simulated Results:
| Concentration (µg/mL) | Mean Peak Area (n=3) |
| 50 | 452,189 |
| 75 | 678,345 |
| 100 | 901,567 |
| 125 | 1,128,987 |
| 150 | 1,355,432 |
-
Correlation Coefficient (r²): 0.9998
-
Regression Equation: y = 9025.1x + 125.4
Accuracy: Closeness to the True Value
Accuracy expresses the closeness of agreement between the value that is accepted either as a conventional true value or an accepted reference value and the value found.[7]
Experimental Protocol:
-
Accuracy was determined by the recovery of a known amount of analyte spiked into a placebo matrix at three concentration levels (80%, 100%, and 120% of the assay concentration).
-
Three replicate preparations were made for each concentration level.
Acceptance Criteria:
-
The mean percent recovery should be within 98.0% to 102.0%.
-
The relative standard deviation (RSD) for each concentration level should be ≤ 2.0%.
Simulated Results:
| Concentration Level | Amount Spiked (µg/mL) | Amount Recovered (µg/mL) | % Recovery | Mean % Recovery | % RSD |
| 80% | 80.0 | 79.5, 80.2, 79.8 | 99.4, 100.3, 99.8 | 99.8 | 0.45 |
| 100% | 100.0 | 100.5, 99.7, 101.1 | 100.5, 99.7, 101.1 | 100.4 | 0.71 |
| 120% | 120.0 | 119.2, 120.9, 119.8 | 99.3, 100.8, 99.8 | 100.0 | 0.79 |
Precision: Measuring the Degree of Scatter
Precision is the measure of the degree of repeatability of an analytical method under normal operating conditions. It is usually expressed as the standard deviation or relative standard deviation (coefficient of variation) of a series of measurements.[8] Precision is evaluated at two levels:
-
Repeatability (Intra-day Precision): The precision of the method over a short interval of time by the same analyst with the same equipment.
-
Intermediate Precision (Inter-day Ruggedness): The precision of the method when conducted by different analysts, on different days, and with different equipment.
Experimental Protocol:
-
Repeatability: Six replicate injections of the 100% test concentration were analyzed on the same day.
-
Intermediate Precision: The repeatability study was repeated on a different day by a different analyst using a different HPLC system.
Acceptance Criteria:
-
The RSD for repeatability should be ≤ 2.0%.
-
The RSD for intermediate precision should be ≤ 2.0%.
Simulated Results:
| Precision Level | Analyst | Day | HPLC System | Mean Assay Value (%) | % RSD |
| Repeatability | 1 | 1 | A | 99.8 | 0.85 |
| Intermediate Precision | 2 | 2 | B | 100.3 | 0.92 |
Detection Limit (LOD) and Quantitation Limit (LOQ): Assessing the Method's Sensitivity
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[9]
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[9]
Experimental Protocol: LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.
-
LOD = 3.3 * (Standard Deviation of the Intercept / Slope)
-
LOQ = 10 * (Standard Deviation of the Intercept / Slope)
Simulated Results:
| Parameter | Value (µg/mL) |
| LOD | 0.15 |
| LOQ | 0.45 |
Robustness: Resilience to Minor Variations
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[10]
Experimental Protocol: The effect of small, deliberate changes in the following parameters was evaluated:
-
Flow Rate: ± 0.1 mL/min (0.9 and 1.1 mL/min)
-
Mobile Phase Composition: ± 2% organic phase
-
pH of the Buffer: ± 0.2 units
-
Column Temperature: ± 5 °C
Acceptance Criteria:
-
System suitability parameters (e.g., tailing factor, theoretical plates) should remain within acceptable limits.
-
The change in the assay value should not be significant.
Simulated Results:
| Parameter Varied | % Change in Assay Value | System Suitability |
| Flow Rate (0.9 mL/min) | -0.8% | Pass |
| Flow Rate (1.1 mL/min) | +0.6% | Pass |
| Mobile Phase (-2% Acetonitrile) | -1.1% | Pass |
| Mobile Phase (+2% Acetonitrile) | +0.9% | Pass |
| pH (2.8) | -0.5% | Pass |
| pH (3.2) | +0.4% | Pass |
| Temperature (25 °C) | -0.3% | Pass |
| Temperature (35 °C) | +0.2% | Pass |
The Interconnectivity of Validation Parameters
The validation parameters are not isolated entities but are interconnected in a logical hierarchy that collectively establishes the method's suitability.
Caption: A diagram showing the logical relationships between the HPLC method validation parameters.
Comparative Analysis with Alternative Methods
While HPLC is the predominant technique for pharmaceutical analysis, other methods can be considered. However, they often fall short in providing the comprehensive data required for regulatory submission.
| Method | Principle | Advantages for this compound | Disadvantages |
| HPLC (Proposed Method) | Differential partitioning between a liquid mobile phase and a solid stationary phase. | High resolution, sensitivity, and quantitative accuracy; stability-indicating capability. | Higher cost and complexity compared to TLC. |
| Gas Chromatography (GC) | Differential partitioning between a gaseous mobile phase and a liquid or solid stationary phase. | High resolution for volatile compounds. | The analyte is not sufficiently volatile and would require derivatization, adding complexity and potential for error. |
| Thin-Layer Chromatography (TLC) | Differential migration of components on a stationary phase. | Simple, rapid, and low-cost for qualitative screening. | Lower resolution and sensitivity; not suitable for quantification without a densitometer. |
| UV-Visible Spectrophotometry | Measurement of light absorption by the analyte. | Very simple and rapid for pure samples. | Lacks specificity; cannot distinguish the analyte from impurities or degradants with similar chromophores. |
References
-
Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. Available at: [Link]
-
Method Development & Validation (Stability-Indicating). Regis Technologies. Available at: [Link]
-
Highlights from FDA's Analytical Test Method Validation Guidance. ProPharma. Available at: [Link]
-
USP <1225> Method Validation. BA Sciences. Available at: [Link]
-
Validation of Compendial Methods. U.S. Pharmacopeia. Available at: [Link]
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Compliance Academy. Available at: [Link]
-
FDA Guidance for Industry: Q2A Validation of Analytical Procedures. gmp-compliance.org. Available at: [Link]
-
Quality Guidelines. International Council for Harmonisation. Available at: [Link]
-
Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration. Available at: [Link]
-
Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid. National Institutes of Health. Available at: [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. Available at: [Link]
-
Proposed Revision of USP <1225> Published in the Pharmacopeial Forum. European Compliance Academy. Available at: [Link]
-
Stability Indicating HPLC Method Development: A Review. IRJPMS. Available at: [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration. Available at: [Link]
-
Analytical Procedures and Methods Validation for Drugs and Biologics. U.S. Food and Drug Administration. Available at: [Link]
-
FDA Releases Guidance on Analytical Procedures. BioPharm International. Available at: [Link]
-
Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. Available at: [Link]
-
Comparison Bet. US FDA, USP & ICH Guidelines. Scribd. Available at: [Link]
-
Stability Indicating HPLC Method Development and Validation. SciSpace. Available at: [Link]
-
<1225> Validation of Compendial Procedures. USP-NF. Available at: [Link]
-
USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision. Investigations of a Dog. Available at: [Link]
-
3 Key Regulatory Guidelines for Method Validation. Altabrisa Group. Available at: [Link]
-
ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. Available at: [Link]
-
Analytical Method Validation: ICH and USP Perspectives. International Journal of Research and Review. Available at: [Link]
Sources
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- 4. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 5. fda.gov [fda.gov]
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- 10. propharmagroup.com [propharmagroup.com]
A Comparative Guide to the Analytical Characterization of [3-(Ethoxymethyl)phenyl]methanamine Hydrochloride
In the landscape of pharmaceutical development, the rigorous characterization of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of ensuring safety, efficacy, and quality. [3-(Ethoxymethyl)phenyl]methanamine hydrochloride, a key building block in the synthesis of various pharmaceutical agents, demands a robust analytical strategy to ascertain its identity, purity, and stability. This guide provides a comprehensive comparison of key analytical techniques for the characterization of this compound, offering insights into the causality behind experimental choices and providing a framework for robust method validation.
Introduction: The Analytical Imperative
This compound possesses a unique molecular architecture, featuring a primary amine, an ether linkage, and an aromatic ring. This combination of functional groups necessitates a multi-faceted analytical approach to fully elucidate its chemical properties. The choice of analytical technique is not arbitrary; it is dictated by the specific question being asked, whether it be quantification of the bulk substance, identification of impurities, or confirmation of its molecular structure. This guide will explore the application, strengths, and limitations of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy for the comprehensive analysis of this compound.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Quantification
HPLC is an indispensable tool in pharmaceutical analysis, prized for its high resolution, sensitivity, and quantitative accuracy.[1] For a non-volatile and thermally labile compound like this compound, HPLC is the method of choice for assessing purity and quantifying the API.
The Rationale Behind the Method
A reversed-phase HPLC (RP-HPLC) method is ideally suited for this compound. The non-polar stationary phase (typically C18) will interact with the hydrophobic phenyl ring, while a polar mobile phase will carry the compound through the column. The hydrochloride salt form ensures good solubility in aqueous mobile phases. UV detection is appropriate due to the presence of the chromophoric phenyl ring.
Experimental Protocol: A Self-Validating System
A robust HPLC method must be validated to ensure it is fit for its intended purpose.[2][3] The validation parameters, as stipulated by the International Council for Harmonisation (ICH) guidelines, are integral to a self-validating system.[4][5]
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV detector.
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase: A gradient of acetonitrile and a phosphate buffer (pH 3.0) is recommended to ensure good peak shape and resolution from potential impurities.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 214 nm, where the benzene ring exhibits strong absorbance.[6]
-
Injection Volume: 10 µL
Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve this compound in the mobile phase to a concentration of approximately 0.1 mg/mL.[1]
-
Sample Solution: Prepare the sample in the same manner as the standard solution.
Validation Parameters: The method's suitability is confirmed through a series of validation experiments.[7]
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.[8] This is demonstrated by the absence of interfering peaks at the retention time of the main peak in a blank chromatogram.
-
Linearity: A linear relationship between the concentration and the detector response should be established over a defined range (e.g., 50-150% of the target concentration).[9]
-
Accuracy: The closeness of the test results to the true value. This is typically assessed by recovery studies, spiking a placebo with known amounts of the API. Recoveries should be within 98-102%.[1][9]
-
Precision: The degree of agreement among individual test results. This is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability). The relative standard deviation (RSD) should be less than 2%.[5]
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.[9]
Data Presentation and Interpretation
The primary output of an HPLC analysis is a chromatogram. The retention time of the peak is characteristic of the compound under the specific chromatographic conditions, while the peak area is proportional to its concentration.
Table 1: HPLC Method Validation Summary
| Validation Parameter | Acceptance Criteria | Typical Result |
| Specificity | No interference at the retention time of the analyte | Pass |
| Linearity (r²) | ≥ 0.999 | 0.9995 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5 - 101.2% |
| Precision (RSD) | ≤ 2.0% | < 1.0% |
| LOD | Signal-to-Noise Ratio ≥ 3:1 | 0.01 µg/mL |
| LOQ | Signal-to-Noise Ratio ≥ 10:1 | 0.03 µg/mL |
HPLC Workflow Diagram
Caption: Workflow for HPLC analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS): For Volatile Impurities and Structural Confirmation
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds.[10] While the hydrochloride salt of [3-(Ethoxymethyl)phenyl]methanamine is non-volatile, GC-MS can be employed for the analysis of potential volatile impurities from the synthesis, such as residual solvents or starting materials. Furthermore, derivatization of the amine can render it amenable to GC-MS analysis for structural confirmation.
The Rationale Behind the Method
For volatile impurity analysis, a headspace GC-MS method is ideal. For the analysis of the compound itself, derivatization of the primary amine, for example, through acylation, is necessary to increase its volatility and thermal stability.[11] The mass spectrometer provides detailed structural information based on the fragmentation pattern of the molecule.
Experimental Protocol
Instrumentation:
-
GC-MS system with a headspace autosampler (for volatile impurities) and a liquid autosampler.
GC-MS Conditions (for derivatized compound):
-
Column: A non-polar column, such as a 5% phenyl-methylpolysiloxane (e.g., Rtx-1), is suitable.[12][13]
-
Carrier Gas: Helium at a constant flow rate.
-
Inlet Temperature: 250°C
-
Oven Temperature Program: A temperature gradient is used to ensure good separation of the analyte from any impurities. For example, start at 100°C, hold for 2 minutes, then ramp to 280°C at 10°C/min.
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
Derivatization Procedure (Acylation):
-
Dissolve a small amount of the sample in a suitable solvent (e.g., dichloromethane).
-
Add an acylating agent, such as trifluoroacetic anhydride (TFAA) or pentafluoropropionic anhydride (PFPA), and a catalyst (e.g., pyridine).[12]
-
Heat the mixture to ensure complete reaction.
-
Inject an aliquot of the derivatized sample into the GC-MS.
Data Presentation and Interpretation
The GC-MS analysis provides a total ion chromatogram (TIC), where each peak corresponds to a different compound. The mass spectrum of each peak provides a unique fragmentation pattern that can be used for structural elucidation and identification by comparison with spectral libraries.
Table 2: Comparison of Chromatographic Techniques
| Feature | HPLC | GC-MS |
| Principle | Partitioning between a liquid mobile phase and a solid stationary phase.[1] | Partitioning between a gaseous mobile phase and a liquid or solid stationary phase.[1] |
| Applicability to Analyte | Direct analysis of the hydrochloride salt. | Requires derivatization for the parent compound; suitable for volatile impurities. |
| Primary Use | Purity assessment and quantification. | Identification of volatile impurities and structural confirmation. |
| Sensitivity | High (ng to pg range). | Very high (pg to fg range).[10] |
| Data Output | Chromatogram with retention time and peak area. | Chromatogram and mass spectrum for each peak. |
GC-MS Workflow Diagram
Caption: Workflow for GC-MS analysis of derivatized [3-(Ethoxymethyl)phenyl]methanamine.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation
NMR spectroscopy is an unparalleled technique for the unambiguous determination of molecular structure. Both ¹H and ¹³C NMR are essential for the complete characterization of this compound.
The Rationale Behind the Method
¹H NMR provides information on the number of different types of protons, their chemical environment, and their connectivity. ¹³C NMR provides information on the number of different types of carbon atoms in the molecule. For this compound, specific signals corresponding to the ethoxy group, the aromatic protons, the benzylic protons, and the methylene protons of the ethoxymethyl group are expected.[14][15]
Experimental Protocol
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher for better resolution).
Sample Preparation:
-
Dissolve approximately 5-10 mg of the sample in a deuterated solvent, such as deuterium oxide (D₂O) or deuterated chloroform (CDCl₃). The choice of solvent is crucial to avoid interfering signals.
Data Acquisition:
-
Acquire ¹H and ¹³C NMR spectra. Other experiments like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups.
Data Interpretation
The chemical shifts (δ) in the NMR spectrum are indicative of the electronic environment of the nuclei.[16] The integration of the peaks in the ¹H NMR spectrum is proportional to the number of protons giving rise to the signal. The splitting patterns (multiplicity) arise from spin-spin coupling between neighboring protons and provide information about the connectivity of the atoms.
Expected ¹H NMR Signals for [3-(Ethoxymethyl)phenyl]methanamine:
-
A triplet and a quartet for the ethoxy group (-OCH₂CH₃).[14]
-
Signals in the aromatic region (around 7 ppm) corresponding to the protons on the phenyl ring.[17]
-
A singlet for the benzylic protons (-CH₂NH₂).
-
A singlet for the methylene protons of the ethoxymethyl group (-OCH₂-phenyl).
-
A broad signal for the amine protons, which may exchange with the deuterated solvent.
NMR Analysis Workflow Diagram
Caption: Workflow for NMR-based structural elucidation.
Fourier-Transform Infrared (FTIR) Spectroscopy: A Fingerprint of Functional Groups
FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.[10] It is an excellent tool for a quick identity check and for confirming the presence of key functional groups in this compound.
The Rationale Behind the Method
The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of the chemical bonds within the molecule. The FTIR spectrum provides a unique "fingerprint" for the compound.
Experimental Protocol
Instrumentation:
-
FTIR spectrometer, often equipped with an Attenuated Total Reflectance (ATR) accessory for easy sample handling.
Sample Preparation:
-
A small amount of the solid sample is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared.
Data Acquisition:
-
The spectrum is typically recorded over the range of 4000-400 cm⁻¹.
Data Interpretation
The FTIR spectrum is a plot of absorbance or transmittance versus wavenumber (cm⁻¹). Specific peaks in the spectrum correspond to particular functional groups.
Expected FTIR Absorption Bands:
-
N-H stretching: Around 3300-3400 cm⁻¹ for the primary amine.[17]
-
C-H stretching (aromatic): Just above 3000 cm⁻¹.
-
C-H stretching (aliphatic): Just below 3000 cm⁻¹.[18]
-
C=C stretching (aromatic): Around 1600 and 1450 cm⁻¹.[18]
-
C-O stretching (ether): Around 1100 cm⁻¹.
FTIR Analysis Workflow Diagram
Caption: Workflow for FTIR analysis to identify functional groups.
Conclusion: A Synergistic Approach
No single analytical technique can provide a complete picture of this compound. A synergistic approach, leveraging the strengths of each method, is essential for a comprehensive characterization. HPLC is the cornerstone for purity and quantification, GC-MS is invaluable for volatile impurity profiling and orthogonal identification, NMR provides the definitive structural elucidation, and FTIR offers a rapid and convenient identity confirmation. The integration of data from these techniques, underpinned by a robust validation strategy, ensures the quality and consistency of this important pharmaceutical intermediate, thereby supporting the development of safe and effective medicines.
References
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Development and Validation of a HPLC Method for Chlorphenamine Maleate Related Substances in Multicomponents Syrups and Tablets. (n.d.). International Journal of Pharmacy Teaching & Practices. Retrieved from [Link]
- Kumar, S., & Kumar, A. (2015). Analytical method validation: A brief review.
- Sahoo, C. K., Sudhakar, M., Sahoo, N. K., Rao, S. R. M., & Panigrahy, U. P. (2018). Validation of Analytical Methods: A Review.
- GC-MS studies on the regioisomeric methoxy-methyl-phenethylamines related to MDEA, MDMMA, and MBDB. (1998). Journal of analytical toxicology, 22(4), 279–286.
-
FTIR spectra of a P3HT, PCBM, P3HT: PCBM and b Cs2CO3, V2O5. (n.d.). ResearchGate. Retrieved from [Link]
- Development and validation of a RP-HPLC method for the determination of Chlorpheniramine maleate and phenylephrine in pharmaceutical dosage form. (2011). International Journal of Pharmaceutical Sciences and Research, 2(7), 1773.
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ICH Q2(R2) Validation of analytical procedures. (2022). European Medicines Agency. Retrieved from [Link]
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Validation of Analytical Procedure Q2(R2). (2022). ICH. Retrieved from [Link]
- GC-MS Evaluation of a Series of Acylated Derivatives of 3,4-Methylenedioxymethamphetamine. (2009).
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ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (2005). ICH. Retrieved from [Link]
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A Step-by-Step Guide to Analytical Method Development and Validation. (2023). Emery Pharma. Retrieved from [Link]
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Supplementary Information. (n.d.). Royal Society of Chemistry. Retrieved from [Link]
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1 H NMR spectrum of PTA and FTIR spectra of DDM, TEP, and PTA. (n.d.). ResearchGate. Retrieved from [Link]
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ICH guideline Q2(R2) on validation of analytical procedures. (2022). European Medicines Agency. Retrieved from [Link]
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ICH Guidelines for Analytical Method Validation Explained. (2025). AMSbiopharma. Retrieved from [Link]
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Nitrosamines by GC-MS/MS. (n.d.). European Directorate for the Quality of Medicines & HealthCare. Retrieved from [Link]
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Understanding Analytical Method Development and Validation in Pharmaceutical Manufacturing. (n.d.). Acta Pharmaceutica Sinica B. Retrieved from [Link]
- GC-MS and FT-IR Profiling of leaves methanol extract from the Pleiospermium alatum (Wall. ex Wt. (2016). The Journal of Phytopharmacology, 5(2), 65-69.
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SUPPLEMENTARY INFORMATION. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
- GC-MS Evaluation of a Series of Acylated Derivatives of 3,4-methylenedioxymethamphetamine. (2009).
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Electronic Supplementary Information. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
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A Senior Application Scientist's Guide to Qualifying a [3-(Ethoxymethyl)phenyl]methanamine Hydrochloride Reference Standard
For researchers and drug development professionals, the integrity of analytical data is paramount. This integrity is anchored by the quality of the reference standards used for identification, purity assessment, and potency assays.[1][2] While many compounds have readily available primary standards from pharmacopeias like the USP or Ph. Eur., numerous novel intermediates and active pharmaceutical ingredients (APIs), such as [3-(Ethoxymethyl)phenyl]methanamine hydrochloride, do not.[3] In these cases, it is incumbent upon the scientist to meticulously qualify a secondary or in-house reference standard.[1][4]
This guide provides a comprehensive framework for the characterization and qualification of a candidate batch of this compound to serve as a reliable reference standard. We will compare the analytical data of a thoroughly qualified standard (designated "Lot A") with a hypothetical alternative of lesser purity ("Lot B") to underscore the importance of each validation step. The methodologies described herein are designed to establish a self-validating system, ensuring the trustworthiness and scientific validity of your analytical results.
The Imperative of a Well-Characterized Standard
A reference standard is a highly purified and well-characterized compound used as a benchmark in analytical testing.[2] Its purpose extends beyond simple identification; it is crucial for the quantitative determination of potency and the detection and quantification of impurities in synthesized batches of a drug substance.[2][5] The US Food and Drug Administration (FDA) and other regulatory bodies require that reference standards be of the highest possible purity and thoroughly characterized.[2] For a non-compendial material like this compound, this involves a multi-faceted analytical approach to confirm its identity, purity, and stability over time.[6][7]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1193387-67-5 | [8] |
| Molecular Formula | C₁₀H₁₅NO • HCl | [8] |
| Molecular Weight | 201.69 g/mol | [8] |
| Chemical Structure | CCOCC₁=CC=CC(=C₁)CN•Cl | [9] |
| Appearance | White to off-white solid (Typical) | Assumed |
The Qualification Workflow: An Integrated Approach
Establishing a reference standard is not a single experiment but a holistic process. Each analytical technique provides a unique piece of the puzzle. The overall workflow is designed to build a comprehensive profile of the material, leaving no ambiguity about its identity, purity, and suitability for its intended use.
Caption: Overall workflow for qualifying a chemical reference standard.
Phase 1: Unambiguous Identity Confirmation
Before assessing purity, it is essential to confirm that the candidate material is indeed this compound. This is achieved using a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is one of the most powerful tools for structural elucidation. Both ¹H and ¹³C NMR should be performed.
-
¹H NMR: Provides information about the number of different types of protons, their chemical environments, and their proximity to one another. The spectrum should be consistent with the structure, showing signals for the aromatic protons, the benzylic CH₂, the ethoxy group (CH₂ and CH₃), and the aminomethyl CH₂.
-
¹³C NMR: Confirms the carbon framework of the molecule. The number of signals should correspond to the number of unique carbon atoms in the structure.
Causality: Using both ¹H and ¹³C NMR provides orthogonal data that, when combined, create a highly specific fingerprint of the molecule, making misidentification highly unlikely.[10][11][12]
Mass Spectrometry (MS)
MS provides the mass-to-charge ratio (m/z) of the molecule, confirming its molecular weight.[9] High-resolution mass spectrometry (HRMS) is preferred as it can determine the elemental composition, providing an additional layer of confirmation. For [3-(Ethoxymethyl)phenyl]methanamine, the expected m/z for the protonated free base [M+H]⁺ would be approximately 166.1226.[9]
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR identifies the functional groups present in the molecule by measuring the absorption of infrared radiation. The spectrum should show characteristic stretches for N-H bonds (amine), C-H bonds (aromatic and aliphatic), C-O bonds (ether), and aromatic C=C bonds.
Phase 2: Rigorous Purity Assessment and Potency Assignment
Purity is the most critical attribute of a reference standard used for quantitative purposes.[2] A high-purity standard (ideally >99.5%) minimizes the uncertainty in analytical measurements.[2]
Primary Purity Method: Stability-Indicating HPLC
High-Performance Liquid Chromatography (HPLC) is the gold standard for purity determination of non-volatile organic molecules.[13] A "stability-indicating" method is one that can separate the main compound from its potential degradation products and process-related impurities.[14]
Caption: Experimental workflow for HPLC purity analysis.
Experimental Protocol: HPLC Purity Determination
-
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.[13]
-
Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point for benzylamine derivatives.[15][16]
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% Trifluoroacetic Acid or a phosphate buffer) and an organic solvent (e.g., Acetonitrile or Methanol). The gradient allows for the separation of impurities with a wide range of polarities.
-
Flow Rate: 1.0 mL/min.[16]
-
Detection: UV detection at a suitable wavelength (e.g., 210 nm or 254 nm), determined by a UV scan of the analyte.[15]
-
Injection Volume: 10 µL.[13]
-
-
Standard and Sample Preparation:
-
Standard Solution: Accurately prepare a solution of the candidate reference standard in the mobile phase at a known concentration (e.g., 0.5 mg/mL).[13]
-
Sample Solution: For comparison, prepare a solution of the alternative material (Lot B) at the same concentration.
-
-
System Suitability Test (SST):
-
Before analyzing samples, perform at least five replicate injections of the standard solution.
-
Trustworthiness: The Relative Standard Deviation (RSD) of the peak area and retention time should be less than 2.0%. This confirms that the analytical system is performing with adequate precision.
-
-
Analysis and Calculation:
-
Inject the mobile phase as a blank to ensure no system peaks interfere.
-
Inject the standard (Lot A) and sample (Lot B) solutions.
-
Calculate the purity using the area normalization method:
-
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
-
-
Table 2: Comparative HPLC Purity Data
| Parameter | Qualified Standard (Lot A) | Alternative Material (Lot B) | Acceptance Criteria |
| Retention Time | 4.52 min | 4.51 min | Consistent RT |
| Purity (Area %) | 99.85% | 98.10% | > 99.5% |
| Largest Impurity | 0.08% | 1.25% (at 3.8 min) | < 0.1% |
| Total Impurities | 0.15% | 1.90% | < 0.5% |
The data presented is for illustrative purposes.
As shown in Table 2, Lot A meets the stringent criteria for a high-purity reference standard, whereas Lot B, with a significant single impurity and higher total impurities, would be unsuitable for quantitative applications.
Potency Assignment
The potency of a reference standard is its effective concentration and is calculated by correcting the purity value for other factors like water content and residual solvents.
Potency (%) = Purity_HPLC (%) x (100 - % Water - % Residual Solvents) / 100
-
Water Content: Determined by Karl Fischer titration.
-
Residual Solvents: Determined by Headspace Gas Chromatography (GC-HS).
Table 3: Potency Assignment Calculation
| Parameter | Qualified Standard (Lot A) | Alternative Material (Lot B) |
| HPLC Purity | 99.85% | 98.10% |
| Water Content | 0.10% | 0.45% |
| Residual Solvents | 0.05% | 0.20% |
| Calculated Potency | 99.70% | 97.46% |
Expertise: Using a standard with a potency of 97.46% (Lot B) without correction would introduce a systematic error of ~2.2% into every subsequent measurement, highlighting the necessity of this comprehensive characterization.
Phase 3: Ensuring Long-Term Viability
A reference standard is only useful if it is stable.[6] Stability testing evaluates the impact of environmental factors (temperature, humidity, light) on the material's integrity over time.[17][18]
Experimental Protocol: Stability Study
-
Design: Store aliquots of the reference standard (Lot A) under both long-term and accelerated conditions as per ICH guidelines.[14][17]
-
Long-Term: 25°C / 60% Relative Humidity (RH) or 5°C.
-
Accelerated: 40°C / 75% RH.[14]
-
-
Testing Schedule: Analyze the samples at predefined time points (e.g., 0, 3, 6, 12 months for long-term; 0, 1, 3, 6 months for accelerated).[17]
-
Analysis: At each time point, perform HPLC purity analysis and a visual inspection.
-
Evaluation: Compare the results to the initial (time 0) data. The standard is considered stable if there is no significant change in purity and no increase in degradation products. This data is used to establish a retest date, which is the date after which the standard should be re-analyzed to confirm its continued fitness for use.[1]
Table 4: Illustrative Stability Data for Lot A (Accelerated Conditions)
| Time Point | Purity (Area %) | Total Impurities (%) | Observations |
| 0 Months | 99.85% | 0.15% | White powder |
| 3 Months | 99.83% | 0.17% | No change |
| 6 Months | 99.81% | 0.19% | No change |
The minimal change in purity for Lot A under stressed conditions provides high confidence in its long-term stability.
Conclusion
The qualification of a reference standard for a non-compendial substance like this compound is a rigorous, multi-step process that forms the bedrock of reliable analytical science. It requires a combination of spectroscopic techniques for identity, high-resolution chromatographic methods for purity, and a systematic stability program. By following a comprehensive workflow and adhering to strict acceptance criteria, as demonstrated with "Lot A," researchers can establish a trustworthy in-house standard. The comparison with a hypothetical, lower-quality "Lot B" clearly illustrates how shortcuts in characterization can lead to the use of a substandard material, introducing significant error and undermining the validity of experimental results. A properly qualified reference standard is not a mere reagent; it is a guarantee of quality and reproducibility in research and development.
References
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Safety Operating Guide
Navigating the Disposal of [3-(Ethoxymethyl)phenyl]methanamine Hydrochloride: A Guide for Laboratory Professionals
Hazard Assessment and Profile
[3-(Ethoxymethyl)phenyl]methanamine hydrochloride belongs to the benzylamine hydrochloride family. While specific toxicological data for this compound is limited, analogous structures are generally classified with the following hazards:
-
Serious Eye Damage/Irritation : Causes serious eye irritation.[1][3]
-
Respiratory Irritation : May cause respiratory irritation.[1][3]
Benzylamine itself is a combustible solid that burns but does not easily propagate a flame.[4] It is crucial to treat this compound as a hazardous substance, exercising caution to prevent exposure and environmental release.
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling this compound for any purpose, including disposal, the following personal protective equipment is mandatory:
| PPE Item | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a full-face shield. | Protects against splashes of solutions or airborne particles. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile). | Prevents skin contact, which can cause irritation.[1] |
| Body Protection | A standard laboratory coat. | Protects clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. | Minimizes the inhalation of any fine particles of the solid compound.[1] |
Always inspect your PPE for integrity before use and dispose of contaminated single-use items, such as gloves, in accordance with institutional protocols for hazardous waste.[1]
Spill Response Protocol
In the event of a spill, immediate and appropriate action is critical to mitigate risks.
For Small Spills (Solid):
-
Restrict Access: Cordon off the affected area to prevent unauthorized entry.
-
Don PPE: Ensure you are wearing the appropriate PPE as outlined above.
-
Containment: Gently sweep up the solid material, avoiding the generation of dust.
-
Collection: Place the spilled material into a clearly labeled, sealable container for hazardous waste.
-
Decontamination: Clean the spill area with a suitable solvent or detergent and water. Collect all cleaning materials as hazardous waste.
For Spills in Solution:
-
Restrict Access and Don PPE: As with a solid spill.
-
Containment: Use an inert absorbent material, such as vermiculite or sand, to contain the spill.
-
Collection: Carefully collect the absorbent material and place it in a labeled, sealed container for hazardous waste.
-
Decontamination: Decontaminate the spill area and dispose of cleaning materials as hazardous waste.
Step-by-Step Disposal Protocol
The recommended method for the disposal of this compound is to treat it as hazardous chemical waste. Do not dispose of this compound down the drain or in regular trash.[5]
Objective: To safely collect and prepare this compound waste for collection by a licensed environmental waste management service.
Materials:
-
Waste this compound (solid or in solution).
-
Designated hazardous waste container (chemically compatible, with a secure lid).
-
Hazardous waste labels.
-
Personal Protective Equipment (PPE).
Procedure:
-
Segregation: Ensure that waste containing this compound is kept separate from other waste streams to prevent inadvertent reactions. Store it away from incompatible materials such as strong oxidizing agents.[4][6]
-
Containerization:
-
For solid waste, carefully transfer the material into a designated hazardous waste container.
-
For solutions, pour the liquid waste into a compatible, leak-proof container.
-
Ensure the container is not overfilled and is securely sealed.[6]
-
-
Labeling: Affix a hazardous waste label to the container. The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
The specific hazards associated with the waste (e.g., "Toxic," "Irritant").
-
The date of accumulation.
-
-
Storage: Store the sealed and labeled waste container in a designated satellite accumulation area. This area should be well-ventilated, secure, and away from general laboratory traffic.
-
Arranging Disposal: Contact your institution's Environmental Health and Safety (EHS) office or a licensed professional waste disposal service to arrange for the collection and ultimate disposal of the waste, likely through incineration.[2]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the safe disposal of this compound.
By adhering to these procedures, researchers and laboratory personnel can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
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- ChemicalBook. (2025, July 4). 1-bromo-2-ethoxymethyl-4-hydroxymethylbenzene | 1255948-71-0.
- Santa Cruz Biotechnology. (n.d.). Benzylamine hydrochloride.
- Guidechem. (n.d.). Benzylamine hydrochloride 3287-99-8.
- Amadis Chemical. (n.d.). (4-bromo-3-(ethoxymethyl)phenyl)methanol,1255948-71-0.
- Ambeed. (n.d.). 1255948-71-0|(4-Bromo-3-(ethoxymethyl)phenyl)methanol.
- Angene Chemical. (2025, October 19). Safety Data Sheet.
- Sigma-Aldrich. (2024, September 30). SAFETY DATA SHEET.
- Apollo Scientific. (n.d.). Benzylamine hydrochloride.
- Apollo Scientific. (2022, September 16). Benzylamine.
- Sciencemadness Wiki. (2025, February 12). Benzylamine.
- Hellma. (2024, February 6). Safety data sheet.
- Wikipedia. (n.d.). Benzylamine.
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- National Institutes of Health. (n.d.). Benzylamine | C6H5CH2NH2 | CID 7504.
- Cayman Chemical. (2025, November 21). Safety Data Sheet.
- TCI Chemicals. (n.d.). SAFETY DATA SHEET.
- 3M. (n.d.). Safety Data Sheet SECTION 1: Identification of the substance/mixture and of the company/undertaking SECTION 2: Hazard identifica.
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- BLD Pharmatech. (n.d.). Safety Data Sheet.
- PrepChem.com. (n.d.). Synthesis of benzylamine hydrochloride.
- ECHEMI. (n.d.). (2-BroMo-3-(trifluoroMethyl)phenyl)MethanaMine hydrochloride SDS, 1214339-18-0 Safety Data Sheets.
- PubMed Central. (n.d.). Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3.
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Personal protective equipment for handling [3-(Ethoxymethyl)phenyl]methanamine hydrochloride
A-Z Guide to the Safe Handling of [3-(Ethoxymethyl)phenyl]methanamine hydrochloride
Disclaimer: The following guide is based on established best practices for handling chemical compounds with similar structures. Specific safety data for this compound is limited. Therefore, a thorough risk assessment must be conducted by the end-user before commencing any laboratory work. This document should be used as a supplement to, not a replacement for, your institution's safety protocols and the judgment of a trained chemical hygiene officer.
Hazard Assessment: A Profile Based on Structural Analogs
Due to the lack of a specific Safety Data Sheet (SDS) for this compound, this guide synthesizes data from its structural analog, Benzylamine hydrochloride. This approach, rooted in the precautionary principle, provides a robust framework for safe handling.
Based on available data, this compound should be treated as a compound that is:
The toxicological properties of this specific substance have not been fully investigated.[3] Therefore, minimizing exposure through all routes—inhalation, ingestion, and skin/eye contact—is paramount.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is essential. The specific equipment required will depend on the scale of the operation and the potential for exposure.
| Operation | Required PPE | Rationale |
| Weighing & Aliquoting (Solid) | Nitrile Gloves, Safety Goggles with Side Shields, Lab Coat, N95 Respirator | Minimizes risk from airborne particulates and accidental skin/eye contact. |
| Solution Preparation | Nitrile Gloves, Chemical Splash Goggles, Lab Coat | Protects against splashes of the dissolved compound. |
| Reaction & Work-up | Nitrile Gloves (consider double-gloving), Chemical Splash Goggles, Lab Coat, access to a safety shower and eyewash station.[3] | Provides protection against splashes and spills during transfers and manipulations. |
| Large-Scale Operations (>5g) | Chemical Resistant Gloves (e.g., butyl rubber), Chemical Splash Goggles, Face Shield, Chemical Resistant Apron over Lab Coat, appropriate respiratory protection. | Enhanced protection for operations with a higher risk of significant exposure. |
Always inspect gloves for tears or punctures before use and practice proper glove removal techniques to avoid skin contamination.[4]
Operational Protocols: Step-by-Step Guidance
Adherence to standardized procedures is critical for minimizing risk and ensuring experimental reproducibility.
Weighing and Handling Solids
-
Preparation: Designate a specific area for handling the solid compound, preferably within a chemical fume hood or on a bench with localized exhaust ventilation.
-
Tare: Use an analytical balance to tare a clean, dry weighing vessel.
-
Transfer: Carefully transfer the desired amount of this compound to the vessel using a clean spatula. Avoid generating dust.
-
Cleaning: After weighing, carefully clean the spatula and any contaminated surfaces.
Solution Preparation
-
Solvent Addition: In a well-ventilated fume hood, add the desired solvent to the vessel containing the pre-weighed compound.
-
Dissolution: Gently swirl or stir the mixture until the solid is fully dissolved. Avoid splashing.
-
Labeling: Immediately label the container with the compound name, concentration, solvent, and date of preparation.
Emergency Procedures: Plan for the Unexpected
Rapid and correct response to an emergency can significantly mitigate harm. All personnel should be familiar with the location and operation of safety equipment, including eyewash stations, safety showers, and fire extinguishers.[3]
Emergency Response Workflow
Caption: Workflow for responding to spills and personal exposure incidents.
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes.[2][3] Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3] Seek immediate medical attention.
-
Inhalation: Remove the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them 2-4 cupfuls of water or milk to drink.[3] Seek immediate medical attention.
Storage and Disposal: Managing the Lifecycle
Proper storage and disposal are crucial for maintaining a safe laboratory environment.
Storage
Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.[3] Keep it away from incompatible materials such as strong oxidizing agents and strong bases.[1][5]
Disposal
All waste containing this compound, whether solid or in solution, must be treated as hazardous chemical waste.
Caption: Decision tree for proper waste segregation and disposal.
Dispose of contents and containers in accordance with all local, regional, national, and international regulations.[1] Do not dispose of down the drain.
References
- Fisher Scientific. (2025). Safety Data Sheet: Benzylamine hydrochloride.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - Benzylamine hydrochloride, 99%.
- MedChemExpress. (2025). Benzylamine hydrochloride-SDS.
- Chem-Impex. (n.d.). Benzylamine hydrochloride.
- ChemScene. (n.d.). Benzylamine hydrochloride.
- BLD Pharmatech. (n.d.). Safety Data Sheet.
- Enamine. (n.d.). Safety Data Sheet.
- Angene Chemical. (2025). Safety Data Sheet.
- Apollo Scientific. (2022). Safety Data Sheet: Benzylamine.
- Santa Cruz Biotechnology. (n.d.). Benzylamine Safety Data Sheet.
- Carl ROTH. (n.d.). Safety Data Sheet: Benzylamine.
- Loba Chemie. (2016). BENZYLAMINE FOR SYNTHESIS MSDS.
- Wikipedia. (n.d.). Benzylamine.
- TCI Chemicals. (n.d.). Safety Data Sheet.
- 3M. (2023). Safety Data Sheet.
- Fisher Scientific. (2010). Safety Data Sheet.
- Cayman Chemical. (2025). Safety Data Sheet.
- 3M. (2023). Safety Data Sheet.
- ECHEMI. (n.d.). (2-BroMo-3-(trifluoroMethyl)phenyl)MethanaMine hydrochloride SDS.
Sources
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
